Coelenteramide
説明
part of blue fluorescent protein; structure in first source
Structure
2D Structure
特性
CAS番号 |
50611-86-4 |
|---|---|
分子式 |
C25H21N3O3 |
分子量 |
411.5 g/mol |
IUPAC名 |
N-[3-benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C25H21N3O3/c29-20-10-6-18(7-11-20)15-24(31)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(30)13-9-19/h1-13,16,29-30H,14-15H2,(H,26,28,31) |
InChIキー |
CJIIERPDFZUYPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
同義語 |
coelenteramide |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling the Blue Light: A Technical Guide to the Discovery and Isolation of Coelenteramide from Aequorea victoria
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the discovery, isolation, and characterization of coelenteramide, the oxyluciferin responsible for the blue light emission in the bioluminescent jellyfish, Aequorea victoria. This document details the pivotal historical context, comprehensive experimental protocols derived from foundational research, quantitative data, and the biochemical pathways involved.
Introduction: The Genesis of a Luminescent Discovery
The story of this compound is intrinsically linked to the groundbreaking research on the bioluminescence of the hydrozoan jellyfish, Aequorea victoria. In the 1960s, Dr. Osamu Shimomura, along with Dr. Frank H. Johnson, embarked on a journey to understand the source of this organism's captivating green glow. Their work at the Friday Harbor Laboratories led to the isolation of two key proteins: the calcium-activated photoprotein aequorin and the now-famous Green Fluorescent Protein (GFP).[1]
It was discovered that the initial light emission was, in fact, blue, originating from a reaction involving aequorin. This blue light is then absorbed by GFP, which in turn emits the characteristic green light.[1] The molecule responsible for this primary blue luminescence, the product of the aequorin-calcium reaction, was identified as this compound.[2] this compound is the oxidized product, or oxyluciferin, of its precursor molecule, coelenterazine.
This discovery laid the groundwork for the use of aequorin and GFP as powerful tools in molecular biology and drug discovery, a contribution recognized with the 2008 Nobel Prize in Chemistry awarded to Osamu Shimomura, Martin Chalfie, and Roger Y. Tsien.
The Bioluminescent Signaling Pathway in Aequorea victoria
The bioluminescence in Aequorea victoria is a calcium-dependent process. The binding of calcium ions (Ca²⁺) to the photoprotein aequorin triggers a conformational change, leading to the oxidation of its bound luciferin, coelenterazine. This reaction produces an excited-state this compound, which then decays to its ground state, releasing energy in the form of a blue light photon. In the jellyfish's photocytes, this blue light is efficiently captured by the nearby Green Fluorescent Protein (GFP), which then fluoresces, emitting the characteristic green light observed in the organism.
Isolation and Purification of this compound: A Detailed Protocol
The following protocol for the isolation and purification of this compound from Aequorea victoria is synthesized from the foundational work of Shimomura and Johnson. It is important to note that the original research focused on the characterization of the entire bioluminescent system, and the isolation of this compound was a part of this broader investigation.
Collection and Preparation of Aequorea victoria
-
Specimen Collection: Collect specimens of Aequorea victoria from a suitable marine environment. The circumoral rings, which contain the photogenic cells, are the primary source material.
-
Excision of Photogenic Rings: Using scissors, carefully excise the marginal rings from the bell of the jellyfish. This step is crucial to enrich the starting material with the bioluminescent components.
-
Initial Extraction: Immediately place the excised rings in a saturated solution of sodium chloride (NaCl) in cold water. This initial extraction helps to lyse the cells and release the photoproteins.
-
Filtration: After a suitable incubation period with gentle agitation, filter the mixture through a coarse cloth (e.g., cheesecloth) to remove the bulk of the tissue. The resulting filtrate contains the crude extract of aequorin.
Triggering Bioluminescence and this compound Formation
-
Discharge of Aequorin: To the crude aequorin extract, add a solution of calcium chloride (CaCl₂) to a final concentration sufficient to trigger the bioluminescent reaction (e.g., 50 mM). This will cause the aequorin to discharge, converting the coelenterazine to this compound and emitting blue light.
-
Monitoring the Reaction: The reaction can be monitored by the cessation of light emission.
Extraction and Purification of this compound
-
Solvent Extraction: After the bioluminescent reaction is complete, the resulting mixture contains the discharged aequorin (apoaequorin) and the product, this compound. Extract the mixture with an organic solvent in which this compound is soluble, such as methanol or ethyl acetate.
-
Phase Separation: Allow the aqueous and organic phases to separate. This compound will partition into the organic layer.
-
Concentration: Carefully collect the organic layer and concentrate it under reduced pressure using a rotary evaporator.
-
Chromatographic Purification: The concentrated extract can be further purified using chromatographic techniques.
-
Column Chromatography: Pack a column with a suitable stationary phase, such as silica gel. Elute the column with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate, gradually increasing the polarity) to separate this compound from other components.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reverse-phase HPLC can be employed. A C18 column with a mobile phase of acetonitrile and water is a common choice for separating small organic molecules like this compound.
-
Characterization of Purified this compound
The identity and purity of the isolated this compound can be confirmed using various spectroscopic methods.
Quantitative Data and Characterization
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₁N₃O₃ | |
| Molar Mass | 411.46 g/mol | |
| Appearance | Yellowish solid | - |
| Solubility | Soluble in methanol and ethyl acetate | - |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Technique | Characteristic Data | Reference |
| UV-Vis Absorption (in Methanol) | λmax ≈ 335 nm | |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ at 335 nm | |
| Fluorescence Emission (in Methanol) | λem ≈ 405 nm | - |
| ¹H NMR (in CDCl₃, δ ppm) | Aromatic protons (multiple signals), methylene protons | - |
| ¹³C NMR (in CDCl₃, δ ppm) | Aromatic carbons, carbonyl carbon, methylene carbon | - |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ≈ 412.16 | - |
Table 2: Spectroscopic Data for this compound
Conclusion and Future Perspectives
The discovery and isolation of this compound from Aequorea victoria represent a landmark achievement in the field of bioluminescence. This seemingly simple molecule, the endpoint of a fascinating biochemical reaction, has paved the way for the development of indispensable tools in modern life sciences. The detailed understanding of its properties and the methods for its isolation continue to be of great interest to researchers exploring novel bioluminescent systems and developing new applications for these natural wonders. Further research into the biosynthesis of coelenterazine, the precursor to this compound, and the engineering of aequorin with modified coelenterazine analogs hold promise for creating novel biosensors and imaging agents with tailored properties for a wide range of scientific and medical applications.
References
An In-depth Technical Guide to the Chemical Differences Between Coelenteramide and Coelenterazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the chemical properties, biological roles, and experimental considerations of coelenteramide and coelenterazine. The information is intended to support researchers and professionals in the fields of bioluminescence, drug discovery, and molecular imaging.
Core Chemical Structures and Functional Differences
Coelenterazine is a luciferin, a light-emitting molecule, found in a wide array of marine organisms.[1][2][3] Its chemical structure is based on an imidazopyrazinone core. In the presence of a luciferase enzyme and molecular oxygen, coelenterazine undergoes an oxidative decarboxylation to produce light, carbon dioxide, and its oxidized product, this compound.[4][5] this compound, therefore, is the oxyluciferin in this bioluminescent reaction.
The fundamental chemical difference lies in the imidazopyrazinone ring system. Coelenterazine possesses a tricyclic structure which is the substrate for the luciferase. The reaction breaks open one of the rings in the imidazopyrazinone core, leading to the formation of this compound, which is an aminopyrazine derivative. This transformation from a luciferin to an oxyluciferin is the basis of the light-emitting process.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of coelenterazine and this compound is presented below. These properties are critical for understanding their solubility, stability, and spectral characteristics in experimental settings.
| Property | Coelenterazine | This compound |
| Chemical Formula | C₂₆H₂₁N₃O₃ | C₂₅H₂₁N₃O₃ |
| Molar Mass | 423.46 g/mol | 411.461 g/mol |
| Appearance | Orange-yellow crystals | - |
| Peak Absorption (Methanol) | 435 nm | 332.5 nm |
| Molar Absorptivity (ε) in Methanol | - | 15000 M⁻¹ cm⁻¹ |
| Solubility | Hydrophobic, can cross cell membranes | - |
| Stability | Spontaneously oxidizes in aerobic conditions and some organic solvents | More stable product of the bioluminescent reaction |
The Bioluminescence Reaction: From Coelenterazine to this compound
The generation of light from coelenterazine is a multi-step process catalyzed by a luciferase enzyme. The overall transformation is an oxidation and decarboxylation of the coelenterazine molecule.
The process begins with the binding of coelenterazine and molecular oxygen to the luciferase. This leads to the formation of a high-energy peroxide intermediate, specifically a dioxetanone. This intermediate is unstable and rapidly decomposes, releasing a molecule of carbon dioxide and leaving the this compound molecule in an excited electronic state. As the excited this compound returns to its ground state, it emits a photon of light, typically in the blue to green spectrum.
The following diagram illustrates the key steps in the bioluminescent oxidation of coelenterazine.
Experimental Protocols: A Methodological Overview
Detailed experimental protocols are essential for the accurate and reproducible use of coelenterazine and the detection of this compound. Below are generalized methodologies for key experiments.
4.1. In Vitro Bioluminescence Assay using Renilla Luciferase
This protocol outlines a basic procedure for measuring the bioluminescent activity of coelenterazine with Renilla luciferase.
-
Materials:
-
Renilla luciferase (commercially available)
-
Coelenterazine (stored as a stock solution in methanol or ethanol, protected from light)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Luminometer or plate reader with luminescence detection capabilities
-
Opaque microplates (e.g., white 96-well plates)
-
-
Procedure:
-
Prepare a working solution of Renilla luciferase in the assay buffer to the desired concentration.
-
Prepare a working solution of coelenterazine by diluting the stock solution in the assay buffer. The final concentration will depend on the specific assay, but is often in the low micromolar range.
-
Pipette the luciferase solution into the wells of the opaque microplate.
-
Initiate the reaction by injecting the coelenterazine working solution into the wells containing the luciferase.
-
Immediately measure the luminescence signal using the luminometer. The signal is typically integrated over a set period (e.g., 1-10 seconds).
-
-
Workflow Diagram:
4.2. Chemiluminescence Detection
Coelenterazine can also produce light without an enzyme in a process called chemiluminescence, particularly in aprotic polar solvents.
-
Materials:
-
Coelenterazine stock solution
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Optional: Base (e.g., NaOH) or buffer to enhance the reaction
-
-
Procedure:
-
Dissolve coelenterazine in the aprotic solvent.
-
If desired, add a base or buffer to modulate the reaction kinetics.
-
Measure the light emission over time using a luminometer. Chemiluminescence often has different kinetics compared to the enzyme-catalyzed reaction.
-
Fluorescence Properties of this compound
While coelenterazine is primarily known for its role in bioluminescence, its product, this compound, is a fluorescent molecule. The fluorescence of this compound can be influenced by its microenvironment, including solvent polarity and pH. This property can be exploited in certain experimental contexts, for instance, in the study of protein-coelenteramide interactions. The fluorescence spectra of this compound can vary, with emission peaks reported in the near UV and blue-green regions depending on the excitation wavelength and the surrounding environment. Halogenated analogs of this compound have also been synthesized to modulate their photophysical properties.
Applications in Research and Drug Development
The coelenterazine-luciferase system is a powerful tool in various research and development applications:
-
Reporter Gene Assays: Renilla luciferase is widely used as a reporter gene to study gene expression and regulation.
-
Bioluminescence Resonance Energy Transfer (BRET): BRET assays utilize the coelenterazine-luciferase system as a donor for a fluorescent acceptor to study protein-protein interactions.
-
Calcium Imaging: Coelenterazine is a cofactor for the photoprotein aequorin, which emits light in the presence of calcium ions, making it a valuable tool for monitoring intracellular calcium concentrations.
-
In Vivo Imaging: The ability of coelenterazine to cross cell membranes makes it suitable for in vivo imaging studies in animal models.
-
Antioxidant Research: Coelenterazine and its derivatives have been investigated for their antioxidant properties.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Coelenterazine - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. scispace.com [scispace.com]
- 5. Target-Oriented Synthesis of Marine Coelenterazine Derivatives with Anticancer Activity by Applying the Heavy-Atom Effect - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Coelenteramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenteramide is a key molecule in the field of bioluminescence, recognized as the oxyluciferin product resulting from the oxidation of coelenterazine in numerous marine organisms.[1][2] First isolated from the jellyfish Aequorea victoria, this aminopyrazine derivative is the emitter responsible for the characteristic blue light in many bioluminescent reactions.[1][3] Its intrinsic fluorescence and the chemiluminescent reaction that produces it have made this compound and its parent compound, coelenterazine, invaluable tools in a wide range of biological assays, including reporter gene studies, BRET (Bioluminescence Resonance Energy Transfer), and in vivo imaging.[4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its associated pathways to support its application in research and drug development.
Chemical and Physical Properties
This compound is a crystalline solid characterized by an imidazopyrazinone core structure. Its fundamental properties are summarized below.
General Properties
| Property | Value | Reference |
| Chemical Name | N-[3-Benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl]-2-(4-hydroxyphenyl)acetamide | |
| CAS Number | 50611-86-4 | |
| Molecular Formula | C₂₅H₂₁N₃O₃ | |
| Molecular Weight | 411.46 g/mol | |
| Appearance | Crystalline solid |
Physicochemical Data
| Property | Value | Reference |
| Density | 1.26 g/cm³ | |
| LogP | 3.66370 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 6 | |
| Complexity | 552 |
Solubility
This compound exhibits limited solubility in aqueous solutions but is soluble in polar organic solvents.
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | |
| Methanol (MeOH) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble |
Stability and Storage
Proper storage is crucial to prevent the degradation of this compound.
| Condition | Recommendation | Reference |
| Short-term Storage | Dry, dark, at 0-4°C (days to weeks) | |
| Long-term Storage | Dry, dark, at -20°C (months to years) | |
| Light Sensitivity | Protect from light at all times | |
| pH Sensitivity | Decomposes in basic conditions (pH > 10) |
Under basic conditions (pH > 10), this compound decomposes into coelenteramine and 4-hydroxyphenylacetic acid. It is stable under acidic conditions (pH < 3) where the neutral form is stabilized by protonation.
Spectral Properties
The fluorescence of this compound is one of its most significant features for experimental applications. Its absorption and emission characteristics are highly dependent on the solvent environment.
UV-Vis Absorption and Fluorescence Emission
| Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹·cm⁻¹) | Emission λmax (nm) | Quantum Yield (ΦF, %) | Reference |
| Methanol | 332.5 | 15,000 | ~420 | - | |
| Neutral Aqueous Solution | ~320 | - | 385 | 8-26 | |
| Benzene | - | - | 386-391 | - |
The spectral properties of this compound are influenced by its ionization state, which is dependent on the pH of the solution. In aqueous environments, it can exist in multiple ionization states, with the neutral form dominating at pH 6-8.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of coelenterazine. A general classical synthesis approach involves the condensation of 2-aminopyrazine with glyoxal to yield coelenterazine, which is then further reacted to form this compound. Modern techniques may also employ palladium-catalyzed reactions.
Generalized Protocol for Coelenterazine Synthesis (Precursor to this compound):
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-aminopyrazine and glyoxal in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).
-
Condensation: Stir the reaction mixture at a controlled temperature for a specified time to facilitate the condensation reaction, leading to the formation of the imidazopyrazinone core of coelenterazine.
-
Work-up and Purification: After the reaction is complete, the mixture is subjected to a standard aqueous work-up. The crude product is then purified using high-performance liquid chromatography (HPLC) to isolate pure coelenterazine.
-
Oxidation to this compound: Coelenterazine is then oxidized to this compound. This can occur enzymatically (e.g., with a luciferase) or through chemiluminescence triggered by factors such as superoxide anions.
Analysis of this compound
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To purify and quantify this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA), is a common mobile phase system.
-
Detection: this compound can be detected by its absorbance, typically monitored at its λmax of around 330 nm.
-
Procedure:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol).
-
Inject the sample onto the HPLC column.
-
Run the gradient elution to separate this compound from impurities.
-
Quantify the this compound peak area by comparing it to a standard curve of known concentrations.
-
3.2.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and identity of this compound.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.
-
Procedure:
-
Introduce a solution of the purified this compound into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The expected mass for the protonated molecule [M+H]⁺ of this compound (C₂₅H₂₁N₃O₃) is approximately 412.16 g/mol .
-
3.2.3. UV-Vis and Fluorescence Spectroscopy
-
Objective: To characterize the spectral properties of this compound.
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µM) in the solvent of interest (e.g., methanol, water).
-
UV-Vis Absorption Measurement:
-
Use a quartz cuvette to measure the absorbance spectrum from approximately 250 nm to 450 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Emission Measurement:
-
Excite the sample at its absorption maximum (or a suitable wavelength in that region, e.g., 310 nm).
-
Record the emission spectrum over a range that includes the expected emission maximum (e.g., 350 nm to 600 nm).
-
Determine the wavelength of maximum emission.
-
Signaling and Reaction Pathways
Bioluminescence Reaction Pathway
The primary mechanism for the formation of excited-state this compound is through the enzymatic oxidation of coelenterazine, catalyzed by luciferases or triggered by calcium ions in photoproteins.
References
Coelenteramide: A Technical Guide for Researchers
An In-depth Examination of the Molar Mass, Molecular Formula, and Associated Methodologies for the Luminescent Emitter
This technical guide provides a comprehensive overview of Coelenteramide, the light-emitting product in many marine bioluminescence systems. Tailored for researchers, scientists, and professionals in drug development, this document details its fundamental chemical properties, outlines key experimental protocols, and visualizes associated biochemical pathways.
Core Properties of this compound
This compound is the oxyluciferin produced from the oxidation of coelenterazine, a reaction central to the bioluminescence of various marine organisms, including those in the phyla Cnidaria and Ctenophora.[1] First isolated as a blue fluorescent protein from Aequorea victoria, this molecule is the ultimate source of light emission in these biological systems.[1]
Below is a summary of the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₁N₃O₃ | [2] |
| Molar Mass | 411.46 g/mol | [2] |
| CAS Number | 50611-86-4 | [1] |
| Appearance | Orange-yellow crystals (precursor Coelenterazine) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | |
| UV-Vis Absorption (in Methanol) | λmax = 435 nm (for Coelenterazine) |
Bioluminescence Signaling Pathway
The generation of light from coelenterazine involves its enzymatic oxidation to an unstable intermediate, which then decomposes to form an excited state of this compound. As the excited this compound returns to its ground state, it releases energy in the form of a photon of light. This process is catalyzed by luciferases, such as Renilla luciferase, or triggered by calcium in photoproteins like aequorin.
Caption: The bioluminescent oxidation of Coelenterazine to this compound.
Experimental Protocols
Synthesis of this compound
While this compound is commercially available, it can also be synthesized in the laboratory. The primary route to this compound is through the synthesis of its precursor, Coelenterazine, followed by oxidation.
1. Synthesis of Coelenterazine:
A common method for synthesizing Coelenterazine involves a multi-step process. One approach utilizes a Suzuki-Miyaura cross-coupling reaction. The detailed procedure is available in the supplementary materials of publications focused on the synthesis of Coelenterazine derivatives. Briefly, the synthesis involves the coupling of 5-bromopyrazin-2-amine with an appropriate arylboronic acid derivative, followed by condensation with methyl glyoxal in an acidic medium.
2. Oxidation of Coelenterazine to this compound:
This compound can be generated from Coelenterazine through chemiluminescence in an aprotic polar solvent.
-
Materials:
-
Coelenterazine
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Potassium superoxide (KO₂) or a strong base (e.g., NaOH)
-
-
Procedure:
-
Dissolve Coelenterazine in DMSO or DMF to a desired concentration.
-
To trigger the chemiluminescent reaction, add a source of superoxide, such as KO₂, or a strong base.
-
The solution will emit light as Coelenterazine is oxidized to this compound.
-
The reaction can be monitored using a luminometer.
-
Purification of this compound from the reaction mixture can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Renilla Luciferase Assay
This protocol outlines a typical bioluminescence assay using Renilla luciferase, where this compound is the light-emitting product.
-
Materials:
-
Cells expressing Renilla luciferase
-
Passive Lysis Buffer
-
Renilla Luciferase Assay Buffer
-
Coelenterazine solution (substrate)
-
Luminometer
-
-
Procedure:
-
Cell Lysis:
-
Wash cells with phosphate-buffered saline (PBS).
-
Add Passive Lysis Buffer and incubate to lyse the cells and release the luciferase.
-
-
Assay Preparation:
-
Prepare the Renilla Luciferase Assay Reagent by mixing the assay buffer with the Coelenterazine substrate solution according to the manufacturer's instructions.
-
-
Measurement:
-
Add the cell lysate to a luminometer tube or well of a microplate.
-
Inject the prepared Renilla Luciferase Assay Reagent into the tube/well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of active Renilla luciferase in the sample.
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for a bioluminescence imaging experiment involving the administration of Coelenterazine to a biological system expressing a luciferase.
Caption: A generalized workflow for in vivo bioluminescence imaging.
Conclusion
This compound is a pivotal molecule in the study of bioluminescence, with broad applications in reporter gene assays, in vivo imaging, and drug discovery. A thorough understanding of its chemical properties and the experimental methodologies involving its generation and detection is essential for researchers in these fields. This guide provides a foundational understanding to facilitate further research and application of this important luciferin.
References
Spectral Properties of Coelenteramide in Methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of Coelenteramide and its halogenated analogs in methanol. The information is compiled from various scientific sources to offer a comprehensive resource for researchers working with this important bioluminescent molecule.
Quantitative Spectral Data
The following table summarizes the key spectral properties of native this compound and its fluorinated, chlorinated, and brominated analogs in methanol. These parameters are crucial for various applications, including bioimaging, sensor development, and understanding the mechanism of bioluminescence.
| Compound | Absorption Maxima (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |
| Native this compound | 335 - 340[1][2] | 15,000 at 332.5 nm | up to 420[3], 330 (with excitation at 260-300 nm)[4] | 0.028 ± 0.005[4] |
| F-Coelenteramide (F-Clmd) | ~320 | Not Reported | ~377 (blue-shifted by ~8 nm from aqueous) | 0.15 |
| Cl-Coelenteramide (Cl-Clmd) | ~320 | Not Reported | ~380 (blue-shifted by ~5 nm from aqueous) | 0.18 |
| Br-Coelenteramide (Br-Clmd) | ~320 | Not Reported | Overlaps with aqueous emission (~385 nm) | 0.17 |
Experimental Protocols
The determination of the spectral properties of this compound and its analogs involves standardized spectrophotometric and spectrofluorometric techniques. Below are detailed methodologies based on cited experimental practices.
Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectra and determining the molar extinction coefficient.
-
Sample Preparation:
-
Prepare a stock solution of this compound in HPLC-grade methanol.
-
Dilute the stock solution with methanol to a final concentration of approximately 10 µM in a quartz cuvette with a 1 cm path length.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer (e.g., VWR UV-3100PC).
-
Record the absorption spectrum over a wavelength range of at least 250 nm to 500 nm.
-
Use methanol as a blank reference.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: ε = A / (c * l) where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy and Quantum Yield Determination
This protocol describes the measurement of fluorescence emission spectra and the calculation of the fluorescence quantum yield.
-
Sample Preparation:
-
Prepare a series of dilute solutions of the this compound analog in methanol with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Prepare a similar series of dilutions for a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
-
Instrumentation:
-
Use a spectrofluorometer (e.g., Horiba Jobin Yvon Fluoromax-4).
-
Set the excitation wavelength (e.g., 310 nm for halogenated analogs).
-
Record the emission spectra over a relevant wavelength range, ensuring the entire emission band is captured.
-
Maintain consistent experimental parameters (e.g., slit widths of 2 nm) for all sample and standard measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each sample and standard solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots gives the gradient (Grad).
-
Calculate the fluorescence quantum yield (Φ_F) using the following equation: Φ_F_sample = Φ_F_ref * (Grad_sample / Grad_ref) * (η_sample² / η_ref²) where η is the refractive index of the solvent (for methanol, η = 1.326; for 0.1 M H₂SO₄, η ≈ 1.33).
-
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between molecular structure and spectral properties.
Caption: Workflow for determining the spectral properties of this compound.
Caption: Influence of molecular structure on spectral properties.
References
The Luminescent Signature of Coelenteramide: A Technical Guide to its Fluorescence Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
Coelenteramide, the oxyluciferin product of the bioluminescent reaction of coelenterazine, is a molecule of significant interest in biomedical research and drug development due to its intrinsic fluorescent properties. Its role as the light emitter in the bioluminescence of numerous marine organisms, and its application in advanced analytical techniques such as Bioluminescence Resonance Energy Transfer (BRET), underscore the importance of a thorough understanding of its photophysical characteristics. This technical guide provides an in-depth exploration of the fluorescence emission spectra of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and a visualization of its central role in bioluminescence.
Quantitative Fluorescence Properties of this compound and Its Analogs
The fluorescence emission of this compound is highly sensitive to its molecular structure and the surrounding microenvironment. Factors such as solvent polarity, pH, and protein binding can significantly influence the emission maximum (λem), and fluorescence quantum yield (ΦF). The following table summarizes the key fluorescence data for this compound and several of its synthetic analogs, offering a comparative overview for experimental design and data interpretation.
| Compound | Solvent(s) | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF, %) | Reference(s) |
| This compound | Methanol | - | 420 | - | [1] |
| Benzene | - | 386 - 391 | - | [1] | |
| F-Coelenteramide | Aqueous Solution | ~320 | 385 | 26 | [1] |
| DMSO | - | 375 | 12 | [1] | |
| Methanol | - | 377 | 19 | [1] | |
| Cl-Coelenteramide | Aqueous Solution | ~320 | 385 | 23 | |
| DMSO | - | 375 | 14 | ||
| Methanol | - | 380 | 20 | ||
| Br-Coelenteramide | Aqueous Solution | ~320 | 385 | 8 | |
| DMSO | - | 375 | 14 | ||
| Methanol | - | 385 | 17 |
Note: "-" indicates data not specified in the cited sources. The quantum yields of halogenated analogs in aqueous solution show a trend related to the heavy-atom effect, with the yield decreasing as the atomic weight of the halogen increases (F > Cl > Br). The brominated analog, in particular, exhibits a significant change in fluorescence quantum yield with solvent polarity, suggesting its potential as a microenvironment-sensitive fluorescent probe.
Experimental Protocols
Accurate measurement of the fluorescence emission spectra of this compound and its analogs is crucial for their characterization and application. The following protocols outline the key experimental methodologies.
Measurement of Fluorescence Emission Spectra
This protocol describes the general procedure for acquiring the fluorescence emission spectrum of a this compound analog.
1. Sample Preparation:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO or methanol).
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the solvent of interest (e.g., aqueous buffer, methanol, DMSO). Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.
2. Instrumentation:
-
Use a calibrated spectrofluorometer.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
3. Data Acquisition:
-
Place the sample in a quartz cuvette with a 10 mm path length.
-
Set the excitation wavelength based on the absorption spectrum of the compound (e.g., 310 nm for halogenated analogs).
-
Scan the emission spectrum across the expected range of fluorescence.
-
Record the fluorescence intensity as a function of wavelength.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is determined relative to a standard with a known quantum yield.
1. Reference Standard:
-
Use a well-characterized fluorescence standard with a known quantum yield, such as quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54).
2. Absorbance Measurements:
-
Prepare a series of dilutions of both the sample and the reference standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance values are in the linear range (typically < 0.1).
3. Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution of the sample and the reference standard at the same excitation wavelength.
-
Integrate the area under the emission curve for each spectrum.
4. Calculation:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.
-
The slope of the resulting linear fits (Grad) is used to calculate the quantum yield of the sample (QY_sample) using the following equation:
Signaling Pathway and Experimental Workflow
This compound is the light-emitting product in the bioluminescent reaction of coelenterazine, a process central to many biological reporter systems. One of the most prominent applications is Bioluminescence Resonance Energy Transfer (BRET), a technology used to study protein-protein interactions.
References
An In-depth Technical Guide on the Role of Coelenteramide in Bioluminescence Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
Coelenteramide is the quintessential oxyluciferin, the light-emitting product generated from the oxidation of coelenterazine in a multitude of marine bioluminescent systems. Its formation is the final step in a cascade of events that converts chemical energy into light, a phenomenon harnessed in numerous biotechnological applications. This technical guide provides a comprehensive overview of the pivotal role of this compound in bioluminescence, detailing its chemical properties, the mechanism of light emission, and its significance in widely used reporter gene assays. This document offers quantitative data, detailed experimental protocols, and visual diagrams of key processes to serve as an in-depth resource for researchers and professionals in the field.
Introduction
Bioluminescence, the emission of light by living organisms, is a captivating natural phenomenon with profound implications for scientific research. At the heart of many marine bioluminescent reactions is the luciferin coelenterazine and its corresponding luciferase enzymes. The enzymatic oxidation of coelenterazine leads to the formation of an excited-state intermediate that, upon relaxation to its ground state, emits a photon of light. The molecule responsible for this light emission is this compound.[1][2][3] The simplicity and high quantum yield of coelenterazine-based systems have made them invaluable tools in molecular biology, drug discovery, and diagnostics. Understanding the properties and kinetics of this compound is crucial for optimizing these applications.
Chemical Properties and Structure of this compound
This compound is an aminopyrazine derivative formed through the oxidative decarboxylation of coelenterazine.[2] Its chemical structure consists of a central pyrazine ring with three aromatic substituents. The specific chemical environment and ionic state of this compound are critical determinants of the spectral properties of the emitted light.
Chemical Structure:
-
IUPAC Name: N-[3-Benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl]-2-(4-hydroxyphenyl)acetamide
-
Molecular Formula: C₂₅H₂₁N₃O₃
-
Molar Mass: 411.461 g·mol⁻¹
This compound can exist in several ionic forms, each with a distinct fluorescence emission maximum. These forms include the neutral species, the phenolate anion, and the amide anion.[4] The specific form of the excited-state this compound is influenced by the microenvironment of the luciferase active site, which in turn dictates the color of the emitted light.
The Bioluminescence Reaction and the Role of this compound
The bioluminescent reaction involving coelenterazine is catalyzed by a variety of luciferases, including those from Renilla, Gaussia, and photoproteins like aequorin. The general mechanism involves the enzymatic oxidation of coelenterazine to form a transient, high-energy dioxetanone intermediate. This intermediate then decomposes, releasing carbon dioxide and forming this compound in an electronically excited state. The subsequent decay of the excited this compound to its ground state results in the emission of a photon of light.
The following diagram illustrates the generalized bioluminescence reaction pathway leading to the formation of excited-state this compound.
Quantitative Data on this compound and Bioluminescence Reactions
The efficiency and spectral properties of bioluminescence are critical for experimental design and data interpretation. The following tables summarize key quantitative data related to this compound fluorescence and the kinetics of coelenterazine-utilizing luciferases.
Table 1: Fluorescence Properties of this compound and Its Analogs
| Compound | Solvent | Emission Max (nm) | Fluorescence Quantum Yield (%) | Reference |
| This compound | Methanol | 420 | 2.8 | |
| F-Coelenteramide | Water | 385 | 26 | |
| F-Coelenteramide | DMSO | 375 | 12 | |
| F-Coelenteramide | Methanol | 377 | 19 | |
| Cl-Coelenteramide | Water | 385 | 23 | |
| Cl-Coelenteramide | DMSO | 375 | 14 | |
| Cl-Coelenteramide | Methanol | 380 | 15 | |
| Br-Coelenteramide | Water | 385 | 8 | |
| Br-Coelenteramide | DMSO | 375 | 14 | |
| Br-Coelenteramide | Methanol | 385 | 17 |
Table 2: Bioluminescence Emission Maxima with Different Luciferases
| Luciferase | Coelenterazine Analog | Emission Max (nm) | Reference |
| Renilla luciferase | Native | ~480 | |
| Gaussia luciferase | Native | ~480 | |
| Aequorin | Native | 465-495 | |
| NanoLuc | Furimazine | 460 | |
| Renilla luciferase 8 | C3 analog | 407, 573 | |
| NanoLuc | C6 analog | 477 |
Table 3: Kinetic Parameters of Coelenterazine-Dependent Luciferases
| Luciferase | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Renilla luciferase 8 (RLuc8) | Coelenterazine | ~1.5 | ~4.7 | |
| Ancestral FT Luciferase | Coelenterazine | ~0.064 | - | |
| Gaussia luciferase | Coelenterazine | No saturation up to 10 µM | - |
Experimental Protocols
Accurate and reproducible quantification of bioluminescence is paramount. The following sections provide detailed protocols for common assays involving coelenterazine and its luciferases.
Renilla Luciferase Assay
This protocol outlines the steps for measuring Renilla luciferase activity in cell lysates.
Reagents and Materials:
-
Renilla Luciferase Assay Lysis Buffer (e.g., 1X Passive Lysis Buffer)
-
Renilla Luciferase Assay Buffer
-
Coelenterazine substrate (store as a stock solution at -80°C)
-
Luminometer
-
Cultured cells expressing Renilla luciferase
Procedure:
-
Cell Lysis:
-
Remove growth medium from cultured cells.
-
Gently wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of 1X Lysis Buffer to the cells (e.g., 500 µL for a 6-well plate).
-
Incubate at room temperature for 15 minutes with gentle rocking.
-
Transfer the cell lysate to a microfuge tube.
-
-
Assay Reagent Preparation:
-
Prepare the Renilla Luciferase Assay Reagent by diluting the coelenterazine stock solution into the Renilla Luciferase Assay Buffer according to the manufacturer's instructions (e.g., 1:50 or 1:100 dilution). Prepare this solution fresh before use.
-
-
Luminescence Measurement (Manual Luminometer):
-
Add 100 µL of the prepared Renilla Luciferase Assay Reagent to a luminometer tube.
-
Add 20 µL of the cell lysate to the tube and mix quickly by vortexing for 1-2 seconds.
-
Immediately place the tube in the luminometer and initiate the measurement. A typical setting is a 2-second delay followed by a 10-second integration of the luminescent signal.
-
-
Luminescence Measurement (Luminometer with Injector):
-
Pipette 20 µL of cell lysate into the wells of a white-walled 96-well plate.
-
Place the plate in the luminometer.
-
Prime the injector with the Renilla Luciferase Assay Reagent.
-
Program the luminometer to inject 100 µL of the reagent into each well, followed by immediate measurement of the luminescence as described above.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique for studying protein-protein interactions. This protocol describes a typical BRET1 assay using Renilla luciferase (Rluc) as the donor and a yellow fluorescent protein (YFP) as the acceptor.
Reagents and Materials:
-
Cells co-expressing Rluc-tagged and YFP-tagged proteins of interest
-
BRET buffer (e.g., PBS supplemented with 0.5 mM MgCl₂ and 0.1% glucose)
-
Coelenterazine h (or native coelenterazine) stock solution
-
Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., 475 nm for Rluc and 535 nm for YFP)
Procedure:
-
Cell Preparation:
-
Harvest cells expressing the BRET fusion proteins.
-
Resuspend the cells in BRET buffer to the desired concentration.
-
Dispense 90-100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.
-
-
Substrate Addition:
-
Prepare a working solution of coelenterazine h in BRET buffer to a final concentration of 5 µM.
-
Add 10 µL of the coelenterazine h working solution to each well.
-
-
BRET Measurement:
-
Immediately after substrate addition, measure the luminescence at the donor emission wavelength (e.g., 475 ± 20 nm) and the acceptor emission wavelength (e.g., 535 ± 20 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: BRET ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)
-
To obtain the net BRET, subtract the BRET ratio from a control sample expressing only the Rluc-tagged protein.
-
The following diagram illustrates a typical Bree workflow.
Applications in Signaling Pathways and High-Throughput Screening
Coelenterazine-based bioluminescence assays are widely used to study cellular signaling and for high-throughput screening (HTS) of compound libraries.
Monitoring Calcium Signaling
The photoprotein aequorin, when reconstituted with coelenterazine, is a sensitive bioluminescent indicator of intracellular calcium (Ca²⁺) concentrations. Upon binding to Ca²⁺, aequorin undergoes a conformational change that triggers the oxidation of coelenterazine, leading to the emission of light. The intensity of the light is proportional to the Ca²⁺ concentration.
The diagram below illustrates the use of aequorin in monitoring Ca²⁺ signaling.
High-Throughput Screening (HTS)
The high sensitivity, broad dynamic range, and simple "add-and-read" format of luciferase assays make them ideal for HTS. A common application is in reporter gene assays to screen for compounds that modulate a specific signaling pathway.
The following diagram outlines a typical HTS workflow using a Renilla luciferase reporter gene assay.
Conclusion
This compound, as the light-emitting product of coelenterazine oxidation, is a central molecule in many bioluminescence-based technologies. Its chemical and photophysical properties directly influence the outcome of a wide array of assays, from fundamental studies of protein-protein interactions to large-scale drug discovery screens. A thorough understanding of the role of this compound, supported by robust quantitative data and well-defined experimental protocols, is essential for leveraging the full potential of these powerful analytical tools. This guide provides a foundational resource for researchers and professionals seeking to effectively utilize and innovate with coelenterazine-based bioluminescence systems.
References
An In-depth Technical Guide to the Mechanism of Coelenteramide Light Emission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the core mechanism behind Coelenteramide light emission, a pivotal process in bioluminescence with widespread applications in modern biological research and drug discovery.
Introduction: The Chemistry of Bioluminescence
This compound is the oxidized product, or oxyluciferin, formed during the bioluminescent oxidation of its precursor, coelenterazine. This reaction is the cornerstone of light emission in a vast array of marine organisms. The process is catalyzed by enzymes known as luciferases (e.g., Renilla, Gaussia luciferases) or is triggered in pre-charged photoproteins (e.g., aequorin) by specific cofactors. The emitted light, typically in the blue-green spectrum, results from the relaxation of an electronically excited this compound molecule to its ground state. Understanding this mechanism is crucial for leveraging these systems as powerful analytical tools in various biomedical applications.[1][2]
The Core Reaction Mechanism
The generation of light from coelenterazine is a multi-step biochemical process that converts chemical energy into photons with high efficiency.
Step 1: Substrate Binding & Oxygenation The process initiates when the substrate, coelenterazine, binds to the active site of a luciferase enzyme. In the presence of molecular oxygen, the enzyme catalyzes the oxygenation of coelenterazine, leading to the formation of a high-energy peroxide intermediate.[2] This intermediate is a key branching point in the reaction pathway.
Step 2: Formation of a Dioxetanone Intermediate The peroxide rapidly cyclizes to form a strained, four-membered dioxetanone ring.[2][3] This structure is highly unstable due to significant ring strain and the weak oxygen-oxygen bond, priming it for energetic decomposition.
Step 3: Decarboxylation and Excitation The dioxetanone intermediate undergoes an exothermic decomposition, releasing a molecule of carbon dioxide (CO₂). The energy released in this step is not dissipated as heat but is instead transferred to the resulting this compound molecule, promoting it to an electronically excited singlet state.
Step 4: Photon Emission and Relaxation The excited this compound is unstable and rapidly relaxes to its ground state. This relaxation is accompanied by the emission of a photon of light. The specific wavelength (color) of the emitted light is highly dependent on the microenvironment of the enzyme's active site, which influences the energy gap between the excited and ground states of this compound. The final product is the ground-state this compound.
Key Molecular Players and Influencing Factors
-
Coelenterazine and its Analogs: Coelenterazine is the essential luciferin (substrate). Hundreds of synthetic analogs have been developed to modify properties such as emission wavelength, quantum yield, and reaction kinetics, thereby expanding the toolkit for bioanalysis.
-
Luciferases: These are the enzymes that catalyze the oxidation of coelenterazine. Different luciferases, such as those from Renilla, Gaussia, and Oplophorus, exhibit distinct substrate specificities, kinetic profiles, and emission spectra.
-
Photoproteins (e.g., Aequorin): In photoproteins, coelenterazine is pre-bound as a stabilized peroxide. The light-emitting reaction is not initiated by substrate addition but is triggered by the binding of a cofactor, most commonly calcium ions (Ca²⁺). Upon Ca²⁺ binding, a conformational change in the protein leads to the decomposition of the peroxide and subsequent light emission.
Quantitative Data on Coelenterazine-Based Systems
The efficiency and spectral properties of light emission vary significantly depending on the luciferase and the specific coelenterazine analog used.
| Luciferase/Photoprotein | Substrate | Peak Emission Wavelength (nm) | Key Characteristics |
| Renilla luciferase (RLuc) | Native Coelenterazine | ~480 | Widely used in BRET assays; moderate signal intensity. |
| Renilla luciferase (RLuc) | Coelenterazine 400a (DeepBlueC™) | ~400 | Preferred for BRET studies due to better spectral separation from GFP/YFP acceptors. |
| Gaussia luciferase (GLuc) | Native Coelenterazine | ~480 | Known for very high signal intensity and is naturally secreted. |
| Aequorin | Native Coelenterazine | ~465-470 | Ca²⁺-triggered flash luminescence; used as a sensitive calcium indicator. |
| NanoLuc (from Oplophorus) | Furimazine (a CTZ analog) | ~460 | Engineered for extremely bright, glow-type luminescence and high stability. |
| Various | Coelenterazine Analogs | 386 - 565 | Synthetic analogs can shift emission, with different ionic forms of this compound (e.g., amide anion, phenolate anion) acting as the light emitter. |
Detailed Experimental Protocols
A. In Vitro Bioluminescence Assay for Luciferase Activity
This protocol provides a general framework for measuring the activity of a coelenterazine-dependent luciferase in a cell lysate or as a purified enzyme.
-
Objective: To quantify the amount of active luciferase in a sample.
-
Materials:
-
Luciferase-containing sample (e.g., cell lysate, purified enzyme).
-
Assay Buffer (e.g., PBS, pH 7.4, supplemented with 0.5 mM MgCl₂ and 0.1% glucose).
-
Coelenterazine stock solution (e.g., 1 mM in methanol or ethanol; store at -80°C, protected from light).
-
Luminometer or microplate reader with luminescence detection capability.
-
Opaque (white or black) microplates.
-
-
Procedure:
-
Sample Preparation: Prepare serial dilutions of the luciferase sample in assay buffer to ensure the signal falls within the linear range of the detector.
-
Plate Setup: Pipette a fixed volume (e.g., 90 µL) of each sample dilution into the wells of the microplate. Include buffer-only wells as a background control.
-
Substrate Preparation: Immediately before use, dilute the coelenterazine stock solution in assay buffer to the desired final working concentration (typically 1-5 µM). Protect this solution from light.
-
Initiation and Measurement: Program the luminometer to inject a specific volume (e.g., 10 µL) of the coelenterazine working solution into each well, followed immediately by luminescence measurement. The integration time can range from 0.1 to 10 seconds, depending on signal strength.
-
Data Analysis: Subtract the background reading from all sample readings. Plot the relative light units (RLU) against the luciferase concentration or dilution factor.
-
B. Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol outlines the steps to detect protein-protein interactions in living cells using BRET.
-
Objective: To measure the proximity (<10 nm) of two interacting proteins.
-
Principle: One protein is fused to a luciferase (the BRET donor, e.g., Renilla luciferase), and the other is fused to a fluorescent protein (the BRET acceptor, e.g., YFP). If the proteins interact, the energy from the luciferase-coelenterazine reaction is non-radiatively transferred to the acceptor, which then emits light at its characteristic wavelength.
-
Materials:
-
Mammalian cells (e.g., HEK293) cultured in appropriate media.
-
Expression vectors for Donor-ProteinX and Acceptor-ProteinY fusions.
-
Transfection reagent.
-
White, clear-bottom 96-well plates.
-
Coelenterazine substrate (e.g., native coelenterazine, coelenterazine h, or DeepBlueC™).
-
BRET-capable microplate reader with two emission filters (one for the donor, ~480 nm, and one for the acceptor, ~530 nm).
-
-
Procedure:
-
Cell Transfection: Co-transfect cells with the donor and acceptor fusion constructs. Include controls: donor-only, acceptor-only, and a donor-acceptor pair known not to interact. Seed the transfected cells into the 96-well plate.
-
Cell Culture: Culture for 24-48 hours to allow for protein expression.
-
Assay: a. Gently wash the cells with a suitable buffer (e.g., PBS). b. Add 90 µL of buffer to each well. c. Add 10 µL of coelenterazine solution to achieve a final concentration of 5 µM. d. Incubate for 2-5 minutes at room temperature. e. Measure the luminescence signal simultaneously through the donor and acceptor filters.
-
Data Analysis: Calculate the BRET ratio for each well: (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength). An increased BRET ratio compared to negative controls indicates a specific protein-protein interaction.
-
Mandatory Visualizations
Caption: General mechanism of luciferase-catalyzed this compound light emission.
Caption: Calcium-triggered light emission pathway in the photoprotein aequorin.
Caption: Logical workflow of a Bioluminescence Resonance Energy Transfer (BRET) experiment.
References
Coelenteramide: An In-depth Technical Guide to the Oxidized Product of Coelenterazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coelenteramide is the oxidized product resulting from the bioluminescent reaction of coelenterazine, a luciferin found in a wide array of marine organisms. This transformation is the cornerstone of many bioluminescence-based reporter systems used extensively in biological research and drug discovery. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, the mechanism of its formation, and its role in various cutting-edge experimental assays. Detailed protocols for key applications, quantitative data, and visual diagrams of relevant pathways and workflows are presented to serve as a practical resource for researchers in the field.
Introduction
Bioluminescence, the emission of light by living organisms, has fascinated scientists for centuries. At the heart of many marine bioluminescent systems is the luciferin coelenterazine.[1] Upon enzymatic oxidation by luciferases (such as Renilla, Gaussia, and Oplophorus luciferases) or activation by photoproteins (like aequorin in the presence of calcium), coelenterazine is converted into an excited-state this compound.[1][2] As this excited molecule returns to its ground state, it releases energy in the form of light.[3] The resulting this compound is the spent luciferin, or oxyluciferin.
The coelenterazine-coelenteramide reaction is harnessed in a multitude of molecular biology techniques, including reporter gene assays, in vivo imaging, Bioluminescence Resonance Energy Transfer (BRET) for studying protein-protein interactions, and calcium sensing.[4] Understanding the properties of this compound is crucial for the proper design, execution, and interpretation of these powerful assays.
Chemical and Physical Properties
Coelenterazine and its oxidized product, this compound, possess distinct chemical and physical properties that are fundamental to their biological function and analytical applications. These properties are summarized in the tables below.
Table 1: Physicochemical Properties of Coelenterazine and this compound
| Property | Coelenterazine | This compound |
| IUPAC Name | 8-benzyl-2-(4-hydroxybenzyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one | N-(3-benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl)-2-(4-hydroxyphenyl)acetamide |
| CAS Number | 55779-48-1 | 50611-86-4 |
| Chemical Formula | C₂₆H₂₁N₃O₃ | C₂₅H₂₁N₃O₃ |
| Molar Mass | 423.47 g/mol | 411.46 g/mol |
| Appearance | Orange-yellow crystals | - |
Sources:
Table 2: Spectral Properties of Coelenterazine and this compound
| Compound | Condition | Absorption Max (λ_max) | Molar Absorptivity (ε) | Emission Max (λ_em) | Quantum Yield (Φ) |
| Coelenterazine | Methanol | 435 nm | - | - | - |
| This compound | Methanol | 332.5 nm | 15,000 M⁻¹cm⁻¹ | 385 nm | 0.028 |
| This compound | Aqueous Solution | ~320 nm | - | ~385 nm | - |
| Renilla Luciferase | with Coelenterazine | - | - | ~480 nm | - |
| Gaussia Luciferase | with Coelenterazine | - | - | ~480 nm | - |
| Aequorin | with Coelenterazine (in presence of Ca²⁺) | - | - | ~469 nm | - |
Sources:
The Bioluminescent Reaction: From Coelenterazine to this compound
The conversion of coelenterazine to this compound is an oxidative decarboxylation reaction. In the presence of a luciferase and molecular oxygen, coelenterazine forms a transient peroxide intermediate. This intermediate cyclizes into a highly unstable dioxetanone ring structure. The decomposition of the dioxetanone releases carbon dioxide and produces this compound in an electronically excited state. The relaxation of this excited this compound to its ground state results in the emission of a photon of light.
In the case of photoproteins like aequorin, coelenterazine is pre-bound to the protein as a hydroperoxide. The binding of calcium ions to the photoprotein triggers a conformational change that leads to the decomposition of the hydroperoxide, formation of the excited this compound, and subsequent light emission.
Experimental Protocols
The unique properties of the coelenterazine-luciferase system have led to its widespread use in a variety of experimental applications. Below are detailed protocols for some of the most common assays.
Renilla Luciferase Reporter Gene Assay
This assay is used to measure the transcriptional activity of a promoter of interest.
Materials:
-
Cells transfected with a plasmid containing the gene for Renilla luciferase under the control of the promoter of interest.
-
Passive Lysis Buffer (e.g., 1X Passive Lysis Buffer, Promega).
-
Renilla Luciferase Assay Reagent (containing coelenterazine).
-
Luminometer.
-
White, opaque 96-well plates.
Protocol:
-
Cell Lysis:
-
Wash cultured cells once with phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).
-
Incubate the plate on a rocking platform for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Add 20 µL of the cell lysate to a well of a white, opaque 96-well plate.
-
Prime the luminometer's injector with the Renilla Luciferase Assay Reagent.
-
Inject 100 µL of the assay reagent into the well containing the cell lysate.
-
Immediately measure the luminescence. A typical setting is a 2-second delay followed by a 10-second integration period.
-
-
Data Analysis:
-
Record the Relative Light Units (RLU) for each sample.
-
Subtract the background RLU from a non-transfected cell control.
-
Normalize the data as required for the specific experiment (e.g., to a co-transfected control reporter or total protein concentration).
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to study protein-protein interactions in living cells.
Materials:
-
Cells co-transfected with plasmids encoding two proteins of interest, one fused to a Renilla luciferase (the donor) and the other to a yellow fluorescent protein (YFP, the acceptor).
-
Coelenterazine h (a coelenterazine analog often used in BRET).
-
Luminometer capable of measuring two distinct emission wavelengths (e.g., 485 nm for the donor and 530 nm for the acceptor).
-
White, opaque 96-well plates.
Protocol:
-
Cell Preparation:
-
Harvest transfected cells and resuspend them in a suitable buffer (e.g., PBS).
-
Plate 90 µL of the cell suspension into the wells of a white, opaque 96-well plate.
-
-
BRET Measurement:
-
Prepare a working solution of coelenterazine h (e.g., 50 µM).
-
Add 10 µL of the coelenterazine h solution to each well (final concentration of 5 µM).
-
Immediately measure the luminescence at the donor wavelength (e.g., 485 nm ± 20 nm) and the acceptor wavelength (e.g., 530 nm ± 20 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Emission at acceptor wavelength) / (Emission at donor wavelength).
-
To determine the net BRET, subtract the BRET ratio obtained from cells expressing only the donor protein.
-
Aequorin-Based Intracellular Calcium Measurement
Aequorin is a photoprotein that emits light in the presence of calcium, making it a valuable tool for measuring intracellular calcium dynamics.
Materials:
-
Cells expressing apoaequorin (the protein component of aequorin).
-
Coelenterazine.
-
Krebs-Ringer modified buffer (KRB).
-
Luminometer.
-
Agonist to induce calcium release.
Protocol:
-
Aequorin Reconstitution:
-
Wash cells expressing apoaequorin with KRB.
-
Incubate the cells with 5 µM coelenterazine in KRB for 90 minutes at 37°C to reconstitute the active aequorin.
-
-
Calcium Measurement:
-
Place the cells in the luminometer's measurement chamber.
-
Start recording the luminescence signal.
-
Inject the agonist of interest to stimulate an intracellular calcium transient.
-
Continue recording the luminescence until the signal returns to baseline.
-
-
Data Analysis:
-
The raw luminescence data represents the rate of aequorin consumption, which is proportional to the calcium concentration.
-
At the end of the experiment, lyse the cells with a digitonin-containing solution in the presence of saturating calcium to measure the total remaining aequorin. This value is used to calibrate the luminescence signal to absolute calcium concentrations.
-
Conclusion
This compound, as the product of the coelenterazine bioluminescent reaction, is a key molecule in a wide range of powerful bioanalytical techniques. A thorough understanding of its chemical and physical properties, as well as the mechanism of its formation, is essential for researchers utilizing coelenterazine-based reporter systems. The protocols and data provided in this guide serve as a valuable resource for the successful implementation and interpretation of these assays in diverse research and drug discovery settings. The continued development of novel coelenterazine analogs and engineered luciferases promises to further expand the applications of this versatile bioluminescent system.
References
- 1. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 4. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Coelenteramide: Natural Sources, Biological Pathways, and Detection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coelenteramide is the oxyluciferin resulting from the bioluminescent oxidation of its precursor, coelenterazine. This reaction is central to the light-emitting systems of a vast array of marine organisms across at least nine phyla.[1] As the spent form of the luciferin, the presence of this compound is a direct indicator of bioluminescent activity. While coelenterazine has garnered significant attention for its use in reporter gene assays (e.g., with Renilla and Gaussia luciferases), understanding the distribution and metabolic fate of its product, this compound, is crucial for ecological studies, research into marine bio-oxidation, and the development of novel molecular probes.[2][3] This guide provides an in-depth overview of the organisms containing this aminopyrazine, the biochemical pathways leading to its formation, and the experimental methodologies for its detection and analysis.
Natural Sources and Distribution of Coelenterazine/Coelenteramide
This compound is found in organisms that utilize coelenterazine for bioluminescence. The distribution of coelenterazine is widespread, occurring in both luminous and some non-luminous species.[4][5] A critical distinction among these organisms is their ability to synthesize coelenterazine de novo versus their requirement to obtain it from their diet. Organisms like the jellyfish Aequorea victoria famously rely on dietary sources, acquiring coelenterazine by consuming crustaceans and copepods. Conversely, certain ctenophores, decapod shrimps, and copepods have been shown to possess the biosynthetic machinery for its production.
The presence of coelenterazine, and by extension its oxidized product this compound, has been confirmed in the following phyla and representative species:
| Phylum | Representative Organisms | Biosynthesis Capability | Citation |
| Cnidaria | Aequorea victoria (jellyfish), Renilla reniformis (sea pansy), Obelia geniculata (hydroid) | Dietary | |
| Ctenophora | Mnemiopsis leidyi, Bolinopsis infundibulum, Beroe cucumis | De novo | |
| Crustacea | Systellaspis debilis (shrimp), Oplophorus gracilirostris (shrimp), Metridia pacifica (copepod), Gaussia princeps (copepod) | De novo (in some species) | |
| Mollusca | Watasenia scintillans (squid), Vampyroteuthis infernalis (squid) | Likely Dietary | |
| Pisces (Fish) | Neoscopelidae and Myctophidae families | Dietary | |
| Radiolaria | (Various species) | Unconfirmed | |
| Chaetognatha | (Arrow worms) | Unconfirmed | |
| Echinodermata | Amphiura filiformis (brittle star) | Unconfirmed |
Quantitative Data
Quantitative analysis of coelenterazine provides a proxy for the potential amount of this compound that can be generated. Studies have successfully quantified coelenterazine content in various organisms, particularly in ctenophores shown to be capable of de novo synthesis.
| Organism | Concentration (pmol/wet g) | Detection Method | Citation |
| Beroe cucumis | 16.7 (average) | Luciferase Assay | |
| Mnemiopsis leidyi | 4.80 (average) | Luciferase Assay | |
| Bolinopsis infundibulum | 0.129 (average) | Luciferase Assay | |
| Pleurobrachia bachei | 0.0165 (trace amounts) | Luciferase Assay |
Signaling Pathways and Reaction Mechanisms
The generation of this compound is the final step in the bioluminescent reaction pathway of coelenterazine. This process is catalyzed by enzymes known as luciferases or occurs within calcium-activated photoproteins.
General Bioluminescence Reaction
The fundamental reaction involves the oxidation of coelenterazine. The enzyme catalyzes the addition of molecular oxygen to the imidazopyrazinone core, forming a highly unstable 1,2-dioxetane (or dioxetanone) intermediate. This intermediate rapidly decomposes, releasing carbon dioxide and the this compound molecule in an electronically excited state. As the excited this compound returns to its ground state, it emits a photon of light.
References
- 1. Evidence for de novo Biosynthesis of the Luminous Substrate Coelenterazine in Ctenophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lighting up bioluminescence with coelenterazine: strategies and applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Coelenterazine - Wikipedia [en.wikipedia.org]
- 5. Can coelenterates make coelenterazine? Dietary requirement for luciferin in cnidarian bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Luminescence: A Technical Guide to the Fluorescence Quantum Yield of Coelenteramide
For Immediate Release
A Deep Dive into the Photophysical Properties of a Key Bioluminescent Emitter
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fluorescence quantum yield of coelenteramide, the light-emitting molecule in many marine bioluminescent systems. This document summarizes key quantitative data, details experimental protocols for quantum yield determination, and visualizes the underlying chemical processes.
Quantitative Analysis of this compound Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound and its analogs is highly dependent on the molecular structure and the solvent environment.
Below is a summary of reported fluorescence quantum yields for native this compound and its halogenated analogs in various solvents.
| Compound | Solvent | Quantum Yield (Φf) (%) |
| Native this compound | Methanol | 2.8 ± 0.5[1] |
| F-Coelenteramide | Aqueous Solution | 26[2][3] |
| Cl-Coelenteramide | Aqueous Solution | 23[2][3] |
| Br-Coelenteramide | Aqueous Solution | 8 |
| F-Coelenteramide | DMSO | 12-14 |
| Cl-Coelenteramide | DMSO | 12-14 |
| Br-Coelenteramide | DMSO | 14 |
| F-Coelenteramide | Methanol | 15 |
| Cl-Coelenteramide | Methanol | 19 |
| Br-Coelenteramide | Methanol | 17 |
The Genesis of this compound: The Chemiluminescence Pathway
This compound is the product of the chemiluminescent oxidation of coelenterazine. This reaction is the source of light in many marine organisms and can be initiated by enzymes (bioluminescence) or by chemical triggers such as superoxide anions. The general mechanism involves the formation of a high-energy dioxetanone intermediate, which then decomposes to produce an excited state of this compound. As the excited this compound returns to its ground state, it emits a photon of light.
Caption: Chemiluminescence pathway of coelenterazine.
Experimental Protocol: Determining Fluorescence Quantum Yield
The relative fluorescence quantum yield of a compound is typically determined using a comparative method. This involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Materials and Instruments
-
Fluorophore of Interest (e.g., this compound analog)
-
Fluorescence Standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvents (e.g., water, DMSO, methanol)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Step-by-Step Procedure
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each dilution, record the fluorescence emission spectrum.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate the Gradient: Perform a linear regression on each plot. The slope of the resulting line represents the gradient (Grad).
-
Calculate the Quantum Yield: Use the following equation to calculate the fluorescence quantum yield of the sample (Φx):
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradx and Gradstd are the gradients for the sample and the standard, respectively.
-
ηx and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively.
-
Caption: Experimental workflow for quantum yield determination.
Conclusion
This technical guide provides a foundational understanding of the fluorescence quantum yield of this compound and its analogs. The provided data and protocols offer a valuable resource for researchers working with bioluminescent systems and for those involved in the development of novel fluorescent probes and assays. The significant influence of solvent polarity and molecular structure on the quantum yield highlights the importance of careful experimental design and characterization in harnessing the full potential of these fascinating molecules.
References
- 1. Ultraviolet fluorescence of this compound and this compound-containing fluorescent proteins. Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combined Experimental and Theoretical Investigation into the Photophysical Properties of Halogenated this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Coelenteramide for Research Applications: A Detailed Protocol
Application Note: This document provides a comprehensive protocol for the chemical synthesis of coelenteramide, the oxyluciferin product of bioluminescent reactions involving coelenterazine. This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing this compound for in vitro and in vivo studies. The synthesis involves the N-acetylation of coelenteramine. Adherence to standard laboratory safety procedures is mandatory.
Overview of the Synthesis
This compound is synthesized from its precursor, coelenteramine, through an N-acetylation reaction. This process introduces an acetyl group to the primary amine of coelenteramine, yielding the final amide product. The reaction is typically carried out using acetic anhydride as the acetylating agent and pyridine as a base catalyst.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis and characterization of this compound.
| Parameter | Value |
| Reactants | |
| Coelenteramine | 1.0 equivalent |
| Acetic Anhydride | 1.5 - 2.0 equivalents |
| Pyridine (Solvent/Base) | 5 - 10 mL per mmol of coelenteramine |
| Reaction Conditions | |
| Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 2 - 4 hours (monitor by TLC) |
| Purification | |
| Method | Silica Gel Column Chromatography |
| Eluent System (example) | Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient |
| Characterization | |
| Molecular Formula | C₂₅H₂₁N₃O₃ |
| Molecular Weight | 411.46 g/mol |
| Expected Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Aromatic protons, benzyl protons, methylene protons, methyl protons |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | Aromatic carbons, benzyl carbons, carbonyl carbons, methylene carbon, methyl carbon |
| ESI-MS (m/z) | Expected [M+H]⁺ at ~412.16 |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
-
Coelenteramine
-
Acetic Anhydride (reagent grade)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH, anhydrous)
-
Toluene
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve coelenteramine (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of coelenteramine) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5-2.0 equivalents) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. The disappearance of the coelenteramine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of anhydrous methanol to consume any excess acetic anhydride.
-
Solvent Removal: Remove the pyridine and other volatile components by rotary evaporation. To ensure complete removal of pyridine, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two to three times.
Work-up and Purification
-
Extraction: Dissolve the crude residue in dichloromethane (or ethyl acetate).
-
Washing: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
1 M HCl to remove any remaining pyridine.
-
Water.
-
Saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) should be determined by TLC analysis. Collect the fractions containing the pure this compound.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Dry the product under vacuum.
Characterization
Confirm the identity and purity of the synthesized this compound using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Obtain a mass spectrum (e.g., using ESI-MS) to confirm the molecular weight of the product. The expected protonated molecule [M+H]⁺ should be observed.
-
Purity Analysis: Assess the purity of the final compound by High-Performance Liquid Chromatography (HPLC).
Visualization of Workflow and Signaling Pathway
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
High-Yield Synthesis of Coelenteramide Analogs: Detailed Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of coelenteramide analogs, crucial tools in bioluminescence imaging, high-throughput screening, and drug discovery. This compound is the oxidized product of coelenterazine, the luciferin responsible for light emission in many marine organisms. The synthesis of this compound analogs with tailored properties—such as altered emission spectra, enhanced quantum yield, and improved stability—is of significant interest for various bioanalytical applications.[1][2][3][4][5]
This guide covers two primary synthetic strategies: a classical condensation approach and a modern palladium-catalyzed cross-coupling method. It also provides detailed protocols for the application of these analogs in two common experimental paradigms: Bioluminescence Resonance Energy Transfer (BRET) assays for studying protein-protein interactions and aequorin-based calcium imaging.
I. Synthetic Strategies for this compound Analogs
The synthesis of the core imidazopyrazinone structure of coelenterazine and its subsequent oxidation to this compound can be achieved through several routes. The choice of method often depends on the desired substituents on the coelenterazine scaffold.
Classical Synthesis via Condensation
The classical approach involves the condensation of a 2-aminopyrazine derivative with a glyoxal. This method, while foundational, can be limited by the availability of substituted starting materials and may result in lower yields.
Palladium-Catalyzed Cross-Coupling for Higher Yields and Diversity
Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct key intermediates. These methods offer greater flexibility in introducing a wide range of functional groups at specific positions on the pyrazine ring, often with higher yields compared to classical methods. A key intermediate in many of these syntheses is 2-amino-5-bromopyrazine.
II. Data Presentation: Synthesis Yields
The following table summarizes representative yields for key steps in the synthesis of this compound analogs, comparing the classical and palladium-catalyzed approaches.
| Reaction Step | Synthetic Approach | Starting Materials | Product | Reported Yield (%) | Reference |
| Formation of Aminopyrazine Intermediate | Classical Condensation | p-hydroxyphenylglyoxal aldoxime, α-aminophenylpropiononitrile | 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine N-oxide | ~94 | |
| Reduction of N-oxide | Classical | 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine N-oxide | 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine | ~95 | |
| Bromination of 2-Aminopyridine | Intermediate Synthesis | 2-Aminopyridine, Phenyltrimethylammonium tribromide | 2-Amino-5-bromopyridine | 75-81 | |
| Suzuki-Miyaura Coupling | Palladium-Catalyzed | 2-amino-5-bromopyrazine, Arylboronic acid | 5-Aryl-2-aminopyrazine | Moderate to Good | |
| Final Condensation to Coelenterazine | Both | Substituted 2-aminopyrazine, Substituted glyoxal | Coelenterazine Analog | 56 (overall, 3 steps) | |
| Synthesis of C6-substituted analogs | Palladium-Catalyzed | 2-amino-5-bromopyrazine derivatives | C6-substituted coelenterazine analogs | 30-58 |
III. Experimental Protocols: Synthesis
Protocol 1: High-Yield Synthesis of a C6-Substituted Coelenterazine Analog via Suzuki-Miyaura Coupling
This protocol describes a general method for synthesizing a C6-substituted coelenterazine analog, a precursor to the corresponding this compound analog.
Workflow for Palladium-Catalyzed Synthesis
Caption: Palladium-catalyzed synthesis workflow.
Materials:
-
2-Amino-5-bromopyrazine
-
Appropriate arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene, anhydrous
-
Substituted glyoxal (e.g., p-hydroxybenzylglyoxal)
-
Hydrochloric acid (HCl)
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Suzuki-Miyaura Coupling to form 5-Aryl-2-aminopyrazine:
-
In a round-bottom flask, combine 2-amino-5-bromopyrazine (1 mmol), the desired arylboronic acid (1.2 mmol), sodium carbonate (2 mmol), and a catalytic amount of Pd(OAc)₂ (0.05 mol%) and triphenylphosphine (0.2 mol%).
-
Add anhydrous toluene (10 mL) and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5-aryl-2-aminopyrazine intermediate.
-
-
Condensation to form the Coelenterazine Analog:
-
Dissolve the purified 5-aryl-2-aminopyrazine (1 mmol) in methanol.
-
Add the substituted glyoxal (1.1 mmol) and a catalytic amount of concentrated HCl.
-
Stir the mixture at room temperature for 4-6 hours.
-
The coelenterazine analog will precipitate from the solution. Collect the solid by filtration and wash with cold methanol.
-
-
Purification:
-
The crude coelenterazine analog can be further purified by recrystallization or by preparative HPLC to achieve high purity.
-
IV. Application Protocols
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR-β-Arrestin Interaction
This protocol details a BRET assay to monitor the interaction between a G protein-coupled receptor (GPCR) and β-arrestin in live mammalian cells. The GPCR is fused to a Renilla luciferase (Rluc) variant (the BRET donor), and β-arrestin is fused to a fluorescent protein acceptor (e.g., Venus or YFP). Agonist stimulation of the GPCR leads to the recruitment of β-arrestin, bringing the donor and acceptor into close proximity and resulting in an increase in the BRET signal.
GPCR-β-Arrestin BRET Signaling Pathway
Caption: GPCR-β-arrestin BRET signaling cascade.
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Plasmids encoding GPCR-Rluc8 and Venus-β-arrestin2
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Transfection reagent
-
White, opaque 96-well plates
-
DPBS with calcium and magnesium
-
Coelenterazine analog (e.g., coelenterazine h) stock solution (e.g., 5 mM in methanol)
-
GPCR agonist
-
Luminometer capable of dual-wavelength detection (e.g., filters for ~485 nm and ~530 nm)
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 10 cm dish and grow to 70-80% confluency.
-
Co-transfect the cells with plasmids encoding GPCR-Rluc8 and Venus-β-arrestin2 using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, harvest the cells and resuspend in culture medium.
-
-
BRET Assay:
-
Aliquot 45 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
Incubate the plate for 24 hours at 37 °C in a CO₂ incubator.
-
Prepare serial dilutions of the GPCR agonist in DPBS.
-
Prepare the coelenterazine working solution by diluting the stock solution to a final concentration of 5 µM in DPBS. This solution is light-sensitive and should be prepared fresh.
-
Add 45 µL of DPBS (for baseline) or the agonist dilutions to the appropriate wells.
-
Inject 10 µL of the 5 µM coelenterazine h working solution into each well.
-
Immediately read the luminescence at two wavelengths: ~485 nm (for Rluc8 emission) and ~530 nm (for Venus emission).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Luminescence at 530 nm) / (Luminescence at 485 nm).
-
Plot the BRET ratio as a function of agonist concentration to generate a dose-response curve.
-
Protocol 3: Aequorin-Based Intracellular Calcium Imaging
This protocol describes the use of aequorin, a photoprotein that emits light in the presence of calcium, to measure changes in intracellular calcium concentration. Cells are transfected with a plasmid encoding apoaequorin, which is then reconstituted with a coelenterazine analog to form the active aequorin photoprotein.
Aequorin-Based Calcium Detection Workflow
References
- 1. Coelenterazine Analogs for Bioassays and Molecular Imaging [mdpi.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 4. Synthetic Bioluminescent Coelenterazine Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthetic Bioluminescent Coelenterazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic Coelenteramide by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenteramide, the oxyluciferin resulting from the bioluminescent reaction of coelenterazine, is a key molecule in many biological reporter systems. Its synthesis provides a crucial reagent for various assays. However, crude synthetic this compound often contains impurities such as unreacted starting materials, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of synthetic this compound, offering high resolution and efficiency.[1] This document provides detailed protocols for the analytical and preparative purification of synthetic this compound using reversed-phase HPLC.
Reversed-phase HPLC separates molecules based on their hydrophobicity.[1] A nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[2] By gradually increasing the concentration of the organic solvent in the mobile phase, compounds are eluted from the column in order of increasing hydrophobicity.[2] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape and resolution.[1]
Physicochemical Properties of this compound
A basic understanding of the physicochemical properties of this compound is essential for developing a purification strategy.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₂₅H₂₁N₃O₃ | |
| Molecular Weight | 411.46 g/mol | |
| Appearance | Yellowish solid | - |
| Solubility | Soluble in methanol and other organic solvents. | - |
| UV-Vis Absorbance Maxima | ~270 nm and ~320-335 nm in aqueous and organic solvents. |
The strong UV absorbance of this compound at approximately 270 nm and 330 nm makes these wavelengths suitable for detection during HPLC analysis.
Experimental Protocols
Analytical HPLC Protocol
This protocol is designed for the analysis of the purity of a crude synthetic this compound sample and for method development prior to preparative scale-up.
Instrumentation and Materials:
-
HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. A C8 column can also be used.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Sample Diluent: 50:50 (v/v) acetonitrile:water.
-
Sample Preparation: Dissolve the crude synthetic this compound in the sample diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm and 330 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table Below |
Gradient Program for Analytical HPLC:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
Expected Results:
This method should provide good separation of this compound from more polar and less polar impurities. The retention time of this compound will depend on the exact column and system used but is expected to be in the range of 15-20 minutes under these conditions. The purity of the sample can be estimated by calculating the peak area percentage of the this compound peak relative to the total peak area.
Preparative HPLC Protocol
This protocol is for the purification of larger quantities of synthetic this compound. The conditions are scaled up from the analytical method.
Instrumentation and Materials:
-
HPLC System: A preparative HPLC system with a high-flow-rate gradient pump, a manual or automated injector with a large sample loop, a preparative-scale column, a UV-Vis detector with a preparative flow cell, and a fraction collector.
-
Column: A reversed-phase C18 or C8 column with a larger diameter (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of a strong solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then dilute with the initial mobile phase composition (e.g., 90% A, 10% B) to a concentration that allows for complete dissolution. Ensure the final sample is filtered before loading.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 330 nm |
| Sample Loading | Dependent on column capacity and resolution from impurities. |
| Gradient Program | See Table Below |
Gradient Program for Preparative HPLC:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 45 | 10 | 90 |
| 55 | 10 | 90 |
| 56 | 90 | 10 |
| 60 | 90 | 10 |
Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main this compound peak based on the UV signal.
-
Analyze the purity of the collected fractions using the analytical HPLC method described in section 3.1.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Remove the acetonitrile and TFA by rotary evaporation or lyophilization.
-
The purified this compound can be stored as a solid at -20°C or below, protected from light.
Data Presentation
The following tables summarize representative data for the purification of synthetic this compound.
Table 1: Analytical HPLC Data
| Peak Number | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 4.2 | 5.8 | Polar Impurity |
| 2 | 17.5 | 89.3 | This compound |
| 3 | 22.1 | 4.9 | Non-polar Impurity |
Table 2: Preparative HPLC Purification Summary
| Parameter | Value |
| Amount of Crude Material Loaded | 100 mg |
| Purity of Crude Material | 89.3% |
| Pooled Fraction Purity | >98% |
| Yield of Purified this compound | 75 mg |
| Recovery | 84% |
Visualizations
Caption: Experimental workflow for the purification of synthetic this compound.
Caption: Logical relationship of the this compound purification strategy.
References
Application Notes: Coelenteramide Solubility in DMSO and Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coelenteramide is the oxyluciferin, or oxidized product, resulting from the bioluminescent reaction of coelenterazine, a substrate used by various luciferases (e.g., Renilla, Gaussia) and photoproteins (e.g., aequorin).[1][2] As the byproduct of these widely used reporter systems, understanding its chemical properties, including solubility, is crucial for assay development, troubleshooting, and interpretation of results. In high-concentration assays or prolonged reactions, the accumulation of this compound could lead to its precipitation, potentially interfering with optical measurements. This document provides a summary of available solubility data and a detailed protocol for its experimental determination.
Section 1: this compound Solubility Data
Quantitative solubility data for this compound is not extensively published. The following table summarizes available qualitative and predicted information for common laboratory solvents. For many applications, Dimethyl Sulfoxide (DMSO) is used to prepare high-concentration stock solutions of related compounds.[3][4] However, for precise quantitative work, experimental determination of solubility in the desired solvent system is highly recommended.
Table 1: Summary of this compound Solubility
| Solvent | Quantitative Solubility | Qualitative Description & Remarks |
| Dimethyl Sulfoxide (DMSO) | Data not available | Generally considered soluble. DMSO is a powerful organic solvent capable of dissolving a wide array of organic materials.[3] |
| Methanol (MeOH) | Data not available | Likely soluble. The absorbance of this compound has been measured in methanol, implying some degree of solubility. |
| Ethanol (EtOH) | Data not available | Likely soluble. Polar organic solvents like ethanol are often used to dissolve similar heterocyclic compounds. |
| Acetonitrile (ACN) | Data not available | Expected to have some solubility, often used in mixtures with other solvents to modulate polarity. |
| Water | Predicted: 0.00277 mg/mL | Predicted to be very poorly soluble in aqueous solutions. |
Note: The lack of specific mg/mL or molarity values in the literature necessitates that researchers determine solubility for their specific experimental conditions if precipitation is a concern.
Section 2: Relevant Biological Pathway
This compound is the end-product of the oxidative decarboxylation of coelenterazine, a reaction catalyzed by luciferases or triggered in photoproteins. This reaction is the source of light emission in many bioluminescence-based assays.
References
Preparing Coelenteramide Stock Solutions for Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenteramide is the oxyluciferin product of the bioluminescent reaction involving coelenterazine, a luciferin found in many marine organisms.[1] As a fluorescent molecule, this compound is a crucial component in various biological assays, including those involving calcium-binding photoproteins like aequorin, where it forms a blue fluorescent protein (BFP) complex.[2][3] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides detailed protocols and data for the preparation, handling, and storage of this compound stock solutions.
Properties of this compound
This compound is typically a crystalline solid.[4] It is sparingly soluble in water but demonstrates solubility in polar organic solvents.[4] The compound is sensitive to light, air, and basic conditions (pH > 10), under which it can decompose. Therefore, proper handling and storage are critical to maintain its integrity.
Quantitative Data for this compound Stock Solutions
The following table summarizes key quantitative data for this compound, which is essential for preparing stock solutions of known concentrations.
| Property | Value | Source |
| Molecular Weight | 411.46 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. | |
| Storage Temperature | -20°C or below | |
| Molar Extinction Coefficient (in Methanol) | 15,000 M⁻¹cm⁻¹ at 332.5 nm |
Experimental Protocols
Materials and Equipment
-
This compound (solid)
-
Anhydrous/molecular sieve-dried solvents (e.g., methanol, ethanol, or dimethyl sulfoxide - DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Calibrated analytical balance
-
Fume hood
-
Vortex mixer
-
Spectrophotometer
-
Amber or light-blocking microtubes/vials
-
Pipettes and sterile, disposable tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a this compound Stock Solution
This protocol details the steps for preparing a 1 mM this compound stock solution in methanol. The concentration can be adjusted as needed by modifying the mass of this compound or the volume of the solvent.
Step 1: Equilibrate this compound to Room Temperature Before opening, allow the vial of solid this compound to warm to room temperature (approximately 20-30 minutes). This prevents condensation of moisture, which can affect the stability of the compound.
Step 2: Weighing the this compound In a fume hood, carefully weigh the desired amount of this compound using a calibrated analytical balance. For a 1 ml of 1 mM stock solution, you will need 0.411 mg of this compound (Molecular Weight = 411.46 g/mol ).
Step 3: Dissolving the this compound Transfer the weighed this compound to an appropriate amber or light-blocking vial. Add the desired volume of anhydrous methanol. To aid dissolution, vortex the solution for 30-60 seconds. Gentle warming (up to 30-40°C) can be applied if necessary, but avoid excessive heat.
Step 4: Purging with Inert Gas (Optional but Recommended) To enhance long-term stability by minimizing oxidation, gently bubble a stream of an inert gas like argon or nitrogen through the stock solution for 1-2 minutes. This helps to displace dissolved oxygen.
Step 5: Determining the Exact Concentration (Optional) For applications requiring high precision, the exact concentration of the stock solution can be determined by spectrophotometry. Dilute an aliquot of the stock solution in methanol and measure the absorbance at 332.5 nm. Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε = 15,000 M⁻¹cm⁻¹) to calculate the precise concentration.
Step 6: Aliquoting and Storage Aliquot the stock solution into smaller, single-use volumes in amber or light-blocking microtubes to avoid repeated freeze-thaw cycles and light exposure. Store the aliquots at -20°C or below. When stored properly, stock solutions should be stable for several months.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
Safety Precautions
-
Always handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
By following these guidelines and protocols, researchers can ensure the preparation of high-quality this compound stock solutions, leading to more accurate and reproducible results in their assays.
References
Application Notes and Protocols: Coelenteramide as a Fluorescent Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenteramide is the oxidized product of coelenterazine, a luciferin found in many marine organisms.[1] While its precursor, coelenterazine, is renowned for its role in bioluminescence, this compound itself is a fluorescent molecule.[1][2] This property allows it to serve as a valuable fluorescent probe in various cell biology applications. These application notes provide an overview of the fluorescent properties of this compound and detailed protocols for its use in cellular imaging, with a primary focus on the detection of intracellular reactive oxygen species (ROS).
This compound is formed during the bioluminescent reaction catalyzed by luciferases (e.g., Renilla luciferase, Gaussia luciferase) or photoproteins (e.g., aequorin).[3][4] The reaction involves the oxidation of coelenterazine, leading to the formation of an unstable dioxetanone intermediate which then decomposes to produce CO2 and an excited-state this compound. As the excited this compound returns to its ground state, it emits light. In the context of fluorescence, external light is used to excite the ground-state this compound that has been formed, which then emits light at a characteristic wavelength.
Fluorescent Properties of this compound
The fluorescence of this compound is influenced by its microenvironment, including solvent polarity and the presence of specific ions. This sensitivity makes it a potential probe for reporting on intracellular conditions. The spectral properties of native this compound and its halogenated analogs have been characterized, revealing their utility in different experimental settings.
Spectral Properties
The excitation and emission maxima of this compound can vary depending on the specific analog and the solvent environment. The native form typically exhibits blue fluorescence.
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment |
|---|---|---|---|
| This compound (Native) | ~320-332.5 | ~385-480 | Methanol, Aqueous Solution, Varies with Polarity |
| F-Coelenteramide | ~320 | 385 | Aqueous Solution |
| Cl-Coelenteramide | ~320 | 385 | Aqueous Solution |
| Br-Coelenteramide | ~320 | 385 | Aqueous Solution |
Quantum Yield
The fluorescence quantum yield (QY) of this compound is a measure of its emission efficiency and is highly dependent on the solvent. Halogenated analogs of this compound have been synthesized to modulate these properties. The heavy-atom effect can influence the quantum yield, with heavier halogens sometimes leading to a decrease in QY in aqueous solutions.
| Compound | QY in Water (%) | QY in Methanol (%) | QY in DMSO (%) |
|---|---|---|---|
| F-Coelenteramide | 26 | 19 | 12 |
| Cl-Coelenteramide | 23 | 18 | 13 |
| Br-Coelenteramide | 8 | 17 | 14 |
Key Applications in Cell Biology
The primary application of this compound as a fluorescent probe stems from its reaction with superoxide anions, making it a useful tool for studying oxidative stress. Additionally, its formation is the basis of Bioluminescence Resonance Energy Transfer (BRET) assays.
Detection of Intracellular Superoxide Anions
Superoxide (O₂⁻) is a key reactive oxygen species involved in various physiological and pathological processes. Coelenterazine, the precursor to this compound, can be oxidized by superoxide to generate chemiluminescence. The resulting product, this compound, can then be detected by its fluorescence, providing a secondary method to assess superoxide production. This dual detection capability makes the coelenterazine/coelenteramide system a powerful tool for studying oxidative stress in live cells.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for studying protein-protein interactions in living cells. In a typical BRET assay, a donor protein is fused to a luciferase (e.g., Renilla luciferase, Rluc), and an acceptor protein is fused to a fluorescent protein (e.g., YFP). Upon addition of the substrate coelenterazine, the luciferase catalyzes its oxidation to this compound, which emits blue light. If the donor and acceptor proteins are in close proximity (<10 nm), the energy from the excited this compound is non-radiatively transferred to the acceptor fluorophore, which then emits light at its characteristic longer wavelength. The ratio of acceptor to donor emission is measured as the BRET signal.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Superoxide Using Coelenterazine
This protocol describes the use of coelenterazine to generate this compound for the fluorescent detection of superoxide anions in cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, 4T1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Coelenterazine (native)
-
DMSO (for stock solution)
-
96-well clear-bottom black plates for fluorescence reading
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well clear-bottom black plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ overnight.
-
-
Preparation of Coelenterazine Stock Solution:
-
Prepare a 10 mM stock solution of coelenterazine in DMSO.
-
Store aliquots at -80°C, protected from light.
-
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add fresh, pre-warmed complete culture medium to each well.
-
Prepare a working solution of coelenterazine by diluting the stock solution in culture medium to a final concentration of 5-10 µM.
-
Add the coelenterazine working solution to the cells.
-
-
Incubation:
-
Incubate the cells with coelenterazine for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Imaging:
-
After incubation, wash the cells twice with warm PBS to remove excess coelenterazine.
-
Add fresh culture medium or imaging buffer to the wells.
-
Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~330-380 nm, Emission: ~420-480 nm). The exact filter set may need to be optimized based on the specific this compound analog and instrument. For tissues, an excitation of 430 nm and emission of 520 nm has been used.
-
Alternatively, quantify the fluorescence intensity using a microplate reader with appropriate filter settings.
-
Controls:
-
Negative Control: Cells not treated with coelenterazine to measure background autofluorescence.
-
Positive Control (Optional): Treat cells with a known inducer of superoxide production (e.g., PMA) before adding coelenterazine to confirm the probe's responsiveness.
Considerations and Troubleshooting
-
Phototoxicity: Minimize exposure to excitation light to reduce phototoxicity and photobleaching. Use the lowest possible light intensity and exposure time that provides a good signal-to-noise ratio.
-
Autofluorescence: Cellular autofluorescence can interfere with the signal. Always include a no-probe control to assess the level of background fluorescence.
-
Probe Concentration: The optimal concentration of coelenterazine may vary depending on the cell type and experimental conditions. A concentration titration is recommended to determine the ideal concentration that provides a robust signal without causing cellular toxicity.
-
Solubility: Coelenterazine is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before preparing the working solution in the culture medium.
Conclusion
This compound, the fluorescent product of the coelenterazine bioluminescent reaction, offers a valuable tool for cell biologists. Its primary application as an indicator of intracellular superoxide anion production provides a means to study oxidative stress in living cells. Furthermore, its central role as the light emitter in BRET assays enables the investigation of protein-protein interactions. By understanding its fluorescent properties and following optimized protocols, researchers can effectively utilize this compound as a fluorescent probe to gain insights into complex cellular processes.
References
Application Notes and Protocols for Luciferase Reporter Assays Using Coelenteramide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing coelenteramide derivatives in luciferase reporter assays. This compound is the oxidized product of coelenterazine, and various synthetic derivatives of coelenterazine are widely used as substrates for marine luciferases such as Renilla and Gaussia luciferases.[1] These reporter systems are instrumental in studying gene expression, signal transduction pathways, and for high-throughput screening in drug discovery.
The choice of coelenterazine derivative can significantly impact the performance of a luciferase assay, influencing signal intensity, duration (half-life), and emission wavelength.[2][3] This document offers a comparative analysis of several common derivatives and provides standardized protocols for their application in cell-based assays.
I. Comparative Analysis of this compound Derivatives
The selection of an appropriate coelenterazine derivative is critical for optimizing luciferase reporter assays. The following tables summarize the quantitative data for various commercially available and researched derivatives when used with Renilla and Gaussia luciferases. These tables are designed to facilitate easy comparison to aid in selecting the optimal substrate for specific experimental needs.
Quantitative Data for Renilla Luciferase Substrates
| Derivative Name | Emission Max (λmax, nm) | Relative Light Output (%) | Signal Half-life | Key Characteristics & Applications |
| Native Coelenterazine | 475[4] | 100[4] | Flash | Standard substrate for Renilla luciferase; often used as a baseline for comparison. |
| Coelenterazine-h | 460-470 | 10-20 fold higher intensity than native in some systems | Glow | Enhanced signal intensity; suitable for assays requiring higher sensitivity. |
| Coelenterazine-f | 417.5 | 4-8 fold greater activity than native | Flash/Glow | Increased signal intensity and cellular uptake. |
| Coelenterazine-e | 449.5 | 4-8 fold greater activity than native | Flash/Glow | High signal intensity in both in vitro and in vivo models. |
| DeepBlueC™ (Coelenterazine 400a) | ~400 | Lower than native | Flash | Blue-shifted emission minimizes spectral overlap with green fluorescent protein (GFP) in BRET assays. |
| ViviRen™ | Not specified | ~3-fold brighter than native coelenterazine | Flash | Very bright, short-lived signal ideal for high-throughput screening. |
| EnduRen™ | Not specified | Lower intensity than ViviRen™ | >24 hours | Extremely stable, long-lasting signal suitable for extended time-course experiments. |
| Derivative B2 | ~470 (70 nm red-shift vs DeepBlueC™) | ~100-fold stronger than DeepBlueC™ | Glow | High intensity and longer emission, superior to native coelenterazine in some contexts. |
Quantitative Data for Gaussia Luciferase Substrates
| Derivative Name | Emission Max (λmax, nm) | Relative Light Output (%) | Signal Half-life | Key Characteristics & Applications |
| Native Coelenterazine | 470-480 | 100 | Flash/Glow | Standard substrate for Gaussia luciferase, which is a secreted protein allowing for real-time assays. |
| Coelenterazine-h | 460-470 | Variable, can be higher than native | Glow | Often provides a more stable signal compared to the native form. |
| Mutant GLuc5 with Coelenterazine-h | 400-600 | 29-fold enhancement over wild-type GLuc | Not specified | Engineered luciferase with significantly enhanced brightness for high-sensitivity applications. |
II. Experimental Protocols
The following are detailed protocols for performing luciferase reporter assays using this compound derivatives with Renilla and Gaussia luciferases in cultured mammalian cells.
A. Renilla Luciferase Reporter Assay Protocol (96-well plate format)
This protocol is designed for the analysis of intracellular Renilla luciferase activity.
1. Materials:
-
Cells cultured in a 96-well white, opaque plate, transfected with a Renilla luciferase reporter construct.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Passive Lysis Buffer (e.g., 1X Passive Lysis Buffer).
-
Renilla Luciferase Assay Buffer.
-
Coelenterazine derivative stock solution (typically 1-5 mg/mL in methanol or ethanol, store at -80°C).
-
Luminometer with injector.
2. Procedure:
a. Cell Lysis:
-
Remove growth medium from the cultured cells.
-
Gently wash the cells once with 100 µL of PBS per well.
-
Aspirate the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
b. Reagent Preparation:
-
Equilibrate the Renilla Luciferase Assay Buffer to room temperature.
-
Prepare the Renilla Luciferase Working Solution by diluting the coelenterazine derivative stock solution into the assay buffer. The final concentration typically ranges from 1 to 10 µM. This solution should be prepared fresh and protected from light.
c. Luminescence Measurement:
-
Set the luminometer parameters (e.g., 2-second delay, 10-second integration).
-
Program the injector to dispense 100 µL of the Renilla Luciferase Working Solution.
-
Place the 96-well plate into the luminometer.
-
Initiate the measurement. The working solution will be injected into the cell lysate, and the resulting luminescence will be recorded.
B. Gaussia Luciferase Secreted Reporter Assay Protocol (96-well plate format)
This protocol is for measuring the activity of secreted Gaussia luciferase from the cell culture medium.
1. Materials:
-
Cells cultured in a 96-well plate, transfected with a Gaussia luciferase reporter construct.
-
Culture medium (serum-free medium is often recommended to reduce background).
-
Gaussia Luciferase Assay Buffer.
-
Coelenterazine derivative stock solution (typically 1-5 mg/mL in acidified methanol, store at -80°C).
-
White or black 96-well assay plate.
-
Luminometer.
2. Procedure:
a. Sample Collection:
-
Carefully collect 20 µL of the cell culture supernatant from each well and transfer to a new white or black 96-well assay plate.
b. Reagent Preparation:
-
Equilibrate the Gaussia Luciferase Assay Buffer to room temperature.
-
Prepare the Gaussia Luciferase Working Solution by diluting the coelenterazine derivative stock into the assay buffer to a final concentration of 5-20 µM. It is recommended to incubate this solution in the dark at room temperature for 30 minutes before use to stabilize the substrate and reduce auto-oxidation.
c. Luminescence Measurement:
-
Set the luminometer parameters (e.g., 2-second delay, 10-second integration).
-
Add 50-100 µL of the Gaussia Luciferase Working Solution to each well containing the culture supernatant.
-
Immediately place the plate in the luminometer and initiate the measurement.
III. Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
A. Bioluminescent Reaction of Coelenterazine
The fundamental reaction catalyzed by marine luciferases involves the oxidation of coelenterazine to produce light, carbon dioxide, and this compound.
Coelenterazine Oxidation Pathway
B. Experimental Workflow for a Renilla Luciferase Assay
This diagram outlines the major steps involved in performing an intracellular Renilla luciferase assay.
Renilla Luciferase Assay Workflow
C. Experimental Workflow for a Secreted Gaussia Luciferase Assay
This diagram illustrates the workflow for measuring the activity of secreted Gaussia luciferase.
Gaussia Luciferase Assay Workflow
D. Logical Relationship for Substrate Selection
This diagram presents a simplified decision-making process for selecting a coelenterazine derivative based on experimental requirements.
Substrate Selection Guide
References
Coelenteramide as a Biomarker in Marine Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenteramide, the oxyluciferin product of coelenterazine oxidation, is a pivotal molecule in marine bioluminescence. Its formation is intrinsically linked to the activity of various luciferases and photoproteins, making it a valuable biomarker for a multitude of biological processes. In marine biotechnology, this compound serves as a sensitive reporter for gene expression, a probe for intracellular calcium dynamics, and a tool for studying protein-protein interactions. This document provides detailed application notes and protocols for the utilization of this compound as a biomarker, with a focus on Bioluminescence Resonance Energy Transfer (BRET) and calcium sensing applications.
Core Applications and Principles
This compound's utility as a biomarker stems from the bioluminescent reactions that produce it. The two primary applications in marine biotechnology are:
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful technique for monitoring molecular interactions in living cells.[1][2][3] It relies on the non-radiative transfer of energy from a bioluminescent donor, typically a Renilla luciferase (RLuc) mutant, to a fluorescent acceptor molecule (e.g., GFP or YFP).[2][4] The oxidation of the substrate, coelenterazine, by RLuc produces excited this compound, which then acts as the energy donor. Efficient energy transfer, and subsequent light emission by the acceptor, only occurs when the donor and acceptor are in close proximity (typically <10 nm), indicating an interaction between the proteins they are fused to.
-
Calcium Sensing: this compound is the luminescent product in aequorin-based calcium assays. Aequorin is a photoprotein complex consisting of the apoprotein apoaequorin and its prosthetic group, coelenterazine. In the presence of calcium ions (Ca²⁺), aequorin undergoes a conformational change, triggering the oxidation of coelenterazine to an excited state of this compound, which then emits a flash of blue light as it relaxes to its ground state. The intensity of the emitted light is directly proportional to the intracellular calcium concentration, allowing for real-time monitoring of calcium dynamics.
Quantitative Data on Coelenterazine Analogs
The choice of coelenterazine analog can significantly impact the performance of bioluminescent assays. Different analogs exhibit variations in light emission wavelength, quantum yield, and kinetics. The following tables summarize the properties of several common coelenterazine analogs when used with Renilla luciferase and apoaequorin.
Table 1: Luminescent Properties of Coelenterazine Derivatives with Renilla Luciferase
| Coelenterazine Analog | Peak Emission Wavelength (nm) | Relative Light Intensity |
| Native | 465 | 1.0 |
| cp | 442 | 0.95 |
| f | 473 | 0.80 |
| h | 475 | 0.82 |
| i | 476 | 0.70 |
| n | 467 | 0.26 |
| 400a (DeepBlueC™) | 400 | N/A |
Data sourced from Biotium. Relative light intensity is compared to native coelenterazine.
Table 2: Luminescent Properties of Coelenterazine Derivatives with Apoaequorin
| Coelenterazine Analog | Peak Emission Wavelength (nm) | Relative Light Intensity | Ca²⁺ Concentration Range for Half-Maximal Emission (μM) |
| Native | 465 | 1.0 | 0.4 - 0.8 |
| cp | 442 | 15 | 0.15 - 0.3 |
| f | 473 | 18 | 0.4 - 0.8 |
| h | 475 | 10 | 0.4 - 0.8 |
| i | 476 | 0.03 | 8 |
| n | 467 | 0.01 | 5 |
Data sourced from Biotium. Relative light intensity is compared to native coelenterazine.
Experimental Protocols
Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interaction Analysis
This protocol outlines the steps for a typical BRET assay in mammalian cells to investigate the interaction between two proteins of interest, Protein X and Protein Y.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vectors:
-
Protein X fused to a Renilla luciferase variant (e.g., Rluc8) (Donor)
-
Protein Y fused to a yellow fluorescent protein variant (e.g., YFP) (Acceptor)
-
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
Coelenterazine h solution (e.g., 5 mM stock in ethanol)
-
White, opaque 96-well microplates
-
Luminometer with two emission filters (e.g., 485 nm for donor and 530 nm for acceptor)
Procedure:
-
Cell Culture and Transfection: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection. b. Co-transfect the cells with the donor (Protein X-Rluc8) and acceptor (Protein Y-YFP) plasmids using a suitable transfection reagent according to the manufacturer's instructions. Include control wells with donor only and acceptor only. c. Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Cell Harvesting and Plating: a. Gently wash the cells with PBS. b. Detach the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in PBS or a suitable assay buffer to a concentration of approximately 1 x 10⁶ cells/mL. d. Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
BRET Measurement: a. Prepare a working solution of coelenterazine h by diluting the stock solution in assay buffer to a final concentration of 5 µM. b. Set up the luminometer to measure luminescence at two wavelengths: ~485 nm (for Rluc8 emission) and ~530 nm (for YFP emission). c. Add 5 µL of the 5 µM coelenterazine h solution to each well. d. Immediately measure the luminescence signals at both wavelengths for 1-2 seconds per well.
-
Data Analysis: a. Calculate the BRET ratio for each well: BRET Ratio = (Luminescence at 530 nm) / (Luminescence at 485 nm) b. Calculate the Net BRET ratio by subtracting the BRET ratio of the donor-only control from the BRET ratio of the co-transfected cells. c. A significant increase in the Net BRET ratio compared to a negative control (e.g., co-expression of the donor with an unrelated, non-interacting protein fused to the acceptor) indicates a specific interaction between Protein X and Protein Y.
Protocol 2: Aequorin-Based Intracellular Calcium Measurement
This protocol describes the measurement of intracellular calcium changes in response to a stimulus using aequorin expressed in mammalian cells.
Materials:
-
Mammalian cell line (e.g., CHO) stably or transiently expressing apoaequorin
-
Cell culture medium
-
Coelenterazine (native or an analog)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Stimulus of interest (e.g., a GPCR agonist)
-
Lysis buffer (e.g., 100 µM digitonin in a Ca²⁺-rich solution)
-
Luminometer with an injector system
Procedure:
-
Cell Preparation and Aequorin Reconstitution: a. Seed apoaequorin-expressing cells into a white, opaque 96-well plate and grow to confluency. b. To reconstitute the active aequorin photoprotein, incubate the cells with 1-5 µM coelenterazine in serum-free medium for 1-4 hours at 37°C in the dark. c. After incubation, gently wash the cells twice with the assay buffer to remove excess coelenterazine.
-
Calcium Measurement: a. Place the 96-well plate in the luminometer. b. Program the luminometer to inject the stimulus and record the luminescence signal over time (kinetic read). A typical protocol would involve a baseline reading for 5-10 seconds, followed by injection of the stimulus and continuous reading for 60-120 seconds. c. The binding of intracellular Ca²⁺ to aequorin will trigger a flash of light, and the intensity of this light is proportional to the Ca²⁺ concentration.
-
Calibration (Optional but Recommended): a. At the end of the kinetic read, inject a lysis buffer containing a saturating concentration of Ca²⁺ (e.g., digitonin with >1 mM Ca²⁺). This will discharge all remaining aequorin, providing a measure of the total light output (Lmax). b. The recorded luminescence data can then be converted into absolute Ca²⁺ concentrations using established calibration algorithms that relate the fractional rate of aequorin consumption (L/Lmax) to the Ca²⁺ concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GPCR-mediated calcium signaling pathway leading to aequorin light emission.
References
Safety in Focus: Application Notes and Protocols for Handling Coelenteramide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of Coelenteramide in a laboratory setting. This compound, the oxyluciferin product of bioluminescent reactions involving Coelenterazine, is a key molecule in various research applications, particularly in bioluminescence and chemiluminescence-based assays.[1] Due to the limited availability of comprehensive toxicological data, a cautious approach is paramount. These guidelines are intended to supplement, not replace, institutional safety protocols and a thorough understanding of the material's properties.
Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling.
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₁N₃O₃ | [1] |
| Molar Mass | 411.461 g·mol⁻¹ | [1] |
| Appearance | Yellow solid | [2] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO. | [2] |
| Stability | Stable under recommended storage conditions. Sensitive to light, air, and moisture. Decomposes in basic conditions (pH > 10). | |
| Storage | Store at -20°C or below, desiccated, and protected from light. |
Hazard Identification and Toxicology
While comprehensive toxicological data for this compound is largely unavailable, some information is present in safety data sheets. A precautionary approach is therefore essential.
| Hazard | Description | Source |
| Acute Toxicity | Oral, dermal, and inhalation LD50 data are not available. | |
| Skin Corrosion/Irritation | No data available. May cause skin irritation in susceptible individuals. | |
| Eye Damage/Irritation | May be irritating in dust form. | |
| Respiratory/Skin Sensitization | May be irritating to the respiratory tract and mucous membranes. | |
| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | |
| Environmental Hazards | An environmental hazard cannot be excluded in the event of unprofessional handling or disposal. |
Predicted ADMET data suggests low acute toxicity but this has not been experimentally verified.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.
Experimental Protocols
The following protocols are examples of common laboratory procedures involving Coelenterazine, the precursor to this compound. The safety precautions outlined are directly applicable to the handling of this compound itself.
Preparation of a Coelenterazine Stock Solution (1 mg/mL)
This protocol describes the preparation of a stock solution of Coelenterazine, which is often used in assays that result in the formation of this compound.
Materials:
-
Coelenterazine (lyophilized powder)
-
Methanol or Ethanol (anhydrous)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Pre-handling Preparations:
-
Ensure all necessary PPE is worn (lab coat, gloves, safety goggles).
-
Work in a chemical fume hood to minimize inhalation of the powder.
-
Allow the lyophilized Coelenterazine vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Dissolution:
-
Carefully open the vial of Coelenterazine.
-
Add the appropriate volume of anhydrous methanol or ethanol to the vial to achieve a 1 mg/mL concentration. For example, add 1 mL of solvent to 1 mg of Coelenterazine.
-
Vortex gently until the solid is completely dissolved. The solution should be clear and yellow.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below, protected from light. Stock solutions in methanol can be stored for at least one year at -20°C.
-
In Vitro Renilla Luciferase Assay
This protocol outlines a typical bioluminescence assay where Coelenterazine is converted to this compound.
Materials:
-
Cell lysate containing Renilla luciferase
-
Coelenterazine stock solution (1 mg/mL in methanol)
-
Renilla Luciferase Assay Buffer
-
Luminometer tubes
-
Luminometer
Procedure:
-
Preparation of Working Solution:
-
Prepare the Renilla working solution fresh before use and keep it protected from light.
-
Dilute the Coelenterazine stock solution in the Renilla Luciferase Assay Buffer. A common final concentration is 1:50. For example, add 20 µL of 1 mg/mL Coelenterazine stock to 1 mL of assay buffer.
-
-
Assay Execution:
-
Add 20 µL of the cell lysate to a luminometer tube.
-
Place the tube in the luminometer.
-
Inject 100 µL of the Renilla working solution into the tube.
-
Immediately initiate the luminescence measurement. A typical integration time is 1-10 seconds.
-
-
Post-Assay:
-
Dispose of the luminometer tubes and any remaining working solution as chemical waste.
-
Spill and Emergency Procedures
A clear and practiced emergency plan is critical.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Flush eyes with water as a precaution. Consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Waste Disposal
Proper disposal of this compound and related materials is essential to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. Do not dispose of in regular trash. |
| Liquid Waste (from assays) | Collect in a labeled, sealed container for hazardous liquid chemical waste. Do not pour down the drain. For cell culture waste, follow institutional guidelines for biological and chemical waste, which may involve decontamination with a suitable disinfectant before collection as chemical waste. |
| Empty this compound Vials | Triple rinse with a suitable solvent (e.g., methanol). Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the empty vial according to institutional guidelines for glass or plastic waste. |
Important Note: Never mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.
By adhering to these safety precautions and protocols, researchers can effectively and safely utilize this compound in their laboratory work, minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Troubleshooting & Optimization
How to reduce background fluorescence in Coelenteramide experiments
Technical Support Center: Coelenteramide Experiments
Welcome to the technical support center for this compound-based assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence and improve signal-to-noise ratios in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background signal in this compound experiments?
High background signal in luminescence or Bioluminescence Resonance Energy Transfer (BRET) assays using this compound can obscure results and reduce assay sensitivity. The primary causes can be grouped into two categories: substrate-related issues and experimental condition-related issues.
-
Substrate Auto-oxidation: Coelenterazine and its analogs can spontaneously oxidize without enzymatic catalysis, a process known as auto-oxidation or autoluminescence.[1] This is a major contributor to background signal. Several factors can exacerbate auto-oxidation:
-
Serum Components: Components in cell culture media, particularly serum from different species, can significantly increase the luminescent signal.[2] Fetal Bovine Serum (FBS) is a common culprit.[2][3] Albumin has been identified as a prime candidate for activating the auto-oxidation of coelenterazine.[2]
-
Redox Environment: The presence of reactive oxygen species (ROS) can increase the rate of this compound auto-oxidation.
-
pH and Temperature: Sub-optimal pH and elevated temperatures can affect the stability of this compound, potentially leading to increased background.
-
-
Experimental Conditions:
-
Substrate Concentration: Using a this compound concentration that is too high can lead to increased background signal without a proportional increase in the specific signal, thus lowering the signal-to-noise ratio.
-
Cell Culture Media: Certain components in cell culture media, such as phenol red and B-vitamins, can be inherently fluorescent or contribute to background.
-
Contamination: Microbial contamination in buffers or solutions can be a source of unwanted fluorescence.
-
Q2: How can I optimize my experimental protocol to minimize background fluorescence?
A systematic approach to optimizing your protocol is the most effective way to reduce background. This involves careful control of reagents, concentrations, and environmental factors.
-
Optimize Substrate Concentration: Perform a titration experiment to determine the optimal this compound concentration that provides the best signal-to-noise ratio for your specific assay. Start with a low concentration and incrementally increase it to find the point where the specific signal is maximized relative to the background.
-
Control for Media Effects:
-
If possible, perform measurements in a simplified buffer like phosphate-buffered saline (PBS) with calcium and magnesium instead of complex media.
-
If using media is necessary, consider using serum-free or phenol red-free formulations for the final assay step.
-
-
Manage Time and Temperature:
-
Prepare this compound solutions immediately before use to prevent degradation and auto-oxidation.
-
Maintain consistent and optimal temperatures throughout the experiment, as temperature fluctuations can affect protein stability and reaction kinetics.
-
-
Incorporate Proper Controls:
-
Unstained/No Substrate Control: Always include a sample with cells or tissue that has not been treated with this compound to measure the baseline autofluorescence of your biological material.
-
Substrate Only Control: Measure the luminescence from wells containing only the assay buffer and this compound to quantify the level of autoluminescence.
-
Donor Only Control (for BRET): In BRET experiments, cells expressing only the donor (e.g., Rluc) should be measured to establish the background BRET ratio.
-
Q3: Are there alternative reagents or strategies to lower background?
Yes, several alternative substrates and supplementary reagents can help manage high background.
-
Coelenterazine Analogs: Different coelenterazine analogs have varying properties. For instance, Coelenterazine 400a (DeepBlueC™) is often preferred for BRET2 studies because its emission spectrum (395-400 nm) is well-separated from the acceptor's emission, which can lead to lower background and a better signal-to-noise ratio.
-
Use of Antioxidants: Since auto-oxidation is a major source of background, the inclusion of antioxidants may help stabilize this compound and reduce non-specific signal generation. Coelenterazine itself possesses antioxidant properties, and its oxidation product, coelenteramine, also contributes to this effect.
-
Plate Selection: The choice of microplate can significantly impact background readings.
-
For luminescence assays, white microplates are recommended as they reflect light and enhance the signal intensity.
-
For fluorescence assays, black microplates are ideal for reducing background and crosstalk between wells.
-
Data Presentation
The following table summarizes the impact of different media components on the auto-oxidation of coelenterazine, providing a clear comparison for experimental design.
| Medium/Component | Relative Background Luminescence (Fold-Increase vs. PBS) | Key Observation | Reference |
| PBS | 1 (Baseline) | Minimal auto-oxidation. | |
| DMEM (no serum) | ~1-2 | Slight increase compared to simple buffer. | |
| Mouse Serum (MS) | ~30-100 | Significant increase in autoluminescence. | |
| Fetal Bovine Serum (FBS) | ~30-100 | Highest observed auto-oxidation among tested sera. | |
| 1% Albumin | Equivalent to 10% FBS | Albumin is a major contributor to serum-induced auto-oxidation. |
Experimental Protocols
Protocol: BRET Assay with Background Reduction Steps
This protocol provides a detailed methodology for performing a BRET assay in mammalian cells, incorporating steps to minimize background signal.
1. Cell Culture and Transfection: a. Plate HEK 293 cells in a 6-well plate at a suitable density to reach 70-80% confluency on the day of transfection. b. Co-transfect cells with plasmids encoding the donor (e.g., Rluc-tagged protein) and acceptor (e.g., YFP-tagged protein) fusion proteins. Include a "donor only" transfection for background correction. c. Incubate cells for 24-48 hours post-transfection to allow for protein expression.
2. Cell Preparation for BRET Measurement: a. Gently wash the cells with PBS. b. Detach the cells using an enzyme-free dissociation buffer. c. Resuspend the cells in a phenol red-free and serum-free medium or a suitable BRET buffer (e.g., PBS with 0.1% glucose). d. Determine cell density and adjust to the desired concentration. e. Aliquot 90 µL of the cell suspension into a white, flat-bottom 96-well plate in triplicate for each condition.
3. BRET Measurement: a. Prepare a fresh stock solution of coelenterazine or a suitable analog (e.g., Coelenterazine 400a for BRET2) immediately before use. Keep the solution protected from light. b. Dilute the coelenterazine stock in the assay buffer to a working concentration. The final concentration in the well is typically 5 µM, but this should be optimized. c. Use a microplate reader with dual-emission filters. Set the reader to measure luminescence at the appropriate wavelengths for the donor and acceptor (e.g., 485 nm for Rluc and 530 nm for YFP in BRET1). d. Program the reader to inject 10 µL of the coelenterazine working solution into each well. e. Immediately after injection, begin sequential dual-channel luminescence readings. The reaction kinetics are rapid.
4. Data Analysis: a. Calculate the raw BRET ratio for each well by dividing the acceptor emission (530 nm) by the donor emission (485 nm). b. Calculate the average background BRET ratio from the "donor only" control wells. c. Determine the Net BRET by subtracting the average background BRET ratio from the raw BRET ratio of your experimental samples. d. Plot the Net BRET as a function of the acceptor/donor expression ratio to generate saturation curves.
Visualizations
Troubleshooting Workflow for High Background
The following diagram outlines a logical workflow for diagnosing and resolving high background signals in this compound experiments.
References
Technical Support Center: Coelenteramide & Bioluminescence Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize coelenteramide-dependent luciferase assays for maximum signal intensity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Coelenterazine and this compound?
A1: Coelenterazine is the substrate (luciferin) for a variety of marine luciferases.[1][2] In a bioluminescent reaction catalyzed by a luciferase enzyme, coelenterazine is oxidized in the presence of oxygen.[3][4] This reaction produces an unstable, high-energy intermediate that quickly decomposes, releasing light (a photon) and forming the product, this compound.[4] Therefore, this compound is the oxidized, light-emitting product of the coelenterazine-luciferase reaction.
Q2: How is the luminescent signal generated in a coelenterazine-based assay?
A2: The signal is generated through a chemical reaction called bioluminescence. A specific luciferase enzyme (like Renilla, Gaussia, or NanoLuc) catalyzes the oxidation of its substrate, coelenterazine. This process forms an electronically excited version of this compound, which then decays to its ground state by emitting energy in the form of visible light. The intensity of the light produced is proportional to the rate of the enzymatic reaction, which is dependent on factors like enzyme and substrate concentration.
Q3: What are the key factors that influence signal intensity and stability?
A3: Several factors critically impact the signal:
-
Enzyme & Substrate Concentration: The amount of active luciferase and the concentration of coelenterazine directly affect the reaction rate and light output.
-
Temperature and pH: Luciferases have optimal temperature and pH ranges for activity.
-
Cofactors: While Renilla and Gaussia luciferases do not require cofactors like ATP, some systems may have specific ion requirements.
-
Inhibitors: The reaction product, this compound, can act as a strong competitive inhibitor for some luciferases, such as Renilla luciferase (RLuc), leading to signal decay as the product accumulates.
-
Reagent Stability: Coelenterazine can degrade over time, especially when exposed to light or air, reducing its efficiency.
Bioluminescent Reaction Pathway
The diagram below illustrates the fundamental process of light generation in a coelenterazine-luciferase system.
Caption: The enzymatic oxidation of coelenterazine to produce light and this compound.
Troubleshooting Guide
Problem 1: Weak or No Luminescence Signal
-
Question: My experimental samples show very low or no signal compared to the background. What are the potential causes and solutions?
-
Answer: A weak signal can stem from several issues, from reagent quality to cellular conditions.
| Potential Cause | Recommended Solution |
| Sub-optimal Substrate Concentration | The concentration of coelenterazine is limiting. Perform a titration experiment to determine the optimal concentration for your specific enzyme and cell system (see protocol below). |
| Degraded Reagents | Coelenterazine and luciferin substrates can lose efficiency over time. Use freshly prepared substrate for each experiment, protect it from light by wrapping tubes in foil, and store it on ice for immediate use. |
| Low Transfection Efficiency | If using a reporter assay, inefficient delivery of the luciferase plasmid will result in low enzyme levels. Optimize your transfection protocol by testing different DNA-to-reagent ratios. Confirm transfection quality with a positive control. |
| Weak Promoter Activity | The promoter driving your luciferase reporter may be weak. If possible, consider using a stronger constitutive promoter for initial optimizations or positive controls. |
| Incorrect Assay Buffer | Luciferase activity is sensitive to pH. Ensure your lysis and assay buffers have the optimal pH for your specific luciferase. |
Problem 2: High Signal or Signal Saturation
-
Question: The luminescence reading is extremely high, potentially saturating the luminometer's detector. How can I address this?
-
Answer: An excessively strong signal can be as problematic as a weak one, as it may fall outside the linear range of detection.
| Potential Cause | Recommended Solution |
| Excessive Substrate Concentration | The coelenterazine concentration is too high, leading to a very rapid "flash" reaction that saturates the detector. Reduce the final coelenterazine concentration. |
| High Enzyme Expression | A very strong promoter (e.g., CMV) or high plasmid amount can lead to excessive luciferase expression. Reduce the amount of reporter plasmid used during transfection or dilute the cell lysate before adding the substrate. |
| Signal Bleed-through | Light from extremely bright wells can leak into adjacent wells, a phenomenon known as crosstalk. Use opaque, white-walled plates designed for luminescence to minimize this effect. |
Problem 3: High Variability Between Replicates
-
Question: I'm observing significant differences in signal between my technical replicates. What can I do to improve consistency?
-
Answer: High variability can undermine the statistical power of your results and often points to inconsistencies in assay setup.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Small errors in dispensing cells, transfection reagents, or substrate can lead to large variations. Always prepare a master mix for reagents that will be added to multiple wells. |
| Inconsistent Cell Seeding | Uneven cell density across wells will lead to variable luciferase expression. Ensure cells are thoroughly resuspended before plating and check for even confluency before the assay. |
| Rapid Signal Decay | If the signal decays quickly (a "flash" kinetic profile), minor differences in the time between substrate addition and measurement will cause large variations. Use a luminometer with an automated injector to ensure consistent timing. Alternatively, use a "glow-type" luciferase/substrate formulation if available. |
Experimental Protocols & Workflows
Protocol 1: Coelenterazine Concentration Titration
This protocol helps determine the optimal coelenterazine concentration that yields the maximum signal without causing substrate inhibition.
Materials:
-
Cell lysate containing a coelenterazine-dependent luciferase (e.g., from cells transfected with an RLuc or NLuc reporter plasmid).
-
Coelenterazine stock solution (e.g., 1 mM in methanol or ethanol).
-
Luciferase assay buffer appropriate for your enzyme.
-
Opaque, white 96-well plates.
-
Luminometer.
Procedure:
-
Prepare Serial Dilutions: Create a series of coelenterazine working solutions by diluting the stock solution in your assay buffer. Aim for a range of final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM, 20 µM).
-
Aliquot Lysate: Add a consistent volume of your cell lysate (e.g., 20 µL) to each well of the 96-well plate. Include "no lysate" wells for background measurement.
-
Initiate Reaction: Program the luminometer to inject a set volume of a coelenterazine working solution (e.g., 100 µL) into each well, followed immediately by a 2-10 second signal integration.
-
Measure Luminescence: Record the Relative Light Units (RLU) for each concentration.
-
Analyze Data: Subtract the average background RLU from all measurements. Plot the corrected RLU versus the final coelenterazine concentration. The optimal concentration is the one that gives the highest signal before the curve plateaus or declines.
Workflow for Optimizing Coelenterazine Concentration
Caption: A stepwise workflow for determining the optimal substrate concentration.
Troubleshooting Logic
Use this decision tree to diagnose common issues during assay optimization.
Caption: A decision tree for troubleshooting common luciferase assay problems.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutational optimization of the coelenterazine-dependent luciferase from Renilla - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in Coelenteramide measurements
Welcome to the technical support center for Coelenteramide-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the signal-to-noise ratio in their measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Coelenterazine?
A1: this compound is the oxidized product, or oxyluciferin, resulting from the bioluminescent reaction of Coelenterazine.[1][2] In assays using luciferases from marine organisms like Renilla and Gaussia, the enzyme catalyzes the oxidation of Coelenterazine, which leads to the emission of light and the formation of this compound.[3][4]
Q2: My bioluminescence signal is very weak. What are the potential causes?
A2: A weak signal can stem from several factors. These include low transfection efficiency of the luciferase reporter gene, a weak promoter driving luciferase expression, or using suboptimal concentrations of Coelenterazine.[5] Additionally, the stability of the Coelenterazine stock solution can be a factor, as it is sensitive to light and oxidation. Lastly, certain compounds in your sample may inhibit the luciferase enzyme.
Q3: I'm observing a high background signal in my assay. What can I do to reduce it?
A3: High background can be caused by the auto-oxidation of Coelenterazine, which can be exacerbated by components in the assay medium, such as serum albumin. To mitigate this, consider using a phenol red-free culture medium and preparing fresh Coelenterazine solutions. Using white opaque plates for luminescence measurements can also help reduce background from adjacent wells.
Q4: How should I properly store and handle this compound and its precursor, Coelenterazine?
A4: Both this compound and Coelenterazine are sensitive to light, air, and moisture. They should be stored desiccated at -20°C or lower for long-term stability. For short-term storage, 0-4°C in a dry, dark environment is acceptable. When preparing stock solutions, use a suitable organic solvent like methanol or DMSO and protect the solution from light by wrapping the container in aluminum foil. It is recommended to prepare fresh working solutions for each experiment.
Q5: Can I use this compound directly for any application?
A5: this compound itself is the product of the bioluminescent reaction and is fluorescent. It can be used as a fluorescent imaging agent. For instance, it can form a complex with apoAequorin and Ca2+, known as a blue fluorescent protein (BFP), which exhibits weak luminescence. However, for most luciferase-based reporter assays, the substrate Coelenterazine is required to generate the luminescent signal.
Troubleshooting Guide
This guide provides detailed solutions to specific problems you may encounter during your this compound-based assays.
Issue 1: High Variability Between Replicates
High variability can mask the true effects of your experimental conditions.
-
Potential Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting of reagents, especially small volumes, can lead to significant variations.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, consider using a multichannel pipette or an automated liquid handling system to minimize well-to-well differences.
-
-
Potential Cause 2: Inconsistent Cell Seeding. Uneven cell distribution across the wells of a microplate will result in variable luciferase expression and, consequently, variable signal intensity.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling.
-
-
Potential Cause 3: Reagent Instability. As mentioned in the FAQs, Coelenterazine is unstable. If the reagent degrades during the course of an experiment, it can lead to a drift in the signal.
-
Solution: Prepare fresh Coelenterazine working solutions just before use and protect them from light. If you are reading a large number of plates, consider preparing fresh reagent for each plate.
-
-
Potential Cause 4: Temperature Fluctuations. Enzyme kinetics are temperature-dependent. Variations in temperature across a plate or between experiments can affect the rate of the luciferase reaction.
-
Solution: Ensure that all assay components are equilibrated to the same temperature before starting the reaction. Use a plate reader with temperature control if possible.
-
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish a real signal from the background.
-
Potential Cause 1: Suboptimal Substrate Concentration. The concentration of Coelenterazine can significantly impact the intensity of the luminescent signal.
-
Solution: Perform a substrate titration experiment to determine the optimal concentration of Coelenterazine for your specific assay system. This involves testing a range of concentrations to find the one that gives the maximal signal without significantly increasing the background.
-
-
Potential Cause 2: Autofluorescence from Assay Components. Components in the cell culture medium, such as phenol red and serum, can contribute to background fluorescence.
-
Solution: Use a phenol red-free medium for the final assay step. If serum is not required for the duration of the assay, consider replacing the medium with a serum-free buffer just before adding the substrate.
-
-
Potential Cause 3: Quenching of the Luminescent Signal. Certain compounds in your test samples may absorb the light emitted by the luciferase reaction, a phenomenon known as quenching.
-
Solution: If you suspect quenching, you can test for it by adding your compound to a known amount of purified luciferase and Coelenterazine and measuring the signal. If quenching is confirmed, you may need to adjust your assay protocol or use a different reporter system.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and its use in bioluminescence assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H21N3O3 | |
| Molar Mass | 411.46 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, DMSO) | |
| Absorbance Maximum (in Methanol) | 332.5 nm | |
| Emission Maximum (Solvent-Dependent) | 385 nm (in water), 420 nm (in methanol) |
Table 2: Recommended Storage Conditions
| Condition | Coelenterazine | This compound | Reference |
| Long-Term Storage | ≤ -20°C, desiccated, protected from light | ≤ -20°C, desiccated, protected from light | |
| Short-Term Storage | 0-4°C, dry, dark | 0-4°C, dry, dark | |
| Stock Solution Storage | -20°C or -80°C, protected from light | -20°C or -80°C, protected from light |
Experimental Protocols
Protocol 1: Basic Luciferase Reporter Assay
This protocol outlines the fundamental steps for performing a luciferase reporter assay to measure promoter activity.
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfection: Transfect the cells with the luciferase reporter plasmid and a control plasmid (e.g., expressing a different reporter like β-galactosidase for normalization) using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis (Optional but Recommended):
-
Aspirate the culture medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add a passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Substrate Preparation: Prepare the Coelenterazine assay solution at the predetermined optimal concentration in an appropriate assay buffer. Protect the solution from light.
-
Signal Measurement:
-
Add the Coelenterazine solution to each well.
-
Immediately measure the luminescence using a luminometer. The signal from many marine luciferases is a "flash" reaction, so a luminometer with an injector is ideal.
-
-
Data Analysis: Normalize the luciferase activity to the control reporter activity to account for differences in transfection efficiency and cell number.
Diagrams
Diagram 1: Bioluminescent Signaling Pathway
Caption: The enzymatic oxidation of Coelenterazine to produce light.
Diagram 2: Troubleshooting Workflow for Low Signal
Caption: A step-by-step guide to diagnosing and fixing low signal issues.
References
Technical Support Center: Coelenteramide Signal Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address coelenteramide signal stability issues encountered during bioluminescence experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues related to this compound signal instability in your assays.
Issue: Rapid Signal Decay or "Flash" Kinetics
Q1: Why is my bioluminescent signal decaying very quickly after adding coelenterazine?
A1: Rapid signal decay, often described as "flash" kinetics, is a common characteristic of certain luciferases, such as Gaussia and Periphylla luciferases, which exhibit a fast reaction rate in the presence of excess coelenterazine.[1] In contrast, luciferases from Renilla and Oplophorus typically show more stable "glow" luminescence.[1] However, if you are expecting a stable signal and observing a rapid decay, several factors could be at play:
-
Sub-optimal Reagent Concentration: An incorrect ratio of luciferase to coelenterazine can lead to rapid substrate consumption.
-
Reagent Instability: Coelenterazine solutions, especially when diluted in aqueous buffers, have limited stability and can degrade over time, leading to a weaker and less stable signal.[2][3] It is recommended to use freshly prepared coelenterazine solutions for immediate use.[2]
-
High Luciferase Expression: Overly high expression of the luciferase reporter can lead to a very bright initial signal that quickly depletes the coelenterazine substrate.
-
Assay Buffer Composition: The pH and presence of certain ions in your assay buffer can significantly impact the reaction kinetics.
Solutions:
-
Optimize Reagent Concentrations: Titrate both the luciferase (or cell lysate) and coelenterazine concentrations to find the optimal ratio that provides a stable and sufficiently bright signal.
-
Use Fresh Reagents: Always prepare coelenterazine stock solutions and working solutions fresh before each experiment. Avoid repeated freeze-thaw cycles of your samples.
-
Dilute High-Expression Samples: If you suspect high luciferase expression, try diluting your cell lysate or the media from secreted luciferases.
-
Use a Luminometer with an Injector: An automated injector ensures consistent and rapid mixing of reagents, which can help standardize the initial phase of the reaction.
-
Consider Assay Kits with Stabilizers: Some commercial luciferase assay kits include proprietary reagents that stabilize the luminescent signal.
Issue: High Background Signal
Q2: I am observing a high background signal in my no-luciferase control wells. What could be the cause?
A2: High background can obscure your signal and reduce the dynamic range of your assay. Common causes include:
-
Coelenterazine Auto-oxidation: Coelenterazine can spontaneously oxidize, especially in neutral or weakly basic buffers, leading to chemiluminescence independent of luciferase activity.
-
Contamination: Contamination of your reagents or samples with even trace amounts of luciferase can lead to a background signal.
-
Plate Type: The type of microplate used can influence background readings. White plates, while reflective and often used for luminescence, can sometimes exhibit phosphorescence and may not completely block light from adjacent wells, leading to crosstalk.
-
Solvent Effects: Some solvents used to dissolve coelenterazine, like DMSO, can trigger chemiluminescence.
Solutions:
-
Use Freshly Prepared, Protected Reagents: Prepare coelenterazine solutions fresh and protect them from light to minimize auto-oxidation.
-
Incorporate Antioxidants: The addition of antioxidants like ascorbic acid to the coelenterazine solution can help reduce auto-oxidation and stabilize the reagent.
-
Careful Pipetting: Use fresh pipette tips for each sample and reagent to avoid cross-contamination. Preparing a master mix for your working solution can also reduce variability.
-
Optimize Plate Choice: While white plates are common, consider opaque-walled plates to minimize crosstalk between wells. If using white plates, ensure they are adapted to darkness before reading.
-
Solvent Check: If using a solvent other than methanol or ethanol, run a control with just the solvent and buffer to check for background chemiluminescence.
Issue: Low or No Signal
Q3: My expected luminescent signal is very low or completely absent. What should I check?
A3: A lack of signal can be frustrating, but a systematic check of your experimental components can often identify the problem.
-
Reagent Inactivity: Coelenterazine and luciferase are sensitive reagents. Improper storage or handling can lead to a loss of activity.
-
Incorrect Substrate: Ensure you are using the correct type of coelenterazine for your specific luciferase. While many use native coelenterazine, some engineered luciferases perform better with specific analogs.
-
Low Luciferase Expression: If using a reporter assay, the expression level of your luciferase may be too low to generate a detectable signal.
-
Cell Lysis Inefficiency: For intracellular luciferases, incomplete cell lysis will result in a lower amount of enzyme available to react with the substrate.
-
Instrument Settings: The luminometer settings, such as integration time, may not be sensitive enough to detect a weak signal.
Solutions:
-
Verify Reagent Integrity: Check the expiration dates and storage conditions of your coelenterazine and luciferase. It is not recommended to store dissolved coelenterazine.
-
Confirm Substrate-Enzyme Compatibility: Double-check the substrate requirements for your specific luciferase variant.
-
Optimize Transfection/Expression: If using a reporter assay, optimize your transfection protocol to ensure efficient expression of the luciferase gene. Using a stronger promoter might also be an option.
-
Ensure Complete Lysis: If measuring intracellular luciferase, ensure your lysis buffer and protocol are effective for your cell type.
-
Adjust Instrument Parameters: Increase the integration time on your luminometer to capture more of the signal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to the bioluminescent signal?
A1: this compound is the oxidized product, or oxyluciferin, formed during the bioluminescent reaction catalyzed by luciferase enzymes using coelenterazine as a substrate. The light is emitted as the excited-state this compound relaxes to its ground state.
Q2: What are the optimal storage conditions for coelenterazine?
A2: Solid coelenterazine should be stored at -20°C or below, protected from light, and preferably under an inert gas. It is highly recommended to prepare solutions fresh immediately before use, as dissolved coelenterazine is unstable, even at low temperatures.
Q3: How does pH affect the this compound signal?
A3: The pH of the assay buffer can significantly impact both the activity of the luciferase enzyme and the stability of coelenterazine. Many luciferases that use coelenterazine have an optimal pH around 8.0. Slightly acidic conditions (pH 3-6) can help prevent the auto-oxidation of coelenterazine in solution.
Q4: Can I use solvents other than methanol or ethanol to dissolve coelenterazine?
A4: Methanol and ethanol are the recommended solvents for dissolving coelenterazine. While some specialized solvents are available to achieve higher concentrations, it's important to be aware that solvents like DMSO can trigger chemiluminescence and may not be suitable for all assays.
Q5: What is signal quenching and how can I avoid it?
A5: Quenching is any process that decreases the intensity of the emitted light without chemically altering the light-emitting molecule. This can be caused by other molecules in the sample that absorb the energy from the excited this compound (a process known as Förster resonance energy transfer or FRET) or through collisional deactivation. To minimize quenching, ensure your samples are free of contaminating substances. Some common chemical quenchers include molecular oxygen and iodide ions.
Quantitative Data Summary
Table 1: Factors Influencing Coelenterazine/Coelenteramide Signal Stability
| Factor | Observation | Potential Solution(s) | Reference(s) |
| pH | Optimal luciferase activity often around pH 8.0. Acidic pH (3-6) improves coelenterazine solution stability. | Optimize assay buffer pH for your specific luciferase. Prepare coelenterazine stock in a slightly acidic solvent. | |
| Solvent | Methanol/Ethanol are standard. DMSO can induce background chemiluminescence. | Use recommended solvents. Test for background signal if using alternatives. | |
| Temperature | Higher temperatures can increase reaction rates but also accelerate reagent degradation. | Maintain consistent temperature during the assay. Store reagents at recommended temperatures. | |
| Additives | Antioxidants (e.g., ascorbic acid) can stabilize coelenterazine solutions. | Add fresh ascorbic acid to coelenterazine working solutions. | |
| Ions | Halogen ions like chloride and bromide can enhance the luminescence of Gaussia luciferase. | Optimize salt concentration in the assay buffer if using Gaussia luciferase. |
Experimental Protocols
Protocol 1: Preparation of Stabilized Coelenterazine Working Solution
This protocol describes the preparation of a coelenterazine working solution with an antioxidant to improve stability.
Materials:
-
Coelenterazine, solid
-
Methanol or Ethanol (anhydrous)
-
L-Ascorbic acid
-
Assay Buffer (optimized for your luciferase)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Ascorbic Acid Stock: Dissolve L-ascorbic acid in the assay buffer to a final concentration of 10 mg/mL. Prepare this solution fresh.
-
Prepare Coelenterazine Stock: Allow the vial of solid coelenterazine to equilibrate to room temperature before opening to prevent condensation. Dissolve the coelenterazine in methanol or ethanol to create a concentrated stock solution (e.g., 1 mg/mL). This stock should be used immediately or aliquoted and stored at -80°C under inert gas for short-term storage, though fresh preparation is always best.
-
Prepare Working Solution:
-
In a microcentrifuge tube, add the desired volume of assay buffer.
-
Add the freshly prepared ascorbic acid stock solution to the assay buffer to a final concentration of approximately 0.3 M.
-
Immediately before use, dilute the coelenterazine stock solution into the ascorbic acid-containing assay buffer to the final desired working concentration.
-
Mix gently by vortexing for a few seconds.
-
-
Usage: Use the stabilized working solution immediately. Protect from light by covering the tube with aluminum foil.
Visualizations
Caption: Bioluminescent reaction pathway from coelenterazine to light emission.
Caption: A logical workflow for troubleshooting common signal stability issues.
References
Effect of pH on Coelenteramide fluorescence and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of coelenteramide, with a specific focus on the effects of pH on its fluorescence and stability.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence emission of this compound?
The fluorescence of this compound is highly sensitive to pH due to the existence of different ionization states of the molecule in aqueous solutions. At neutral to slightly acidic pH (around 6-8), the neutral form of this compound is predominant, which typically emits fluorescence in the range of 385-420 nm.[1] As the pH becomes more alkaline (above pH 8), the phenolate anion is formed, resulting in a red-shift of the emission maximum to approximately 450-470 nm.[1] In strongly acidic conditions (pH < 3), the neutral form is stabilized.
Q2: What is the optimal pH for measuring this compound fluorescence?
The optimal pH depends on the specific ionization state you wish to study. For measuring the fluorescence of the neutral form, a pH between 6 and 8 is recommended. To study the phenolate anion, a pH above 8 should be used. It is crucial to use a well-buffered solution to maintain a constant pH throughout the experiment, as minor fluctuations can lead to significant changes in fluorescence.
Q3: How stable is this compound at different pH values?
This compound is most stable in neutral to slightly acidic conditions. It is particularly susceptible to degradation under basic conditions. At a pH greater than 10, it decomposes into coelenteramine and 4-hydroxyphenylacetic acid.[2] For long-term storage, it is recommended to keep this compound solutions at -20°C or lower and protected from light to prevent oxidative degradation.
Q4: What are the expected fluorescence quantum yields of this compound?
The fluorescence quantum yield of this compound is influenced by both solvent and pH. In aqueous solutions, the quantum yield for this compound and its analogs can range from approximately 8% to 26%.[3][4] The specific quantum yield will vary depending on the exact pH and the ionic strength of the buffer.
Q5: Can I use this compound for in vivo imaging?
While this compound itself is the fluorescent product of the bioluminescent reaction of coelenterazine, its pH-sensitive fluorescence can be a consideration in cellular imaging. The pH of different cellular compartments can influence the observed fluorescence. Therefore, when interpreting fluorescence data from this compound in a cellular context, it is important to consider the local pH of the environment where the molecule is located.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound fluorescence and stability.
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Solution |
| Incorrect pH of the buffer | Verify the pH of your buffer. The fluorescence intensity of this compound is highly pH-dependent. Ensure the pH is within the optimal range for the desired ionization state (pH 6-8 for the neutral form, pH > 8 for the phenolate anion). |
| Degradation of this compound | This compound is unstable at high pH and when exposed to light. Prepare fresh solutions and protect them from light. If working at high pH, perform measurements quickly after sample preparation. Store stock solutions at ≤ -20°C. |
| Low concentration of this compound | Increase the concentration of this compound. However, be mindful of potential inner filter effects at very high concentrations. |
| Incorrect excitation or emission wavelengths | Ensure your fluorometer is set to the correct excitation and emission wavelengths for the expected ionization state of this compound at your experimental pH. |
| Instrument settings are not optimal | Optimize the gain or PMT voltage on the fluorometer to enhance signal detection. |
Problem 2: High Background Fluorescence
| Possible Cause | Solution |
| Contaminated buffer or solvents | Use high-purity, fluorescence-free buffers and solvents. Run a blank measurement with just the buffer to check for background fluorescence. |
| Autofluorescence from sample components | If working with complex biological samples, other molecules may contribute to background fluorescence. Include appropriate controls (e.g., a sample without this compound) to subtract the background signal. |
| Light leakage in the fluorometer | Ensure the sample chamber of the fluorometer is properly closed and light-tight. |
Problem 3: Inconsistent or Drifting Fluorescence Readings
| Possible Cause | Solution |
| pH of the solution is changing over time | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the measurement period. |
| Photobleaching | Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent if compatible with your sample. |
| Temperature fluctuations | Ensure your samples and the instrument are at a stable temperature, as fluorescence can be temperature-dependent. |
| Precipitation of this compound | This compound has limited solubility in aqueous solutions. Ensure it is fully dissolved. You may need to use a co-solvent like DMSO or methanol, but be aware that this can affect the fluorescence properties. |
Problem 4: Unexpected Shift in Emission Wavelength
| Possible Cause | Solution |
| Incorrect pH | A shift from a shorter wavelength (e.g., ~400 nm) to a longer wavelength (e.g., ~460 nm) is a strong indicator of an increase in pH, leading to the formation of the phenolate anion. Carefully check and adjust the pH of your solution. |
| Solvent effects | The fluorescence of this compound is also solvatochromic. A change in the solvent composition can lead to a shift in the emission maximum. Maintain a consistent solvent environment across all your samples. |
Data Presentation
Table 1: pH-Dependent Fluorescence Properties of this compound
| pH Range | Dominant Species | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| < 3 | Neutral Form (stabilized) | ~330 | ~385 - 420 |
| 6 - 8 | Neutral Form | ~330 | ~385 - 420 |
| > 8 | Phenolate Anion | ~350 | ~450 - 470 |
Table 2: Stability of this compound at Different pH Conditions
| pH Condition | Stability | Primary Degradation Products |
| Acidic (pH < 6) | Generally Stable | - |
| Neutral (pH 6-8) | Moderately Stable | - |
| Basic (pH > 10) | Unstable | Coelenteramine and 4-hydroxyphenylacetic acid |
Experimental Protocols
Protocol 1: Measurement of this compound Fluorescence as a Function of pH
Objective: To determine the fluorescence emission spectra of this compound at different pH values.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or methanol)
-
A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Prepare a series of buffered solutions at the desired pH values.
-
For each pH value, prepare a working solution of this compound by diluting the stock solution into the buffer. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically sufficient. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the fluorescence.
-
Transfer the this compound solution to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength. For scanning the entire emission spectrum, a common excitation wavelength is around 330-350 nm.
-
Scan the emission spectrum across a relevant range, for example, from 350 nm to 600 nm.
-
Record the emission spectrum for each pH value.
-
As a control, record the emission spectrum of the buffer alone (blank) for each pH to check for background fluorescence.
-
Analyze the data by plotting fluorescence intensity versus wavelength for each pH. Determine the emission maximum for each spectrum.
Protocol 2: Assessment of this compound Stability at Different pH Values
Objective: To evaluate the degradation of this compound over time in buffers of different pH.
Materials:
-
This compound stock solution
-
Buffers of different pH (e.g., pH 4, 7, and 10)
-
Constant temperature incubator or water bath
-
HPLC or LC-MS/MS system
-
Quenching solution (e.g., ice-cold methanol or a buffer at a pH where this compound is stable)
Procedure:
-
Prepare solutions of this compound in the different pH buffers at a known initial concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation reaction by diluting the aliquot into the quenching solution. This is to stop further degradation before analysis.
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound as a function of time for each pH.
-
From these plots, you can determine the degradation rate. If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear, and the rate constant can be calculated from the slope.
Mandatory Visualizations
Caption: pH-dependent equilibrium of this compound ionization states and degradation pathway.
Caption: Troubleshooting workflow for this compound fluorescence experiments.
References
Preventing Coelenteramide degradation during experiments
Welcome to the technical support center for Coelenteramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the oxidized, light-emitting product (oxyluciferin) resulting from the enzymatic reaction of Coelenterazine with a luciferase (e.g., Renilla, Gaussia) or through chemiluminescence. Its stability is a critical concern because it is an inherently unstable molecule, and its degradation can lead to a loss of fluorescent signal, impacting the accuracy and reproducibility of experimental data.
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors contributing to this compound degradation are:
-
pH: this compound is particularly unstable under basic conditions.[1]
-
Light Exposure: As a fluorophore, it is susceptible to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidizing Agents: The presence of reactive oxygen species (ROS) can contribute to its breakdown.
Q3: What are the degradation products of this compound?
A3: Under basic conditions, this compound breaks down into coelenteramine and 4-hydroxyphenylacetic acid.[1] The identification of these products in your samples, for instance via HPLC-MS, can confirm that degradation has occurred.
Q4: How should I store this compound powder and its solutions?
A4: For optimal stability, this compound powder should be stored desiccated at -20°C and protected from light at all times. When preparing solutions, it is best to make them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid freeze-thaw cycles and stored at -20°C or -80°C in light-protecting tubes.
Q5: Can I use antioxidants to improve this compound stability?
A5: While studies have shown that antioxidants like ascorbic acid can stabilize the precursor, Coelenterazine, in solution (especially in the pH 7-8 range), specific data on the direct stabilization of this compound is less available.[2] However, the degradation product, coelenteramine, has been shown to have chain-breaking antioxidant properties, suggesting a complex interplay of oxidative processes.[3] It is reasonable to infer that minimizing oxidative stress in your experimental system will help preserve this compound.
Data on Factors Affecting Stability
While precise quantitative data on the half-life of this compound under various conditions is not extensively documented in publicly available literature, the following tables summarize the qualitative effects of key factors and provide stability recommendations for its precursor, Coelenterazine, which are often relevant for the entire experimental system.
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendation |
| pH | Highly unstable in basic (alkaline) conditions.[1] | Maintain a neutral or slightly acidic pH in buffers and solutions. |
| Light | Susceptible to photodegradation, leading to loss of fluorescence. | Minimize exposure to ambient and excitation light. Use amber vials and work in low-light conditions. |
| Temperature | Higher temperatures accelerate degradation. | Keep samples and solutions on ice or at 4°C whenever possible. Avoid prolonged incubation at room temperature or higher. |
| Oxygen/ROS | Can be degraded by reactive oxygen species. | De-gas buffers if possible and consider the use of antioxidants in the experimental system. |
Table 2: Recommendations for Handling and Stabilizing Coelenterazine Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Use methanol or ethanol for stock solutions. Avoid DMSO. | Coelenterazine is more stable in alcoholic solvents. |
| pH | Avoid weak basic aqueous solutions (pH 7-8) for dilution if possible. | Coelenterazine is known to be unstable in this pH range. |
| Additives | Consider adding an antioxidant like ascorbic acid (0.005 to 1 M). | Antioxidants can significantly prolong the half-life of Coelenterazine in solution. |
| Preparation | Prepare solutions fresh on the day of use. | To ensure maximum activity and minimize the impact of degradation. |
Experimental Protocol
General Protocol for Minimizing this compound Degradation During Fluorescence Measurements
This protocol provides a set of best practices to maintain the stability of this compound during a typical fluorescence-based assay.
1. Reagent Preparation: a. Prepare all buffers and media just before the experiment. If possible, de-gas aqueous buffers to remove dissolved oxygen. b. Maintain a buffer pH that is neutral or slightly acidic (e.g., pH 6.0-7.4). Avoid buffers with a pH > 8.0. c. Prepare a stock solution of Coelenterazine in high-purity methanol or ethanol. d. All preparations should be carried out under dim or red light. Use amber-colored microcentrifuge tubes or wrap tubes in aluminum foil.
2. Experimental Procedure: a. Pre-chill all solutions and equipment (e.g., pipette tips, plates) on ice. b. When starting the luminescent reaction to generate this compound, work quickly. c. If the experiment involves cell lysates, consider including a broad-spectrum antioxidant cocktail in the lysis buffer. d. Perform all incubation steps in the dark. If using a plate reader, ensure the lid is on and the instrument is not exposed to ambient light between reads.
3. Fluorescence Measurement: a. Allow the instrument to warm up before use to ensure stable readings. b. Use a microplate reader with temperature control, and set it to the lowest practical temperature for your assay (e.g., 4°C or room temperature if required). c. Minimize the exposure time of the sample to the excitation light. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. d. If performing kinetic reads, reduce the frequency of measurements to the minimum required to capture the experimental dynamics.
4. Data Analysis: a. Include a "this compound alone" control in your experimental setup to monitor for signal decay over the course of the experiment. b. If a significant decay is observed, you may need to apply a correction factor to your data or optimize the protocol further.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Initial Signal | 1. Degradation of Coelenterazine stock. 2. Inefficient luciferase activity. 3. Incorrect filter/monochromator settings. | 1. Prepare a fresh stock of Coelenterazine. 2. Check the activity of your luciferase with a fresh substrate. Ensure assay conditions (pH, cofactors) are optimal for the enzyme. 3. Verify that the excitation and emission wavelengths on the instrument match those of this compound (typically Excitation: ~330 nm, Emission: ~400-480 nm, but can vary). |
| Fluorescent Signal Fades Quickly | 1. Photobleaching: Excessive exposure to excitation light. 2. Chemical Degradation: The experimental buffer is at a basic pH. 3. Thermal Degradation: The experiment is being run at an elevated temperature. | 1. Reduce the intensity of the excitation light and/or the exposure time. Use an anti-fade reagent if compatible with your assay. 2. Check the pH of your buffer and adjust to neutral or slightly acidic if possible. 3. Run the experiment at a lower temperature (e.g., on a cooled plate stage). Keep samples on ice before reading. |
| High Variability Between Replicates | 1. Inconsistent light exposure between wells. 2. Temperature gradients across the microplate. 3. Pipetting errors leading to different final concentrations. | 1. Ensure all wells are protected from light equally. Avoid leaving the plate partially uncovered. 2. Allow the plate to equilibrate to the reading temperature before starting the measurement. Avoid stacking plates during incubation. 3. Use pre-chilled pipette tips and ensure accurate and consistent pipetting. |
Visualizations
Caption: Experimental workflow to minimize this compound degradation.
Caption: Degradation pathway of this compound under basic conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US20080020384A1 - Stabilizing composition and stabilizing method of coelenterazine solution for high-throughput measurement of luciferase activity - Google Patents [patents.google.com]
- 3. Coelenterazine: a two-stage antioxidant in lipid micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Quenching of Coelenteramide fluorescence by assay components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the quenching of coelenteramide fluorescence by common assay components. It is intended for researchers, scientists, and drug development professionals utilizing this compound-based reporter systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence important?
This compound is the oxidized, light-emitting product (oxyluciferin) generated in bioluminescent reactions that use coelenterazine as a substrate, such as those catalyzed by Renilla and Gaussia luciferases. The fluorescence of this compound is the basis of the light signal in these widely used reporter gene assays. Understanding the factors that can diminish or "quench" this fluorescence is critical for accurate data interpretation and assay development. Under basic conditions, this compound can further break down into coelenteramine and 4-hydroxyphenylacetic acid[1].
Q2: What are the fundamental spectral properties of this compound?
This compound's fluorescence is highly sensitive to its environment. Key spectral characteristics include:
-
Absorption: In methanol, it exhibits a primary absorption peak around 332.5 nm[1].
-
Emission: The emission maximum is solvent-dependent. In neutral aqueous solutions, it emits light around 385 nm, while in methanol, the peak shifts to approximately 420 nm[2]. This shift to a longer wavelength in more polar solvents is known as a bathochromic or red shift.
Q3: What is fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including:
-
Collisional (Dynamic) Quenching: The excited fluorophore deactivates upon contact with a quencher molecule.
-
Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher in the ground state.
-
Förster Resonance Energy Transfer (FRET): Non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule in close proximity.
Common chemical quenchers for various fluorophores include molecular oxygen, iodide ions, and acrylamide.
Troubleshooting Guide: Identifying and Mitigating Quenching Effects
A common issue in this compound-based assays is a weaker-than-expected signal, which may be due to quenching from one or more assay components.
Problem: Low or Unstable Fluorescence Signal
Possible Cause 1: Inappropriate Solvent or Buffer Composition
The polarity of the solvent system significantly impacts the fluorescence quantum yield of this compound.
Solutions:
-
Solvent Polarity: Be aware that the fluorescence emission of this compound shifts with solvent polarity[2]. Highly aqueous environments can lead to lower chemiluminescence intensities due to energy loss to water molecules[3].
-
DMSO: While often used as a solvent, high concentrations of Dimethyl Sulfoxide (DMSO) have been reported to quench the fluorescence of other fluorophores and may impact this compound fluorescence. If possible, run a dose-response experiment with DMSO to determine its effect in your specific assay buffer.
-
pH: this compound has ionizable groups, and its fluorescence is pH-sensitive. Under basic conditions, a red-shift in the emission wavelength to around 460 nm can be observed due to deprotonation of the amide group. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
Quantitative Data on Solvent Effects on this compound Analog Fluorescence
The following table summarizes the fluorescence quantum yields (QY) of halogenated this compound analogs in different solvents, illustrating the significant impact of the solvent environment.
| This compound Analog | Quantum Yield (QY) in Water (%) | Quantum Yield (QY) in DMSO (%) | Quantum Yield (QY) in Methanol (%) |
| F-Clmd | 26 | 12-14 | >14, <26 |
| Cl-Clmd | 23 | 12-14 | >14, <23 |
| Br-Clmd | 8 | 14 | 17 |
| Data adapted from a study on halogenated this compound analogs. |
Possible Cause 2: Presence of Quenching Ions or Molecules
Certain ions and small molecules are known to be potent fluorescence quenchers.
Solutions:
-
Heavy Metal Ions: Transition metals such as copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and iron (Fe³⁺) are known quenchers of fluorescence for various molecules. Avoid contamination with these metals from glassware or reagents. If their presence is unavoidable, consider adding a chelating agent like EDTA, but be mindful that EDTA itself can sometimes interfere with fluorescence at alkaline pH.
-
Other Small Molecules: Components of your test library or assay reagents could be intrinsic quenchers. It is crucial to run controls to identify such effects.
Experimental Protocol: Testing for Quenching by an Assay Component
This protocol allows you to systematically test if a specific component of your assay is quenching this compound fluorescence.
Materials:
-
This compound standard
-
Assay buffer (without the component to be tested)
-
The assay component to be tested (e.g., a specific salt, detergent, or solvent)
-
Black, clear-bottom 96-well plates suitable for fluorescence measurements
-
A fluorescence plate reader
Methodology:
-
Prepare a this compound Working Solution: Dissolve this compound in a suitable organic solvent (e.g., methanol) and then dilute it to a final concentration in the assay buffer that gives a robust fluorescence signal.
-
Prepare Serial Dilutions of the Test Component: In the assay buffer, prepare a series of concentrations of the component you wish to test. For example, if you are testing a compound from a library, you might test it at concentrations ranging from nanomolar to micromolar.
-
Set up the Assay Plate:
-
Test Wells: Add the this compound working solution to wells containing the serial dilutions of your test component.
-
Positive Control: Add the this compound working solution to wells containing only the assay buffer. This represents 100% fluorescence.
-
Negative Control (Blank): Add only the assay buffer to several wells to measure the background fluorescence.
-
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for any interactions to occur.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for this compound in your buffer system (e.g., excitation ~330 nm, emission ~400-420 nm).
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Calculate the percentage of remaining fluorescence for each concentration of the test component relative to the positive control.
-
A dose-dependent decrease in fluorescence indicates a quenching effect.
-
Visual Guides
Signaling Pathway: The Bioluminescent Reaction
Caption: Bioluminescent reaction pathway leading to light emission.
Workflow: Investigating Signal Loss
Caption: A logical workflow for troubleshooting low fluorescence signals.
Relationship: Factors Affecting this compound Fluorescence
Caption: Key factors that can lead to quenching of this compound fluorescence.
References
Technical Support Center: Interference of Coelenteramide and Its Degradation Products in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from coelenteramide and its degradation products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its degradation products?
A1: this compound is the oxidized product, or oxyluciferin, resulting from the bioluminescent reaction of coelenterazine, which is commonly used in reporter assays involving Renilla luciferase.[1] Under basic conditions, this compound can further degrade into coelenteramine and 4-hydroxyphenylacetic acid.[1] These compounds may persist in your assay and potentially interfere with biological targets.
Q2: Why should I be concerned about interference from these compounds?
A2: this compound and its breakdown products are organic molecules with the potential to interact with various biological macromolecules, leading to off-target effects. This can result in false positives or negatives in your screening assays, causing you to misinterpret your data and pursue erroneous leads.
Q3: What are the known or potential off-target effects of this compound and its degradation products?
A3: While specific inhibitory data for this compound and its degradation products is limited in publicly available literature, compounds with similar structural motifs (e.g., phenylacetamides, pyrazines) have been reported to interact with a range of biological targets. Potential off-target effects could include:
-
Enzyme Inhibition: Interference with the activity of enzymes such as Monoamine Oxidases (MAO-A and MAO-B) and Fatty Acid Amide Hydrolase (FAAH).
-
Receptor Binding: Interaction with receptors, such as Frizzled receptors in the Wnt signaling pathway.
-
Assay Signal Interference: Direct inhibition of the reporter enzyme (e.g., luciferase) or quenching of the luminescent or fluorescent signal.[2]
Troubleshooting Guide
If you suspect that this compound or its degradation products are interfering with your assay, follow these troubleshooting steps:
Problem: Inconsistent or unexpected results in a coelenterazine-based assay.
Possible Cause 1: Direct Inhibition of the Reporter Enzyme
-
Troubleshooting Step: Perform a counter-screen to test for direct inhibition of the luciferase enzyme.
-
Action: See the detailed protocol below for a "Luciferase Inhibition Counter-Screen Assay."
Possible Cause 2: Off-Target Effects on Cellular Pathways
-
Troubleshooting Step: Investigate potential off-target interactions with known targets.
-
Action:
-
Review the quantitative data table below to see if your target of interest belongs to a class of proteins known to be inhibited by similar compounds.
-
Perform a secondary assay that uses a different detection method or reporter system to confirm your initial findings.
-
Possible Cause 3: Signal Quenching or Enhancement
-
Troubleshooting Step: Determine if the compounds are interfering with the light output of the assay.
-
Action: Run a control experiment with a known amount of light-emitting substrate (e.g., a standard concentration of coelenterazine and luciferase) in the presence and absence of the potential interfering compounds. A decrease in signal in the presence of the compounds, without direct enzyme inhibition, may indicate quenching.
Quantitative Data on Potential Off-Target Inhibition
| Target Enzyme | Compound | IC50 (µM) | Notes |
| Monoamine Oxidase A (MAO-A) | Clorgyline | 0.011 | Reference Inhibitor[3] |
| Harmaline | 0.0023 | Reference Inhibitor[4] | |
| Moclobemide | 0.2-0.4 (Ki) | Reversible Inhibitor | |
| 5-hydroxy-2-methyl-chroman-4-one | 13.97 | Selective MAO-B inhibitor with some MAO-A activity | |
| Monoamine Oxidase B (MAO-B) | Selegiline (Deprenyl) | 0.046 | Reference Inhibitor |
| Pargyline | 0.404 | Reference Inhibitor | |
| 5-hydroxy-2-methyl-chroman-4-one | 3.23 | Selective MAO-B inhibitor | |
| Xanthoangelol | 43.9 | Non-selective MAO inhibitor | |
| 4-Hydroxyderricin | 3.43 | Selective MAO-B inhibitor | |
| Fatty Acid Amide Hydrolase (FAAH) | URB597 | 0.0046 | Irreversible Inhibitor |
| Kaempferol | 5 (Ki) | Competitive Inhibitor | |
| URB878 | 0.00033 | Potent Inhibitor |
Experimental Protocols
Luciferase Inhibition Counter-Screen Assay
This protocol is designed to determine if a compound directly inhibits the Renilla luciferase enzyme.
Materials:
-
Recombinant Renilla luciferase
-
Coelenterazine substrate
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (this compound, coelenteramine, 4-hydroxyphenylacetic acid) at various concentrations
-
Known luciferase inhibitor (positive control, e.g., isradipine)
-
Vehicle control (e.g., DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Dilute recombinant Renilla luciferase in assay buffer to a working concentration.
-
Prepare a stock solution of coelenterazine and dilute it in assay buffer to the final working concentration recommended by the manufacturer just before use.
-
Prepare serial dilutions of the test compounds, positive control, and vehicle control.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the serially diluted test compounds, positive control, or vehicle control to the wells of the assay plate.
-
Add the diluted Renilla luciferase solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Initiate Reaction and Measure Luminescence:
-
Using the luminometer's injector, add the coelenterazine substrate solution to each well.
-
Immediately measure the luminescence.
-
-
Data Analysis:
-
Normalize the luminescence readings of the test compound wells to the vehicle control wells.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Wnt/β-catenin Signaling Reporter Assay
This protocol can be used to assess if this compound or its degradation products interfere with the Wnt signaling pathway using a TCF/LEF luciferase reporter.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Test compounds (this compound, coelenteramine, 4-hydroxyphenylacetic acid)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for a predetermined time (e.g., 1-2 hours) before Wnt stimulation.
-
-
Wnt Stimulation: Add Wnt3a conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt pathway.
-
Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.
-
Compare the normalized luciferase activity in the presence of the test compounds to the vehicle control to determine if the compounds inhibit Wnt signaling.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay can be used to screen for inhibition of FAAH activity.
Materials:
-
FAAH Activity Assay Kit (containing FAAH substrate, assay buffer, and a known FAAH inhibitor)
-
Test compounds (this compound, coelenteramine, 4-hydroxyphenylacetic acid)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents as described in the assay kit manual.
-
Assay Protocol:
-
Add assay buffer, test compounds (or known inhibitor/vehicle), and FAAH enzyme to the wells of a 96-well plate.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the FAAH substrate.
-
-
Measure Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.
Visualizations
Below are diagrams illustrating key concepts and workflows described in this guide.
Caption: Degradation pathway of coelenterazine.
Caption: Troubleshooting workflow for assay interference.
Caption: Canonical Wnt/β-catenin signaling pathway.
References
Best practices for microplate reader settings for Coelenteramide
Welcome to the technical support center for coelenteramide-based microplate reader assays. This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relevance in microplate reader assays?
A1: this compound is the product of the oxidation of coelenterazine, a reaction catalyzed by luciferases such as Renilla and Gaussia luciferase. This bioluminescent reaction emits light, which can be quantified using a microplate reader. This compound itself is a fluorescent molecule, and its spectral properties can be influenced by its microenvironment. In reporter gene assays, the amount of light produced is proportional to the activity of the luciferase, which in turn reflects the level of gene expression.
Q2: What are the critical first steps before starting a this compound-based assay?
A2: Before beginning your experiment, ensure the following:
-
Reagent Stability: Coelenterazine is unstable in aqueous solutions and sensitive to light.[1][2][3] Always prepare fresh working solutions from a stock dissolved in ethanol or methanol immediately before use.[1][2] Avoid using DMSO or DMF for dissolving coelenterazine as they can cause oxidation.
-
Plasmid Quality: For reporter assays, use high-quality, transfection-grade plasmid DNA to ensure efficient transfection and minimize cell death.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and plated at an optimal density. Overly confluent cells may transfect less efficiently.
Q3: Should I lyse the cells before adding coelenterazine?
A3: While coelenterazine is cell-permeable, lysing the cells is generally recommended for endpoint assays where the luciferase is not secreted. Lysis ensures that the coelenterazine has immediate and uniform access to the luciferase within the cells, leading to a more robust and reproducible signal. For secreted luciferases like Gaussia luciferase, you can measure the activity directly in the cell culture medium.
Microplate Reader Settings
Optimizing microplate reader settings is crucial for maximizing the signal-to-noise ratio and obtaining reliable data. Below are recommended starting points for this compound-based luminescence assays.
| Parameter | Recommended Setting | Rationale |
| Plate Type | White, opaque-walled plates | White plates maximize the luminescent signal by reflecting light towards the detector and prevent crosstalk between wells. |
| Detection Mode | Luminescence | This is the direct measurement of the light produced by the luciferase-coelenterazine reaction. |
| Emission Wavelength | Full spectrum or ~400-480 nm | Native coelenterazine with Renilla luciferase emits light with a peak around 480 nm. Some coelenterazine analogs, like Coelenterazine 400a, emit light at shorter wavelengths (~400 nm) and are preferred for BRET studies to minimize spectral overlap with GFP. |
| Integration Time | 0.5 - 2 seconds per well | This is the duration the detector collects photons from each well. Longer integration times can increase sensitivity for weak signals but may also increase background noise. Optimization is key. |
| Gain | Medium to High | The gain amplifies the detected signal. For low light levels, a higher gain is necessary. However, excessively high gain can lead to signal saturation with bright samples. Always perform a test read with your brightest sample to avoid saturation. |
| Shaking | Orbital, before measurement | Gentle shaking can help to ensure an even distribution of cells and reagents, but should be stopped during the measurement to avoid signal fluctuations. |
| Temperature | Ambient (Room Temperature) | Most assays are performed at room temperature. Ensure temperature consistency across the plate and between experiments. |
Experimental Protocol: Renilla Luciferase Reporter Assay
This protocol outlines the key steps for a typical Renilla luciferase reporter assay in mammalian cells.
-
Cell Seeding:
-
Plate cells in a white, 96-well microplate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Transfection:
-
Prepare a master mix of your Renilla luciferase reporter plasmid, a control plasmid (e.g., for normalization), and a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24-48 hours.
-
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 1X Phosphate-Buffered Saline (PBS).
-
Add 20-100 µL of a passive lysis buffer to each well.
-
Incubate at room temperature on an orbital shaker for 15 minutes to ensure complete lysis.
-
-
Coelenterazine Preparation:
-
Immediately before use, prepare the coelenterazine working solution by diluting a concentrated stock (in ethanol or methanol) into the assay buffer. Protect the solution from light.
-
-
Signal Measurement:
-
Set the microplate reader to the appropriate luminescence settings (see table above).
-
If your reader has injectors, program it to inject the coelenterazine working solution into each well followed immediately by the luminescence measurement.
-
If using manual addition, add the coelenterazine working solution to each well and promptly place the plate in the reader to begin the measurement.
-
Troubleshooting Guide
Below are common issues encountered during this compound-based assays and their potential solutions.
Weak or No Signal
| Possible Cause | Solution |
| Inefficient Transfection | Optimize the DNA-to-transfection reagent ratio. Use high-quality plasmid DNA. |
| Weak Promoter Activity | If possible, switch to a stronger promoter to drive luciferase expression. |
| Inactive Coelenterazine | Prepare fresh coelenterazine solution immediately before use. Store the stock solution properly at -20°C or below, protected from light. |
| Low Cell Number | Ensure an adequate number of cells are seeded per well. |
| Incorrect Reader Settings | Increase the integration time and/or gain on the luminometer. |
High Background Signal
| Possible Cause | Solution |
| Autoluminescence of Media/Reagents | Run a blank control with only media and assay reagents to determine the background signal. |
| Contamination of Control Sample | Use fresh pipette tips for each well to avoid cross-contamination. |
| Use of Inappropriate Plates | Use white, opaque plates to minimize crosstalk and background from the plate itself. Black plates are better suited for fluorescence assays. |
High Variability Between Replicates
| Possible Cause | Solution |
| Pipetting Errors | Use a calibrated multichannel pipette and prepare a master mix for reagents to be added to replicate wells. |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before plating to avoid clumping and uneven cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill them with PBS or media instead. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound-based assays.
A decision tree for troubleshooting common issues in this compound-based microplate assays.
References
Validation & Comparative
A Comparative Guide to the Cross-Reactivity of Coelenteramide with Diverse Luciferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of coelenteramide and its analogs as substrates for different luciferases, supported by experimental data. We delve into the cross-reactivity of this luminogenic substrate with key luciferases from Renilla, Gaussia, and Oplophorus, offering insights into their relative luminescence and kinetic properties. This information is crucial for selecting the appropriate luciferase-substrate system for various research applications, from reporter gene assays to bioluminescence resonance energy transfer (BRET).
Quantitative Data Summary
The following table summarizes the key performance indicators of this compound with Renilla (RLuc), Gaussia (GLuc), and Oplophorus (OLuc) luciferases. Direct comparisons of kinetic constants (Km and Vmax) are challenging due to variations in experimental conditions across different studies. However, relative luminescence intensities provide a valuable measure of cross-reactivity.
| Luciferase | Relative Maximal Luminescence Intensity (%)[1][2] | Michaelis Constant (Km) for Coelenterazine | Emission Peak (nm)[3] | Key Characteristics |
| Gaussia (GLuc) | 100 | High (does not show saturation up to 10 µM) | ~480 | Highest light output, secreted protein ideal for real-time assays of secreted proteins.[4] |
| Renilla (RLuc) | 8.0 | ~0.064 µM (ancestral) to ~1.5 µM (RLuc8) | ~480 | Well-characterized, widely used in dual-luciferase assays and BRET.[5] |
| Oplophorus (OLuc) | 0.09 (19 kDa catalytic domain) | Not widely reported | ~462 | Broad substrate specificity. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key experiments involving this compound and luciferases.
Protocol 1: Standard Luciferase Activity Assay
This protocol outlines the general steps for measuring the activity of a this compound-utilizing luciferase expressed in mammalian cells.
1. Cell Culture and Transfection:
- Culture mammalian cells (e.g., HEK293T) in a suitable medium (e.g., DMEM with 10% FBS) to ~70-80% confluency in a 96-well plate.
- Transfect the cells with a plasmid vector encoding the luciferase gene (Renilla, Gaussia, or Oplophorus) under the control of a suitable promoter. A transfection reagent (e.g., Lipofectamine) is used according to the manufacturer's instructions.
- Incubate the cells for 24-48 hours post-transfection to allow for luciferase expression.
2. Preparation of Cell Lysate (for intracellular luciferases like Renilla):
- Gently aspirate the culture medium.
- Wash the cells once with phosphate-buffered saline (PBS).
- Add 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
3. Luminescence Measurement:
- Prepare the coelenterazine substrate solution in an appropriate assay buffer.
- For intracellular luciferases, add the cell lysate to a luminometer plate. For secreted luciferases like Gaussia, an aliquot of the cell culture medium can be used directly.
- Inject the coelenterazine solution into the well containing the lysate or medium.
- Immediately measure the luminescence using a luminometer. The signal is typically integrated over a period of 1 to 10 seconds.
Protocol 2: Determination of Michaelis-Menten Constants (Km and Vmax)
This protocol describes how to determine the kinetic parameters of a purified luciferase with this compound.
1. Enzyme and Substrate Preparation:
- Prepare a stock solution of purified luciferase of known concentration in an appropriate buffer.
- Prepare a series of coelenterazine solutions of varying concentrations in the same buffer.
2. Kinetic Assay:
- In a luminometer plate, add a fixed amount of the purified luciferase to each well.
- Initiate the reaction by injecting a specific concentration of the coelenterazine solution into each well.
- Measure the initial velocity (rate of light emission) of the reaction for each substrate concentration. It is crucial to measure the rate before significant substrate depletion or product inhibition occurs.
3. Data Analysis:
- Plot the initial reaction velocities against the corresponding coelenterazine concentrations.
- Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
- Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to estimate Km and Vmax.
Mandatory Visualizations
Signaling Pathway Diagrams
Luciferase reporters are instrumental in studying various cellular signaling pathways. Here are two examples of how these pathways can be visualized.
Caption: GPCR signaling pathway leading to luciferase expression.
Caption: NF-κB signaling pathway leading to luciferase expression.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the cross-reactivity of a substrate with different luciferases.
Caption: Workflow for assessing luciferase cross-reactivity.
Bioluminescence Resonance Energy Transfer (BRET) Workflow
This diagram illustrates the principle of BRET for studying protein-protein interactions.
Caption: Principle of Bioluminescence Resonance Energy Transfer (BRET).
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. Expression, purification and luminescence properties of coelenterazine-utilizing luciferases from Renilla, Oplophorus and Gaussia: comparison of substrate specificity for C2-modified coelenterazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gaussia luciferase variant for high-throughput functional screening applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide: Coelenteramide-Based Bioluminescence vs. Fluorescent Proteins for Cell Imaging
For researchers, scientists, and professionals in drug development, the choice between coelenteramide-based bioluminescence and fluorescent proteins for cellular imaging is pivotal. Each modality offers distinct advantages and is suited for different experimental contexts. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid in selecting the optimal imaging strategy.
Core Principles: A Tale of Two Light Sources
The fundamental difference lies in the origin of the light signal.
This compound-Based Bioluminescence: This is a chemiluminescent process. A luciferase enzyme (e.g., Renilla, Gaussia) catalyzes the oxidation of a substrate, coelenterazine, which results in the emission of light.[1] This process is self-sufficient and does not require an external light source for excitation. The light emission is a direct result of a chemical reaction, producing this compound in an excited state that releases a photon as it returns to its ground state.[2]
Fluorescent Proteins (FPs): This is a photoluminescent process. FPs, such as the well-known Green Fluorescent Protein (GFP), contain a chromophore that is formed autocatalytically from specific amino acid residues within the protein's structure.[3][4] This chromophore can absorb light of a specific wavelength (excitation) from an external source (e.g., a laser or lamp) and, in response, emit light at a longer wavelength (emission).[5]
Quantitative Performance Comparison
The choice of imaging modality often depends on specific experimental needs such as sensitivity, duration of the experiment, and the need for multiplexing. The following table summarizes key quantitative and qualitative performance metrics.
| Feature | This compound-Based Bioluminescence | Fluorescent Proteins (e.g., GFP) | Rationale & References |
| Signal-to-Noise Ratio (SNR) | Very High | Lower | Bioluminescence has virtually no background signal from cells, leading to superior SNR. Fluorescence suffers from cellular autofluorescence, which can obscure weak signals. |
| Sensitivity | Extremely High | High (but limited by SNR) | Due to the high SNR, bioluminescence can detect a very small number of cells or molecules, making it ideal for low-abundance targets. |
| Phototoxicity | None | High | Fluorescence requires high-intensity excitation light, which generates reactive oxygen species (ROS) that can damage and kill cells, affecting experimental outcomes. |
| Photobleaching | None | High | The chromophores in FPs are susceptible to irreversible photochemical destruction upon prolonged exposure to excitation light, leading to signal loss over time. |
| Temporal Resolution | Lower | High | Fluorescence imaging can be performed in milliseconds as it is only limited by camera speed and photon flux. Bioluminescence signal is generally dimmer, requiring longer exposure times (seconds to minutes). |
| Signal Generation | Requires exogenous substrate (coelenterazine) | Genetically encoded; requires O₂ for maturation | Bioluminescence requires the continuous presence of a luciferase and its substrate. FPs are self-contained once the protein is expressed and the chromophore matures. |
| Multiplexing Capability | Limited | High | A vast palette of FPs with distinct excitation/emission spectra allows for simultaneous imaging of multiple targets. Bioluminescence multiplexing is more complex, often relying on different luciferases with spectrally distinct substrates. |
| Deep Tissue Imaging | More Suitable | Less Suitable | The absence of excitation light reduces scattering and absorption in tissues. Red-shifted luciferases further enhance tissue penetration. |
Signaling Pathways and Mechanisms
Understanding the underlying molecular processes is key to leveraging these technologies effectively.
The light-generating reaction in systems like Renilla luciferase is a multi-step enzymatic process. The luciferase binds its substrate, coelenterazine, and molecular oxygen. This leads to an oxidative decarboxylation reaction, forming an unstable, high-energy dioxetanone intermediate. The decomposition of this intermediate produces CO₂ and this compound in an electronically excited state. As the excited this compound relaxes to its ground state, it emits a photon of light, typically in the blue-green spectrum.
The fluorescence of GFP is dependent on the formation of its internal chromophore. This process is autocatalytic and occurs post-translationally. It involves three key steps:
-
Cyclization: The protein backbone twists, allowing the amide nitrogen of Glycine67 to attack the carbonyl carbon of Serine65 (or Threonine65 in EGFP), forming a five-membered imidazolinone ring.
-
Dehydration: A water molecule is eliminated from the cyclized intermediate.
-
Oxidation: Molecular oxygen is required for the final step, which involves the oxidation of the Tyrosine66 alpha-beta carbon bond. This creates the conjugated π-electron system that is responsible for the fluorophore's spectral properties.
Once mature, the chromophore can be excited by an external light source, causing it to absorb energy and jump to an excited electronic state. It then rapidly relaxes to the ground state, emitting the energy difference as a photon of light.
Experimental Workflows
The practical steps for imaging differ significantly between the two methods, primarily due to the requirement for a substrate in bioluminescence and an excitation source in fluorescence.
Experimental Protocols
Below are generalized protocols for live-cell imaging using this compound-based bioluminescence and GFP-based fluorescence microscopy.
This protocol is adapted for luciferases like Renilla or Gaussia that use coelenterazine as a substrate.
Materials:
-
Cells expressing the luciferase reporter gene.
-
Live-cell imaging medium (e.g., CO₂-independent medium).
-
Coelenterazine (CTZ) substrate, prepared according to manufacturer's instructions (often dissolved in an aqueous solution with a stabilizing agent).
-
Imaging dish or plate (e.g., 35mm glass-bottom dish).
-
A sensitive luminescence imaging system (e.g., a microscope equipped with a cooled CCD camera or a plate luminometer with imaging capabilities).
Methodology:
-
Cell Plating: Plate the luciferase-expressing cells on the imaging dish at an appropriate density and allow them to adhere and grow, typically for 24-48 hours.
-
Medium Exchange: Just before imaging, aspirate the culture medium and replace it with pre-warmed (37°C) live-cell imaging medium.
-
Substrate Preparation: Prepare the coelenterazine working solution in the imaging medium at the final desired concentration. The optimal concentration should be determined empirically but often ranges from 1-20 µM.
-
Image Acquisition Setup: Place the imaging dish into the temperature-controlled chamber of the luminescence imaging system. Set the camera parameters, including exposure time (typically 1-5 minutes) and binning, to maximize signal detection. No excitation source or filters are needed.
-
Initiate Imaging: Add the coelenterazine working solution to the cells. Immediately begin image acquisition to capture the initial peak of the light emission.
-
Time-Lapse Imaging: For kinetic studies, acquire images at regular intervals. The signal will decrease over time as the substrate is consumed. For long-term imaging, a perfusion system may be needed to supply fresh substrate.
-
Data Analysis: Quantify the bioluminescent signal by measuring the total photon flux (photons/second) within a defined region of interest (ROI).
This protocol describes a standard procedure for imaging cells expressing GFP or its variants.
Materials:
-
Cells expressing the GFP-fusion protein.
-
Live-cell imaging medium.
-
Imaging dish or plate (e.g., 35mm glass-bottom dish).
-
An inverted fluorescence microscope equipped with a live-cell incubation chamber (controlling temperature, humidity, and CO₂), an excitation light source (e.g., LED, mercury lamp), appropriate filter sets for GFP (e.g., 488nm excitation, 510nm emission), and a sensitive camera.
Methodology:
-
Cell Plating: Plate the GFP-expressing cells on the imaging dish and culture them until they reach the desired confluency.
-
Microscope Setup: Turn on the microscope and incubation chamber, allowing them to equilibrate to 37°C and 5% CO₂.
-
Sample Mounting: Replace the culture medium with pre-warmed live-cell imaging medium. Mount the dish on the microscope stage within the incubation chamber.
-
Locate Cells: Using brightfield or phase-contrast microscopy, locate the cells of interest.
-
Image Acquisition Setup: Switch to fluorescence mode. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure time that provides an adequate signal-to-noise ratio.
-
Acquire Images: Capture single images or begin a time-lapse experiment by setting the desired frame rate and duration. Use appropriate software to control the acquisition.
-
Data Analysis: Analyze the images using software to measure fluorescence intensity, protein localization, or dynamic changes over time within defined ROIs.
Conclusion: Making the Right Choice
The decision between this compound-based bioluminescence and fluorescent proteins is application-dependent.
-
Choose this compound-Bioluminescence for:
-
Experiments requiring the highest sensitivity and signal-to-noise ratio.
-
Long-term time-lapse imaging where phototoxicity and photobleaching would compromise cell health and data integrity.
-
In vivo imaging in animal models, especially in deep tissues.
-
Assaying reporter gene expression at low levels.
-
-
Choose Fluorescent Proteins for:
-
Experiments demanding high spatial and temporal resolution.
-
Simultaneous visualization of multiple proteins or cellular events (multiplexing).
-
Studies where adding an exogenous substrate is undesirable or would perturb the system.
-
Applications like Fluorescence Resonance Energy Transfer (FRET) to study molecular interactions.
-
References
- 1. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–function studies on the active site of the coelenterazine-dependent luciferase from Renilla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation of the GFP Fluorophore [evidentscientific.com]
- 5. Bioluminescence imaging in live cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Coelenteramide and Other Luciferins for Biological Research
A comprehensive guide for researchers, scientists, and drug development professionals on the properties, performance, and applications of key bioluminescent molecules.
In the realm of biological research, luciferins—the light-emitting substrates for luciferase enzymes—are indispensable tools for a vast array of applications, from reporter gene assays to in vivo imaging. Among these, the coelenterazine-coelenteramide system, native to many marine organisms, and the D-luciferin system from fireflies are two of the most widely utilized. This guide provides a detailed comparative analysis of Coelenteramide, the product of the coelenterazine bioluminescent reaction, and other key luciferins, with a focus on their performance characteristics and the experimental data that underpins their use.
At a Glance: Coelenterazine vs. D-luciferin
The primary distinction between the coelenterazine and D-luciferin systems lies in their substrate requirements and reaction mechanisms. The bioluminescent reaction involving coelenterazine is ATP-independent, making it a simpler system for certain applications.[1][2] In contrast, firefly luciferase requires D-luciferin, ATP, magnesium ions, and oxygen to produce light.[2] This fundamental difference influences their suitability for various experimental contexts.
Performance Characteristics: A Quantitative Comparison
The choice of a luciferin-luciferase system is often dictated by specific experimental needs, such as the desired wavelength of light emission, signal intensity, and duration. The following tables summarize the key quantitative data for Coelenterazine and D-luciferin, as well as some of their common derivatives.
| Luciferin/System | Luciferase | Emission Maximum (λmax) | Quantum Yield (Φ) | Cofactor Requirement |
| Coelenterazine | Renilla luciferase (RLuc) | ~480 nm[2] | Varies by luciferase | None (O₂ required)[2] |
| Gaussia luciferase (GLuc) | ~485 nm | High | None (O₂ required) | |
| Aequorin (Photoprotein) | ~466 nm | High | Ca²⁺ | |
| Coelenterazine Analogs | ||||
| Coelenterazine 400a | Renilla luciferase (RLuc) | ~400 nm | - | None (O₂ required) |
| Furimazine | NanoLuc® (NLuc) | ~460 nm | Very High | None (O₂ required) |
| D-luciferin | Firefly luciferase (FLuc) | 562 nm | ~0.40 | ATP, Mg²⁺, O₂ |
| D-luciferin Analogs | ||||
| AkaLumine | Akaluc | Red-shifted | High | ATP, Mg²⁺, O₂ |
Note: Quantum yield can be highly dependent on the specific luciferase and reaction conditions.
Stability and Kinetics
The stability of the luciferin and the kinetics of the light-emitting reaction are critical factors for assay design, particularly for high-throughput screening and in vivo imaging.
| Luciferin | Stability in Aqueous Solution | Signal Kinetics |
| Coelenterazine | Less stable, prone to auto-oxidation, especially in the presence of serum albumin. | Typically "flash" kinetics, with a rapid peak and decay. |
| D-luciferin | More stable than coelenterazine. | Generally "glow" kinetics, providing a more sustained signal. |
The Bioluminescence of Coelenterazine: A Step-by-Step Pathway
The light-emitting reaction of coelenterazine is a fascinating biochemical process. In the presence of a luciferase, such as Renilla luciferase, or the photoprotein aequorin, coelenterazine undergoes an oxidative decarboxylation to produce light, carbon dioxide, and the excited-state oxyluciferin, this compound. The excited this compound then relaxes to its ground state, emitting a photon of blue light in the process.
Experimental Protocols
Precise and reproducible experimental design is paramount in biological research. Below are detailed methodologies for key applications utilizing Coelenterazine and D-luciferin.
Dual-Luciferase® Reporter Assay
This assay allows for the measurement of two different luciferases in the same sample, with one serving as the experimental reporter and the other as an internal control for normalization. A common pairing is Firefly luciferase (experimental) and Renilla luciferase (control).
Materials:
-
Cells co-transfected with plasmids encoding Firefly and Renilla luciferases.
-
Passive Lysis Buffer.
-
Firefly Luciferase Assay Buffer with D-luciferin.
-
Renilla Luciferase Assay Buffer with Coelenterazine.
-
Luminometer.
Protocol:
-
Cell Lysis:
-
Wash cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Firefly Luciferase Measurement:
-
Add 20 µL of cell lysate to a luminometer tube or well of a 96-well plate.
-
Add 100 µL of Firefly Luciferase Assay Reagent (containing D-luciferin).
-
Immediately measure the luminescence (Signal 1).
-
-
Renilla Luciferase Measurement:
-
To the same tube/well, add 100 µL of Renilla Luciferase Assay Reagent (containing coelenterazine). This reagent also quenches the firefly luciferase signal.
-
Immediately measure the luminescence (Signal 2).
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity (Signal 1 / Signal 2) to normalize the experimental reporter.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to study protein-protein interactions in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).
Materials:
-
Cells co-expressing a donor-tagged protein (e.g., Protein A-Rluc) and an acceptor-tagged protein (e.g., Protein B-GFP).
-
Coelenterazine solution (typically 5 µM final concentration).
-
Luminometer capable of measuring light at two distinct wavelengths (e.g., for Rluc and GFP emission).
Protocol:
-
Cell Preparation:
-
Plate cells expressing the BRET fusion proteins in a white-bottomed 96-well plate.
-
-
BRET Measurement:
-
Add coelenterazine solution to each well.
-
Incubate for 2-10 minutes at room temperature.
-
Measure the luminescence emission at the donor wavelength (e.g., ~485 nm for Rluc) and the acceptor wavelength (e.g., ~530 nm for GFP).
-
-
Data Analysis:
-
Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission). An increased BRET ratio indicates proximity of the donor and acceptor proteins.
-
In Vivo Bioluminescence Imaging
This technique allows for the non-invasive monitoring of biological processes in living animals.
Materials:
-
Animal model with cells expressing a luciferase (e.g., Firefly or Renilla luciferase).
-
D-luciferin or Coelenterazine substrate solution.
-
In vivo imaging system with a sensitive CCD camera.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal.
-
-
Substrate Administration:
-
For D-luciferin, inject intraperitoneally (i.p.) or intravenously (i.v.).
-
For Coelenterazine, intravenous (i.v.) injection is often preferred to reduce background signal. A typical dose is 2 mg/kg.
-
-
Imaging:
-
Place the animal in the imaging chamber.
-
Acquire images at various time points after substrate injection to capture the peak signal. The peak signal for coelenterazine is typically around 5-10 minutes post-injection.
-
-
Data Analysis:
-
Quantify the light emission from the region of interest.
-
Conclusion
The choice between the coelenterazine/coelenteramide system and other luciferins like D-luciferin is contingent on the specific requirements of the experiment. The ATP-independence and diverse range of available luciferases make the coelenterazine system highly versatile. However, considerations of substrate stability and signal kinetics are crucial. For applications requiring sustained light output, the D-luciferin system is often favored. Recent advancements in the chemical synthesis of coelenterazine and D-luciferin analogs continue to expand the toolkit available to researchers, offering brighter signals, red-shifted emissions for improved tissue penetration, and enhanced stability. By carefully considering the comparative data and protocols presented in this guide, researchers can select the optimal bioluminescent system to illuminate their biological questions.
References
A Guide to Inter-Laboratory Reproducibility of Coelenteramide-Based Assays
For Researchers, Scientists, and Drug Development Professionals
The ability to reproduce experimental findings across different laboratories is a cornerstone of scientific validity and crucial for collaborative research and drug development. Coelenteramide-based assays, which are the luminescent products of coelenterazine oxidation by luciferases like Renilla and Gaussia, are powerful tools for studying gene expression, protein-protein interactions, and other cellular processes. However, ensuring the reproducibility of these sensitive assays from one lab to another requires a thorough understanding of the critical parameters and standardized protocols.
Data Presentation: Benchmarking Reproducibility
Achieving low variability is paramount for the reliable interpretation of results. Key metrics for assessing assay performance include the coefficient of variation (CV), which measures the relative variability, and the Z'-factor, a measure of assay quality for high-throughput screening. An international validation study on an IL-2 luciferase reporter assay provides a useful benchmark for what can be achieved in a multi-laboratory setting.[1][2][3]
Table 1: Inter-Laboratory Performance of a Luciferase-Based Reporter Assay
| Parameter | Within-Laboratory Reproducibility (Average) | Between-Laboratory Reproducibility |
| Concordance Rate | 86.7% | 80.0% |
Data derived from a Phase I and II international validation study of an IL-2 promoter-driven firefly luciferase reporter assay. The study involved multiple laboratories evaluating a set of coded chemicals.[1][2]
Table 2: Key Performance Parameters for Bioluminescent Assays
| Parameter | Description | Excellent Value | Acceptable Value |
| Intra-Assay CV (%) | Variation within a single assay run. | < 10% | < 20% |
| Inter-Assay CV (%) | Variation between different assay runs on different days. | < 15% | < 25% |
| Z'-Factor | A measure of the statistical effect size, indicating the separation between positive and negative controls. | ≥ 0.5 | 0 to < 0.5 |
General acceptance criteria for cell-based assays. The Z'-factor is a critical parameter for validating assays for high-throughput screening.
Signaling Pathway and Experimental Workflow
The foundation of a this compound-based assay is the enzymatic reaction between a luciferase and its substrate, coelenterazine. The product of this reaction, this compound, is formed in an excited state, which then decays to its ground state, releasing light.
Caption: The enzymatic oxidation of coelenterazine by luciferase to produce light.
To ensure reproducibility, a standardized experimental workflow with defined quality control checkpoints is essential. The following diagram outlines a typical workflow for a cell-based this compound reporter assay.
Caption: A standardized workflow for this compound-based reporter assays.
Experimental Protocols: A Guide to Standardization
Adherence to a detailed and consistent protocol is the most critical factor in achieving inter-laboratory reproducibility. Below is a generalized protocol for a Renilla or Gaussia luciferase reporter assay, highlighting key considerations for standardization.
Objective: To quantify the activity of a target promoter by measuring the luminescence from a coelenterazine-dependent luciferase.
Materials:
-
Mammalian cells cultured in appropriate growth medium.
-
Reporter plasmid containing the gene for Renilla or Gaussia luciferase downstream of the promoter of interest.
-
Control plasmid (e.g., firefly luciferase with a constitutive promoter for dual-reporter assays).
-
Transfection reagent.
-
Multi-well cell culture plates (white, opaque plates are recommended to reduce crosstalk).
-
Coelenterazine-based luciferase assay kit (e.g., Renilla Luciferase Assay System).
-
Luminometer with injectors (recommended for flash assays).
Methodology:
-
Cell Seeding:
-
Culture cells to a consistent confluency (e.g., 70-80%) before seeding.
-
Seed cells at a predetermined density in each well of a multi-well plate. Inconsistent cell numbers are a major source of variability.
-
Standardization Point: Use a cell counter to ensure accurate cell numbers per well. All labs should agree on the cell line passage number, seeding density, and plate format.
-
-
Transfection:
-
Prepare a master mix of DNA and transfection reagent to add to replicate wells.
-
Optimize the DNA-to-reagent ratio for the specific cell line to ensure high transfection efficiency and low cytotoxicity.
-
Standardization Point: The quality and concentration of plasmid DNA should be consistent. All participating labs should use the same batch of transfection reagent and plasmids if possible.
-
-
Cell Treatment and Incubation:
-
After an appropriate incubation period post-transfection (typically 24-48 hours), treat cells with the experimental compounds or stimuli.
-
Include appropriate controls: vehicle-only (negative control) and a known activator/inhibitor (positive control).
-
Standardization Point: Incubation times, compound concentrations, and solvent/vehicle must be identical across labs.
-
-
Cell Lysis (for intracellular luciferases like Renilla):
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Add the manufacturer-provided passive lysis buffer to each well.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature with gentle agitation to ensure complete lysis.
-
Standardization Point: The volume of lysis buffer and the incubation time must be consistent. For secreted luciferases like Gaussia, this step is omitted, and the supernatant is assayed directly.
-
-
Luminescence Measurement:
-
Equilibrate the cell plate and assay reagents to room temperature.
-
Prepare the luciferase assay working solution according to the manufacturer's instructions immediately before use. Protect from light.
-
For Flash Assays (Renilla, Gaussia): Use a luminometer with automated injectors to add the assay reagent to the cell lysate or supernatant. This ensures precise timing between reagent addition and signal measurement, which is critical as the signal decays rapidly.
-
For Glow Assays: If using a "glow-type" formulation, manual addition of the reagent is acceptable, but timing should still be consistent.
-
Set the luminometer parameters: a 2-second pre-measurement delay followed by a 10-second signal integration is a common starting point.
-
Standardization Point: The luminometer model, settings (integration time, delay), and the specific assay kit (including lot numbers) should be documented and ideally kept consistent.
-
-
Data Analysis:
-
For dual-reporter assays, normalize the experimental luciferase signal (e.g., Renilla) to the control luciferase signal (e.g., firefly). This corrects for variability in transfection efficiency and cell number.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for replicate wells.
-
Assess assay quality by calculating the Z'-factor using the positive and negative controls.
-
Standardization Point: The data analysis pipeline, including background subtraction and normalization methods, must be identical across all participating laboratories.
-
By meticulously standardizing these key steps, research teams can significantly enhance the reproducibility of this compound-based assays, leading to more reliable and comparable data across different laboratories.
References
Validating Coelenteramide Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the specificity of a probe is paramount to generating reliable and reproducible data. This guide provides an objective comparison of Coelenteramide-based bioluminescent systems with alternative probes, supported by experimental data and detailed protocols to aid in the validation of its specificity.
This compound is the light-emitting product resulting from the oxidation of its precursor, Coelenterazine.[1] Its utility and specificity as a probe are intrinsically linked to the enzyme, typically a luciferase or a photoprotein, that catalyzes this reaction. Therefore, validating the "specificity" of this compound involves assessing the selectivity of the enzyme for its Coelenterazine substrate and the specificity of the biological system in which it is employed.
Performance Comparison: this compound-Based Probes vs. Alternatives
Bioluminescent reporters, which produce this compound, are noted for their high signal-to-background ratios due to the low endogenous light emission in most biological systems.[2][3] This contrasts with fluorescent probes, which can be affected by cellular autofluorescence. The choice of probe, however, depends on the specific application, with factors such as brightness, kinetics, and substrate specificity playing crucial roles.
| Probe/System | Principle | Common Applications | Key Performance Characteristics | Alternative Probes |
| This compound (from Coelenterazine + Luciferase/Photoprotein) | Bioluminescence | Gene reporter assays, BRET, Calcium imaging (Aequorin) | High signal-to-noise ratio [2][3], tunable properties with different Coelenterazine analogs and luciferases. Specificity is determined by the luciferase-substrate pair and the biological context. | Firefly Luciferase/D-luciferin, NanoLuc/Furimazine, Fluorescent Proteins (e.g., GFP, RFP) |
| Firefly Luciferase / D-luciferin | Bioluminescence | Gene reporter assays, in vivo imaging | High quantum yield, red-shifted emission suitable for in vivo imaging. Specific for D-luciferin, offering orthogonality to Coelenterazine-based systems. | Coelenterazine-based systems, Fluorescent Proteins. |
| NanoLuc / Furimazine | Bioluminescence | High-sensitivity reporter assays, BRET, in vivo imaging | Extremely bright and stable signal. Furimazine is a specific substrate for the engineered NanoLuc luciferase. | Renilla Luciferase/Coelenterazine, Firefly Luciferase/D-luciferin. |
| Fluorescent Calcium Indicators (e.g., Fluo-4, Cal-520) | Fluorescence | High-resolution calcium imaging | High brightness and rapid kinetics for detecting transient calcium signals. Can suffer from lower signal-to-noise due to autofluorescence. | Aequorin/Coelenterazine, Genetically Encoded Calcium Indicators (GECIs) like GCaMP. |
| Genetically Encoded Calcium Indicators (GECIs - e.g., GCaMP) | Fluorescence | Targeted calcium imaging in specific cells or organelles | Can be genetically targeted for high spatial specificity. Generally have lower brightness and slower kinetics compared to synthetic dyes. | Aequorin/Coelenterazine, synthetic fluorescent indicators. |
Experimental Protocols for Specificity Validation
Validating the specificity of a this compound-producing system is crucial. Below are key experimental protocols to assess on-target activity and potential off-target effects.
Luciferase-Substrate Specificity Assay
This protocol determines the selectivity of a particular luciferase for different Coelenterazine analogs or other luciferins.
Objective: To quantify the luminescence output of a specific luciferase with a panel of substrates.
Materials:
-
Purified luciferase (e.g., Renilla luciferase, Gaussia luciferase).
-
Panel of Coelenterazine analogs and other luciferins (e.g., native Coelenterazine, Coelenterazine-h, Furimazine, D-luciferin).
-
Assay buffer (e.g., PBS, pH 7.4).
-
Luminometer.
-
96-well white opaque plates.
Procedure:
-
Prepare a stock solution of the purified luciferase in assay buffer.
-
Prepare stock solutions of each substrate in an appropriate solvent (e.g., ethanol or DMSO).
-
In a 96-well plate, add the luciferase solution to each well.
-
Inject a specific substrate into each well and immediately measure the luminescence signal in a luminometer.
-
Record the peak luminescence intensity and/or the integrated signal over a defined period.
-
Compare the luminescence generated with each substrate. High specificity is indicated by a strong signal with the intended substrate and minimal signal with others.
-
Negative Control: Include wells with luciferase but no substrate to measure background signal. Also, include wells with substrate but no luciferase to assess auto-luminescence.
Bioluminescence Resonance Energy Transfer (BRET) Specificity Assay
BRET assays are used to study protein-protein interactions. The specificity of the BRET signal is dependent on the specific interaction of the two fusion proteins.
Objective: To validate that the BRET signal is a result of a specific protein-protein interaction and not due to random collisions (bystander BRET).
Materials:
-
Cells co-expressing the two proteins of interest, one fused to a Coelenterazine-utilizing luciferase (e.g., Rluc) and the other to a fluorescent protein acceptor (e.g., YFP).
-
Coelenterazine substrate.
-
Plate reader capable of measuring dual-emission luminescence.
-
Control plasmids.
Procedure:
-
BRET Titration (Saturation) Assay: Transfect cells with a constant amount of the donor (Rluc-fusion) plasmid and increasing amounts of the acceptor (YFP-fusion) plasmid.
-
Add the Coelenterazine substrate and measure the luminescence at the donor and acceptor emission wavelengths.
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
A specific interaction should result in a hyperbolic increase in the BRET ratio that saturates as all donor molecules become associated with acceptor molecules. A linear, non-saturating increase may indicate random collisions.
-
Negative Controls:
-
Co-express the Rluc-fusion protein with an unfused YFP to determine the level of bystander BRET.
-
Co-express an unrelated Rluc-fusion protein with the YFP-fusion protein.
-
-
Positive Control: A fusion protein containing both the luciferase and the fluorescent protein can be used to determine the maximum possible BRET signal.
Aequorin-Based Calcium Assay Validation
Aequorin is a photoprotein that, when reconstituted with Coelenterazine, emits light in a calcium-dependent manner, producing this compound.
Objective: To ensure that the light signal from aequorin-expressing cells is a specific response to changes in intracellular calcium concentration.
Materials:
-
Cells expressing apoaequorin (targeted to a specific organelle if desired).
-
Coelenterazine for reconstitution.
-
Calcium ionophore (e.g., ionomycin) as a positive control.
-
Calcium chelator (e.g., EGTA) to establish a baseline.
-
Luminometer with an injection port.
Procedure:
-
Incubate the aequorin-expressing cells with Coelenterazine in a calcium-free buffer containing EGTA to reconstitute the active aequorin photoprotein.
-
Place the cells in a luminometer and measure the baseline luminescence.
-
Inject a solution containing a known concentration of calcium or a stimulus that induces calcium release (e.g., an agonist for a G-protein coupled receptor).
-
Record the resulting luminescence peak.
-
At the end of the experiment, inject a solution containing a calcium ionophore and a high concentration of calcium to lyse the cells and consume all remaining aequorin. This provides the total light signal (Lmax) for calibration.
-
The specificity of the signal can be confirmed by observing a lack of response when the stimulus is added in the absence of extracellular calcium (if the response is dependent on calcium influx) or after depleting intracellular calcium stores.
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.
Caption: Aequorin-based detection of GPCR-mediated calcium signaling.
Caption: Workflow for validating luciferase-substrate specificity.
References
A Comparative Guide to Coelenteramide-Based Bioluminescence Experiments
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of Coelenteramide's performance in bioluminescence experiments, offering a direct comparison with available alternatives. Detailed experimental protocols and visual workflows are included to support the design and execution of robust assays.
This compound is the luminophore, or light-emitting molecule, generated from the oxidative decarboxylation of coelenterazine. This reaction is catalyzed by a variety of marine luciferases, making it a cornerstone of many bioluminescent reporter gene assays and other sensitive detection methods in molecular biology and drug discovery. The efficiency and spectral properties of the light emission are dependent on the specific luciferase enzyme used, as well as the chemical structure of the coelenterazine analog.
Quantitative Performance Analysis
The selection of a luciferin-luciferase pair is critical for the sensitivity and dynamic range of an assay. The following tables summarize the key performance characteristics of this compound when generated from native coelenterazine and its analogs in combination with common luciferases, compared to a leading alternative, the NanoLuc® luciferase system which utilizes furimazine.
Table 1: Comparison of Bioluminescent Properties
| Luciferin/Substrate | Luciferase | Peak Emission Wavelength (λmax) | Relative Luminescence Intensity | Signal Half-Life | Key Features |
| Native Coelenterazine | Renilla Luciferase | ~480 nm | 1x | Flash (~2 min) | Widely used, good for endpoint assays.[1][2] |
| Coelenterazine-h | Renilla Luciferase | ~480 nm | >10x vs. native[3] | Glow (>60 min) | Brighter signal with longer duration, suitable for HTS.[4] |
| Coelenterazine-f | Renilla Luciferase | ~480 nm | 4-8x vs. native[5] | Flash | Increased quantum yield. |
| Coelenterazine-e | Renilla Luciferase | 405 nm and 465 nm | 4-8x vs. native | Flash | Dual emission peaks, potential for ratiometric measurements. |
| Native Coelenterazine | Gaussia Luciferase | ~475 nm | >1000x vs. Firefly/Renilla | Flash (rapid decay) | Naturally secreted, high signal intensity. |
| Furimazine | NanoLuc® Luciferase | ~460 nm | ~100-150x vs. Firefly/Renilla | Glow (>2 hours) | Exceptionally bright and stable signal. |
Table 2: Qualitative Comparison of Luciferin Properties
| Property | Native Coelenterazine | Coelenterazine Analogs | Furimazine |
| Solubility | Poor in aqueous solutions, requires organic solvents for stock solutions. | Varies, some analogs have improved solubility. | Poorly soluble, but novel formulations are improving bioavailability. |
| Stability | Prone to auto-oxidation, especially in aqueous solutions. | Stability varies; some analogs are more stable. Can be stabilized with antioxidants. | More stable than coelenterazine. |
| Toxicity | Generally low toxicity. | Toxicity varies by analog. | Can exhibit cytotoxicity and hepatotoxicity at higher concentrations or with prolonged administration. |
| Background Signal | Can have a significant chemiluminescent background. | Background levels vary. | Markedly lower background signal compared to coelenterazine. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable experimental results. Below are methodologies for common assays utilizing this compound-producing systems.
Protocol 1: Standard Renilla Luciferase "Flash" Assay
This protocol is suitable for endpoint measurements in a luminometer without injectors.
Reagents:
-
Renilla Luciferase Assay Buffer
-
Coelenterazine (native) stock solution (typically 1 mg/mL in methanol or ethanol)
-
Cell lysate containing Renilla luciferase
Procedure:
-
Prepare the Renilla Luciferase working solution by diluting the Coelenterazine stock solution in the assay buffer. A common final concentration is 1-5 µM. This solution should be prepared fresh and protected from light.
-
Allow the working solution to stabilize at room temperature for at least 20-30 minutes to reduce auto-oxidation.
-
Add 20 µL of cell lysate to a luminometer tube or a well of a white-walled 96-well plate.
-
Add 100 µL of the prepared Renilla Luciferase working solution to the sample.
-
Mix quickly and immediately measure the luminescence in a luminometer. The signal is transient ("flash") and typically peaks within seconds and decays over a couple of minutes.
Protocol 2: Gaussia Luciferase "Flash" Assay for Secreted Luciferase
This protocol is designed for measuring the activity of secreted Gaussia luciferase from the cell culture medium.
Reagents:
-
Gaussia Luciferase Assay Buffer
-
Coelenterazine stock solution
-
Cell culture supernatant containing secreted Gaussia luciferase
Procedure:
-
Prepare the Gaussia Luciferase working solution by diluting the Coelenterazine stock in the assay buffer.
-
Collect 10-20 µL of the cell culture medium.
-
Add 50-100 µL of the Gaussia Luciferase working solution.
-
Immediately measure the luminescence. The signal is a very bright flash with a rapid decay.
Protocol 3: Dual-Luciferase® Reporter Assay (Firefly and Renilla)
This assay allows for the sequential measurement of two luciferases from a single sample, with the firefly luciferase typically serving as the experimental reporter and Renilla luciferase as an internal control.
Reagents:
-
Passive Lysis Buffer
-
Luciferase Assay Reagent II (LAR II) for firefly luciferase
-
Stop & Glo® Reagent (contains the substrate for Renilla luciferase and quenches the firefly reaction)
Procedure:
-
Lyse the transfected cells using Passive Lysis Buffer.
-
Add 20 µL of the cell lysate to a luminometer tube.
-
Add 100 µL of LAR II and measure the firefly luciferase activity.
-
To the same tube, add 100 µL of Stop & Glo® Reagent. This will quench the firefly signal and initiate the Renilla luciferase reaction.
-
Immediately measure the Renilla luciferase activity.
Protocol 4: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique for monitoring protein-protein interactions in real-time in living cells.
Reagents:
-
Cells co-expressing a donor fusion protein (e.g., a protein of interest fused to Renilla luciferase) and an acceptor fusion protein (e.g., another protein of interest fused to a fluorescent protein like YFP).
-
Coelenterazine-h or DeepBlueC™ (Coelenterazine 400a) for BRET1 and BRET2, respectively.
-
Assay buffer (e.g., PBS or HBSS).
Procedure:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Immediately before measurement, replace the culture medium with the assay buffer.
-
Add the Coelenterazine substrate to a final concentration of 5 µM.
-
Incubate for 2-5 minutes at room temperature.
-
Measure the luminescence at two distinct wavelengths simultaneously using a plate reader equipped with appropriate filters: one for the donor emission (e.g., ~480 nm for Renilla luciferase) and one for the acceptor emission (e.g., ~530 nm for YFP).
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of the underlying biological and experimental processes.
Figure 1. The general signaling pathway for this compound-based bioluminescence.
Figure 2. Experimental workflow for a dual-luciferase reporter assay.
Figure 3. The principle of Bioluminescence Resonance Energy Transfer (BRET).
References
Validating Experimental Outcomes with Synthetic Coelenteramide Standards: A Comparative Guide
In the realm of bioluminescence research, the accuracy and reproducibility of experimental data are paramount. Coelenteramide, the oxidized product of coelenterazine, is the light-emitting molecule in many marine bioluminescent reactions catalyzed by luciferases such as Renilla and Gaussia luciferase. The increasing availability of synthetic this compound standards and their analogs offers researchers valuable tools for validating and standardizing bioluminescence assays. This guide provides a comparative overview of synthetic this compound standards, detailing their performance against native coelenterazine and outlining the experimental protocols for their effective use.
Comparative Analysis of this compound Analogs
The pursuit of enhanced bioluminescent properties has led to the development of numerous synthetic coelenterazine analogs, which in turn produce different coelenteramides. These analogs are often designed to exhibit improved characteristics such as higher light output, shifted emission spectra, and better stability. Below is a summary of quantitative data from various studies comparing the performance of several synthetic analogs to native coelenterazine.
| Coelenterazine Analog | Luciferase | Relative Luminescence Intensity (vs. Native) | Emission Maximum (nm) | Key Features | Reference |
| Native Coelenterazine | Renilla luciferase (Rluc) | 1 | ~485 | Standard baseline for comparison. | [1] |
| Coelenterazine-f | Renilla luciferase (Rluc) | 4-8 fold higher | Not specified | Higher activity in cells.[2] | [2] |
| Coelenterazine-h | Renilla luciferase (Rluc) | 4-8 fold higher | Not specified | Higher activity in cells.[2] | [2] |
| Coelenterazine-e | Renilla luciferase (Rluc) | 4-8 fold higher | Not specified | Highest signal in living mice. | |
| DeepBlueC™ | Renilla luciferase (Rluc) | Lower than B2 analog | Red-shifted vs. B2 | Commercially available standard. | |
| Analog B2 | Renilla luciferase (Rluc) | ~100-fold stronger than DeepBlueC™ | 70 nm red-shift vs. DeepBlueC™ | Superior intensity and kinetics. | |
| Analog B5 | Renilla luciferase (Rluc) | ~20-fold stronger than DeepBlueC™ | 30 nm longer than DeepBlueC™ | Enhanced emission. | |
| Analog B9 | Renilla luciferase (Rluc) | ~20-fold stronger than DeepBlueC™ | Not specified | Enhanced emission. | |
| Br2-Cla | Aprotic Media (Chemiluminescence) | Higher than native Clz | ~580 (yellow) | Significantly red-shifted emission. | |
| C-series (C3, C4, C6, C7) | RLuc, NanoLuc, ALuc | Varies with luciferase | Distinctive spectral signatures | Allows for multiplexed assays. |
Note: The relative luminescence intensity can vary depending on the specific experimental conditions, including luciferase concentration, substrate concentration, and buffer composition.
Experimental Protocols
To ensure reliable and comparable results when using synthetic this compound standards, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Luciferase Assay
This protocol is designed to compare the light output and kinetics of different coelenterazine analogs with a purified luciferase enzyme.
Materials:
-
Purified recombinant luciferase (e.g., Renilla luciferase)
-
Native coelenterazine and synthetic analogs
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 8.0)
-
Luminometer or plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the luciferase enzyme in assay buffer to a final concentration of approximately 250 nM.
-
Dissolve native coelenterazine and each synthetic analog in a suitable solvent (e.g., methanol or ethanol) to create stock solutions. Further dilute in the assay buffer to the desired final concentration (e.g., 10 µg/mL).
-
-
Assay Execution:
-
Pipette 50 µL of the luciferase solution into the wells of a white-walled, clear-bottom 96-well plate.
-
Inject 50 µL of the coelenterazine analog solution into each well.
-
Immediately measure the bioluminescence intensity using a luminometer. For kinetic studies, take readings at regular intervals (e.g., every 2 seconds for the first minute, then every minute for 30 minutes).
-
-
Data Analysis:
-
Determine the peak luminescence intensity and the half-life of the signal for each analog.
-
Normalize the results to the performance of native coelenterazine to determine the relative performance.
-
Live Cell-Based Assay
This protocol assesses the performance of coelenterazine analogs in a cellular environment, taking into account factors like cell permeability and stability.
Materials:
-
Mammalian cells stably expressing a luciferase reporter gene (e.g., HEK293 cells with integrated Renilla luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Native coelenterazine and synthetic analogs
-
Phosphate-buffered saline (PBS)
-
Luminometer or a microscope equipped for bioluminescence imaging
Procedure:
-
Cell Culture:
-
Plate the luciferase-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
-
Substrate Addition:
-
Prepare working solutions of the coelenterazine analogs in the cell culture medium.
-
Carefully replace the existing medium in the wells with the medium containing the different analogs.
-
-
Bioluminescence Measurement:
-
Immediately measure the light emission using a plate luminometer at set time points to determine the kinetics of light production in live cells.
-
For imaging, place the plate in a bioluminescence imaging system and acquire images at various exposure times.
-
-
Data Analysis:
-
Quantify the total light output and the signal decay rate for each analog.
-
Compare the performance of the synthetic analogs to native coelenterazine in the cellular context.
-
Visualizing the Process
To better understand the underlying mechanism and the experimental workflow, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Coelenteramide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Coelenteramide, a key reagent in bioluminescence research. Adherence to these procedural steps will minimize risk and ensure the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses | Conforming to EN166 or NIOSH approved | Protects eyes from potential splashes. |
| Face Shield | Worn over safety glasses | Recommended when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[1] | |
| Hand Protection | Disposable Gloves | Nitrile or Neoprene | Provides protection against incidental splashes.[2][3] Gloves should be inspected before use and changed immediately upon contact with the chemical.[2] |
| Body Protection | Laboratory Coat | Nomex® or 100% cotton | Should be buttoned and fit properly to cover as much skin as possible. Avoid polyester or acrylic fabrics.[1] |
| Respiratory Protection | Respirator | NIOSH-approved | Required if engineering controls (e.g., fume hood) are not feasible or if there is a risk of generating dust or aerosols. Annual medical evaluations and fit testing are necessary for respirator use. |
| Foot Protection | Closed-toe Shoes | Leather or chemical-resistant material | Must cover the entire foot; no open-toed shoes, sandals, or perforated shoes. |
Safe Handling and Storage Protocols
This compound is a light-sensitive compound and should be stored desiccated. Proper handling and storage are crucial to maintain its stability and prevent degradation.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a tightly closed, dry, and well-ventilated place.
-
Store desiccated at -20°C.
-
Protect from light at all times by using an amber vial or by wrapping the container with aluminum foil.
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors, mists, or dust.
-
Avoid direct contact with the substance.
-
As this compound is handled in small quantities for research purposes, it is important to use appropriate tools (e.g., spatulas, micro-spatulas) to handle the solid compound.
-
For weighing, do so within a chemical fume hood on a tared weigh boat.
Experimental Workflow:
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is crucial.
| Situation | Procedure |
| Spill | Avoid breathing vapors, mist, or gas. Remove all sources of ignition. Prevent further leakage if safe to do so. Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal. Wipe the surface with a moist towel. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a designated liquid hazardous waste container. Do not mix incompatible wastes.
-
Empty Containers: The first rinse of an empty this compound container must be collected and disposed of as hazardous waste. Subsequent rinses can be disposed of down the drain. The rinsed and dried container can be disposed of in the regular trash after defacing the label.
Disposal Procedure:
-
This compound is not currently classified as a hazardous waste by the EPA. However, it is recommended to dispose of it as chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
Never dispose of this compound directly into the sewage system or regular trash without consulting your institution's disposal guidelines. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.
-
Complete a hazardous waste pickup request form as required by your institution, providing a clear description of the waste.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
